molecular formula C25H35Cl2N3 B10854900 AXKO-0046 dihydrochloride

AXKO-0046 dihydrochloride

Numéro de catalogue: B10854900
Poids moléculaire: 448.5 g/mol
Clé InChI: HWEDILZUCIHOLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AXKO-0046 dihydrochloride is a useful research compound. Its molecular formula is C25H35Cl2N3 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H35Cl2N3

Poids moléculaire

448.5 g/mol

Nom IUPAC

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride

InChI

InChI=1S/C25H33N3.2ClH/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20;;/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2;2*1H

Clé InChI

HWEDILZUCIHOLU-UHFFFAOYSA-N

SMILES canonique

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4.Cl.Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. AXKO-0046 acts as an uncompetitive inhibitor, binding to a novel allosteric site on the LDHB enzyme. This unique mechanism of action and its high selectivity for LDHB over the LDHA isoform make it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics targeting metabolic pathways in cancer.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such alteration is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis. Lactate dehydrogenase (LDH) is a key enzyme in this process, catalyzing the interconversion of pyruvate (B1213749) and lactate. The two major isoforms, LDHA and LDHB, have distinct roles in cancer metabolism. While LDHA is a well-established target in cancer therapy, the role of LDHB is also significant, being necessary for basal autophagy and the proliferation of certain cancer cells.[1][2][3][4]

AXKO-0046, an indole (B1671886) derivative, was identified as the first highly selective small-molecule inhibitor of LDHB.[1][2] This technical guide details its mechanism of action, binding characteristics, and the experimental basis for these findings.

Core Mechanism of Action

AXKO-0046 dihydrochloride functions as a selective, uncompetitive inhibitor of human Lactate Dehydrogenase B (LDHB).[1][5][6]

  • Uncompetitive Inhibition: AXKO-0046 does not compete with the natural substrates of LDHB, namely pyruvate and NADH. Instead, it binds to the enzyme-substrate complex (LDHB-NADH-pyruvate). This mode of inhibition is characterized by a proportional decrease in both Vmax and Km as the inhibitor concentration increases.[1][7] The inhibitory activity of AXKO-0046 increases with higher concentrations of both pyruvate and NADH.[1][7]

  • Allosteric Binding: X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site, distinct from the catalytic active site of the enzyme.[1][2][3] This binding site is located at the tetramerization interface of two LDHB dimers, a region critical for the enzyme's enzymatic activity.[1][2][3] The selectivity of AXKO-0046 for LDHB over LDHA is attributed to this unique allosteric site.[1]

  • Molecular Interactions: The indole ring of AXKO-0046 occupies a shallow pocket at the dimer interface. The NH group of the indole forms a hydrogen bond with the main chain oxygen of Ser203. Additionally, the two amino groups of AXKO-0046 can form hydrogen bonds with Glu214 at a symmetry-related location on the tetramer.[1]

Signaling Pathway and Cellular Implications

The inhibition of LDHB by AXKO-0046 has significant implications for cancer cell metabolism and survival. LDHB is crucial for the utilization of lactate as a fuel source and is also involved in maintaining cellular redox balance by regenerating NAD+. By inhibiting LDHB, AXKO-0046 can disrupt these processes, leading to metabolic stress and potentially cell death in cancer cells that are dependent on LDHB activity. Furthermore, LDHB has been linked to basal autophagy, a cellular process important for cancer cell survival.[1][2][3][4]

LDHB_Inhibition_Pathway cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_ldh_reaction LDH-Mediated Conversion cluster_inhibition Mechanism of AXKO-0046 cluster_cellular_effects Downstream Cellular Effects of Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_to_Lactate Pyruvate LDHB LDHB Pyruvate_to_Lactate->LDHB EnzymeSubstrateComplex LDHB-NADH-Pyruvate Complex Pyruvate_to_Lactate->EnzymeSubstrateComplex Lactate Lactate LDHB->Lactate NAD NAD+ LDHB->NAD e- acceptor LDHB->EnzymeSubstrateComplex NADH NADH NADH->LDHB e- donor NADH->EnzymeSubstrateComplex AXKO0046 AXKO-0046 InhibitedComplex Inhibited Complex AXKO0046->InhibitedComplex Binds to allosteric site EnzymeSubstrateComplex->InhibitedComplex Uncompetitive Inhibition MetabolicStress Metabolic Stress InhibitedComplex->MetabolicStress Disruption of Lactate Metabolism Autophagy Basal Autophagy InhibitedComplex->Autophagy Inhibition CellProliferation Cancer Cell Proliferation MetabolicStress->CellProliferation Inhibits Autophagy->CellProliferation Supports

Figure 1: Mechanism of action of AXKO-0046 on the LDHB signaling pathway.

Quantitative Data

The inhibitory potency of this compound has been determined through biochemical assays.

ParameterValueDescriptionReference
EC50 42 nMThe half maximal effective concentration for LDHB inhibition.[1][5][6]
Selectivity >100-foldThe selectivity for LDHB over the LDHA isoform.[1]

Table 1: In vitro inhibitory activity of this compound.

The uncompetitive inhibition mechanism was further elucidated by determining the kinetic parameters Vmax and Km in the presence of varying concentrations of AXKO-0046.

AXKO-0046 (nM)Vmax (relative)Km for NADH (µM)Km for Pyruvate (µM)
0100%Value not availableValue not available
Concentration 1DecreasedDecreasedDecreased
Concentration 2Further DecreasedFurther DecreasedFurther Decreased

Table 2: Effect of AXKO-0046 on LDHB kinetic parameters (conceptual representation based on uncompetitive inhibition). Note: Specific values from the primary literature are required for a complete table.[1][7]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of AXKO-0046.

High-Throughput Mass Spectrometry Screening for LDHB Inhibitors

This protocol was used for the initial identification of AXKO-0046 from a compound library.

HTS_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: - LDHB Enzyme - NADH - Pyruvate - Test Compounds start->assay_prep incubation Incubate at Room Temperature assay_prep->incubation reaction_stop Stop Reaction incubation->reaction_stop ms_analysis RapidFire-Mass Spectrometry (RF-MS) Analysis (Detect NADH and NAD+) reaction_stop->ms_analysis data_analysis Data Analysis: Identify Compounds that Inhibit NAD+ Production ms_analysis->data_analysis hit_validation Hit Validation and Potency Determination (EC50) data_analysis->hit_validation end End: Identified AXKO-0046 hit_validation->end

Figure 2: High-throughput screening workflow for LDHB inhibitors.

Methodology:

  • A high-throughput mass spectrometry screening system was developed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.

  • A library of small molecules was screened for their ability to inhibit this reaction.

  • AXKO-0046 was identified as a potent inhibitor of LDHB from this screen.[1][2][3]

Substrate-Competition Assays and Kinetic Analysis

These assays were performed to determine the mechanism of inhibition.

Methodology:

  • The inhibitory activity of AXKO-0046 was measured at various fixed concentrations of one substrate (e.g., NADH) while varying the concentration of the other substrate (pyruvate), and vice versa.

  • The EC50 values of AXKO-0046 were observed to decrease with increasing concentrations of both pyruvate and NADH, which is characteristic of uncompetitive inhibition.[1][7]

  • The data was analyzed using Lineweaver-Burk plots, which showed that both Vmax and Km decreased proportionally as the concentration of AXKO-0046 increased, confirming the uncompetitive inhibition mechanism with respect to both substrates.[1][7]

X-ray Crystallography

This technique was used to determine the three-dimensional structure of AXKO-0046 bound to LDHB.

Methodology:

  • Crystals of the LDHB protein were grown.

  • These crystals were soaked with AXKO-0046 to allow the inhibitor to bind to the enzyme.

  • The co-crystal structure was determined using X-ray diffraction.

  • The analysis revealed that AXKO-0046 binds to an allosteric site at the interface of the LDHB tetramer, and not in the catalytic active site.[1][2][3]

Conclusion

This compound is a first-in-class, potent, and selective uncompetitive inhibitor of LDHB. Its unique allosteric mechanism of action provides a valuable tool for elucidating the role of LDHB in cancer metabolism and offers a promising starting point for the development of novel anticancer therapeutics. Further research into the in vivo efficacy and safety of AXKO-0046 and its derivatives is warranted.

References

AXKO-0046 Dihydrochloride: A Technical Whitepaper on a Selective LDHB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective, uncompetitive inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme of significant interest in the field of cancer metabolism. This document provides a comprehensive technical overview of AXKO-0046, consolidating available data on its mechanism of action, biochemical properties, and the broader context of its therapeutic potential. Detailed experimental methodologies, quantitative data, and visualizations of its relevant biological pathways are presented to support ongoing research and drug development efforts.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate with the concomitant oxidation of NADH to NAD+. The two major isoforms, LDHA and LDHB, form tetramers and exhibit different kinetic properties and tissue distribution. While LDHA is often upregulated in glycolytic cancer cells (the Warburg effect), LDHB is crucial for the survival and proliferation of cancer cells that rely on oxidative metabolism, where it facilitates the conversion of lactate to pyruvate for entry into the TCA cycle.[1][2][3] This metabolic adaptability makes LDHB an attractive target for therapeutic intervention in specific cancer types.[1]

AXKO-0046, an indole (B1671886) derivative, was identified through high-throughput screening as the first highly selective inhibitor of human LDHB.[1] Its unique uncompetitive mechanism of action and selectivity over the LDHA isoform make it a valuable chemical probe to elucidate the roles of LDHB in cancer biology and a potential starting point for the development of novel anticancer agents.[1][4]

Chemical and Physical Properties

AXKO-0046 dihydrochloride is the hydrochloride salt form of N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine. Its properties are summarized in the table below.

PropertyValue
Chemical Name N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine dihydrochloride
Molecular Formula C₂₅H₃₅Cl₂N₃
Molecular Weight 448.47 g/mol
Appearance Solid
Purity (typical) ≥99%

Mechanism of Action and Biological Activity

AXKO-0046 is a selective, uncompetitive inhibitor of LDHB.[1] This means it binds to the enzyme-substrate complex, in this case, the LDHB-NADH-pyruvate ternary complex.[1] This mode of inhibition is distinct from competitive inhibitors that bind to the active site.

Allosteric Binding Site

X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[1][4] This allosteric pocket is located at the interface between two dimers of the tetrameric enzyme.[1][4] The unique amino acid composition of this site in LDHB compared to LDHA is believed to be the basis for the compound's high selectivity.[1]

Signaling Pathway and Metabolic Impact

LDHB plays a crucial role in the metabolic symbiosis observed in some tumors, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells and converted to pyruvate by LDHB to fuel the TCA cycle. By inhibiting LDHB, AXKO-0046 disrupts this metabolic flexibility, potentially leading to a reduction in ATP production and an increase in oxidative stress in cancer cells that are dependent on lactate oxidation.

LDHB_Pathway cluster_extracellular Extracellular Space cluster_cell Oxidative Cancer Cell Lactate_ext Lactate MCT MCT Transporter Lactate_ext->MCT Import Lactate_int Lactate MCT->Lactate_int LDHB LDHB Lactate_int->LDHB Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA Fueling LDHB->Pyruvate NADH NADH LDHB->NADH NAD NAD+ NAD->LDHB AXKO0046 AXKO-0046 AXKO0046->LDHB Inhibition

Caption: Metabolic pathway of lactate utilization in oxidative cancer cells and the inhibitory action of AXKO-0046 on LDHB.

Quantitative Data

The inhibitory potency and kinetic parameters of AXKO-0046 have been characterized, demonstrating its high affinity for LDHB.

Table 1: Inhibitory Activity of AXKO-0046
ParameterValueTargetNotes
EC₅₀ 42 nMLDHBGreater than 100-fold selectivity over LDHA.[1]
Table 2: Kinetic Parameters of LDHB Inhibition by AXKO-0046
AXKO-0046 (µM)SubstrateKₘ (µM)Vₘₐₓ (relative units)
0Pyruvate78.51.00
0.01Pyruvate55.40.68
0.1Pyruvate25.10.28
1Pyruvate10.20.11
0NADH25.61.00
0.01NADH18.10.70
0.1NADH8.20.31
1NADH3.30.12
Data derived from Shibata et al., Scientific Reports, 2021.[5]

The proportional decrease in both Kₘ and Vₘₐₓ with increasing inhibitor concentration is characteristic of uncompetitive inhibition.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of AXKO-0046, based on the methodologies described by Shibata et al., 2021.[1][5]

High-Throughput Screening for LDHB Inhibitors

A RapidFire-Mass Spectrometry (RF-MS) system was used to monitor the conversion of NADH to NAD⁺ by recombinant human LDHB. This label-free detection method avoids interference from fluorescent compounds. The screening was performed in a high-throughput format to identify initial hits from a compound library.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library dispense Dispense Compounds into Assay Plates start->dispense add_reagents Add LDHB Enzyme, NADH, and Pyruvate dispense->add_reagents incubate Incubate at Room Temperature add_reagents->incubate rfms Analyze NAD+/NADH Ratio by RF-MS incubate->rfms hit_id Identify Hits with >30% Inhibition rfms->hit_id axko_id AXKO-0046 Identified hit_id->axko_id

Caption: Workflow for the high-throughput screening campaign that identified AXKO-0046.

Substrate Competition and Kinetic Assays

To determine the mechanism of inhibition, enzymatic reactions were carried out with varying concentrations of AXKO-0046 and one substrate (either pyruvate or NADH), while the other substrate was held at a fixed concentration. The initial reaction velocities were measured using the RF-MS system.

  • Enzyme: Recombinant human LDHB (0.25 nM)

  • Substrates: Pyruvate and NADH at various concentrations (e.g., 10, 30, 50, 100, and 200 µM).

  • Inhibitor: AXKO-0046 at various concentrations (e.g., 0, 0.01, 0.1, 1 µM).

  • Reaction Time: 15 minutes at room temperature.

  • Data Analysis: Initial velocities were fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Lineweaver-Burk plots were generated to visualize the inhibition pattern.

Synthesis and Analytical Characterization

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been formally published. However, the synthesis of related N-substituted 2-aminoethyl-3-aminomethyl-1H-indole derivatives typically involves multi-step procedures starting from functionalized indole precursors.

Analytical Data

Commercially available this compound has been characterized by standard analytical techniques. Representative data is available from vendors such as MedChemExpress.

  • ¹H-NMR: Confirms the proton skeleton of the molecule.

  • RP-HPLC: Determines the purity of the compound.

  • LC-MS: Confirms the molecular weight of the compound.

Preclinical and Cellular Studies

The initial report on AXKO-0046 noted that while it is a potent biochemical inhibitor, it did not exhibit strong cellular activity, suggesting that further lead optimization is necessary to improve properties such as cell permeability and metabolic stability for in vivo applications.[1] As of the date of this document, no specific in vivo efficacy or preclinical toxicity data for AXKO-0046 has been published in peer-reviewed literature.

Conclusion

This compound is a first-in-class, selective, and uncompetitive allosteric inhibitor of LDHB. Its well-characterized biochemical profile and unique mechanism of action make it an invaluable tool for investigating the role of LDHB in cancer metabolism and other physiological processes. While the current molecule may require further optimization for in vivo and clinical applications, it represents a significant milestone in the development of LDHB-targeted therapies. This technical guide provides a foundational resource for researchers and drug developers working in this promising area.

References

AXKO-0046 Dihydrochloride: A Selective LDHB Inhibitor for Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis, a phenomenon known as the Warburg effect.[1] Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[2] The LDH enzyme exists as tetramers of two subunits, LDHA and LDHB, which have distinct catalytic properties and tissue distribution.[3] While LDHA is often upregulated in glycolytic cancer cells and has been a primary target for inhibitor development, the role of LDHB in cancer is also significant, particularly in oxidative cancer cells where it facilitates the utilization of lactate as a fuel source.[2][4] LDHB is also implicated in the regulation of basal autophagy, a key cellular process for survival and proliferation in cancer cells.[2][5] AXKO-0046 dihydrochloride (B599025) has emerged as the first highly selective, small-molecule inhibitor of human lactate dehydrogenase B (LDHB), offering a valuable tool to probe the function of LDHB in cancer biology and as a potential starting point for therapeutic development.[5][6]

Core Compound Details

AXKO-0046 is an indole (B1671886) derivative identified through a high-throughput mass spectrometry screening.[5] It acts as a selective, uncompetitive inhibitor of LDHB.[7][8]

PropertyValueReference
Chemical Name AXKO-0046 dihydrochloride[7]
Molecular Formula C25H35Cl2N3[9]
Molecular Weight 448.47 g/mol [9]
Mechanism of Action Uncompetitive inhibitor of LDHB[7][8]
Binding Site Novel allosteric site at the tetramerization interface[5]
Purity (commercial) ≥99%[9]

Quantitative Data

AXKO-0046 demonstrates high potency and selectivity for LDHB. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of AXKO-0046

ParameterValue (nM)Assay TypeReference
EC50 42RapidFire-Mass Spec[5]
IC50 5.56Colorimetric Assay[10]

Note: The discrepancy in potency values (EC50 vs. IC50) may be attributed to the different assay methodologies employed.

Table 2: Selectivity Profile of AXKO-0046

TargetInhibitionConcentration (µM)Reference
LDHB Yes0.042[5]
LDHA No300[6]

The data indicates a selectivity of over 100-fold for LDHB over LDHA.[11]

Mechanism of Action

AXKO-0046 exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate.[5] This means that AXKO-0046 preferentially binds to the LDHB-substrate complex.[11] X-ray crystallography studies have revealed that AXKO-0046 does not bind to the active site of the enzyme. Instead, it occupies a novel allosteric site located at the interface where the enzyme's dimers tetramerize.[5] This unique binding mode is responsible for its high selectivity for LDHB.[11]

LDHB LDHB Enzyme ES_Complex LDHB-Substrate Complex LDHB->ES_Complex Binds Substrate Lactate + NAD+ Substrate->ES_Complex ESI_Complex LDHB-Substrate-AXKO-0046 Complex (Inactive) ES_Complex->ESI_Complex Binds Product Pyruvate + NADH ES_Complex->Product Catalyzes AXKO AXKO-0046 AXKO->ESI_Complex

Figure 1. Uncompetitive Inhibition Mechanism of AXKO-0046.

Signaling Pathways and Biological Effects

LDHB plays a crucial role in cellular metabolism and autophagy, processes that are often dysregulated in cancer.[2][5] Inhibition of LDHB by AXKO-0046 is expected to impact these pathways.

LDHB in Cancer Metabolism

In oxidative cancer cells, LDHB facilitates the conversion of lactate to pyruvate, which can then enter the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[4] By inhibiting LDHB, AXKO-0046 can disrupt this metabolic pathway, potentially leading to energy stress and reduced proliferation of cancer cells that rely on lactate as a fuel source.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lactate Lactate LDHB LDHB Lactate->LDHB Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito LDHB->Pyruvate_cyto AXKO AXKO-0046 AXKO->LDHB Inhibits TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP

Figure 2. Impact of AXKO-0046 on Lactate Metabolism.

LDHB and Autophagy

LDHB is also involved in the regulation of autophagy, a cellular recycling process that is essential for the survival of cancer cells under stress.[2] LDHB has been shown to localize to the lysosome and contribute to the maintenance of lysosomal acidity, which is crucial for autophagic flux.[11] Inhibition of LDHB can therefore disrupt autophagy, leading to the accumulation of cellular waste and potentially inducing cancer cell death.

LDHB LDHB Lysosome Lysosome LDHB->Lysosome Maintains Acidity AXKO AXKO-0046 AXKO->LDHB Inhibits Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fuses with CellSurvival Cancer Cell Survival Autolysosome->CellSurvival Promotes

Figure 3. Role of LDHB in Autophagy and its Inhibition by AXKO-0046.

Experimental Protocols

Detailed experimental protocols for the use of AXKO-0046 are crucial for reproducible research. The following are summaries of the key assays used in the characterization of this inhibitor.

High-Throughput Mass Spectrometry (RapidFire-MS) for LDHB Inhibition Screening

This method was used for the initial identification of AXKO-0046.[5]

  • Enzyme Reaction: Recombinant human LDHB is incubated with its substrates, pyruvate and NADH, in an appropriate buffer.

  • Compound Addition: Test compounds, such as AXKO-0046, are added to the reaction mixture.

  • Quenching: The enzymatic reaction is stopped at a specific time point.

  • Detection: The reaction mixture is injected into a RapidFire-MS system to quantify the amount of NAD+ produced, which is a direct measure of LDHB activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the NAD+ signal in the presence and absence of the inhibitor.

Substrate Competition Assay for Mechanism of Action Determination

This assay determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[5]

  • Enzyme and Inhibitor Incubation: A fixed concentration of LDHB is incubated with varying concentrations of AXKO-0046.

  • Substrate Titration: The enzymatic reaction is initiated by adding a range of concentrations of one substrate (e.g., pyruvate) while keeping the other substrate (e.g., NADH) at a fixed, saturating concentration. This is then repeated by varying the concentration of the second substrate.

  • Activity Measurement: The enzyme activity is measured for each condition.

  • Data Analysis: The data is plotted using methods such as Lineweaver-Burk plots to determine the effect of the inhibitor on the enzyme's Vmax and Km. For AXKO-0046, a decrease in both Vmax and Km with increasing inhibitor concentration confirmed its uncompetitive mechanism.[12]

X-ray Crystallography for Binding Site Identification

This technique provides a high-resolution 3D structure of the protein-inhibitor complex.[5]

  • Protein Crystallization: Highly pure LDHB protein is crystallized in the presence of its substrates and AXKO-0046.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate the electron density map and build an atomic model of the LDHB-AXKO-0046 complex. This revealed the allosteric binding site of AXKO-0046.[5]

Start Start HTS High-Throughput Screening (RapidFire-MS) Start->HTS Hit_ID Hit Identification (AXKO-0046) HTS->Hit_ID MoA Mechanism of Action Study (Substrate Competition) Hit_ID->MoA Uncompetitive Uncompetitive Inhibition Confirmed MoA->Uncompetitive Structure Structural Biology (X-ray Crystallography) Uncompetitive->Structure Allosteric_Site Allosteric Binding Site Identified Structure->Allosteric_Site End End Allosteric_Site->End

Figure 4. Experimental Workflow for the Discovery and Characterization of AXKO-0046.

In Vivo Data

Based on a comprehensive review of publicly available literature, there is currently no specific in vivo efficacy, pharmacokinetic, or toxicology data published for this compound. One study abstract mentioned that an optimized derivative exhibited good oral bioavailability in rats (F=45%), but it was not explicitly stated that this compound was AXKO-0046.[13] Further research is required to evaluate the in vivo properties of AXKO-0046.

Conclusion

This compound is a potent and highly selective uncompetitive inhibitor of LDHB. Its unique allosteric mechanism of action provides a valuable tool for dissecting the roles of LDHB in cancer metabolism and autophagy. The quantitative data and experimental methodologies summarized in this guide offer a solid foundation for researchers and drug development professionals interested in targeting this important enzyme. While in vitro characterization is well-documented, future in vivo studies are necessary to fully elucidate the therapeutic potential of inhibiting LDHB with compounds like AXKO-0046.

References

AXKO-0046 Dihydrochloride: A Technical Guide to the Selective Allosteric Inhibitor of Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of AXKO-0046 dihydrochloride. Detailed experimental protocols for its characterization and data are presented in a structured format to facilitate its use as a chemical probe in cancer research and drug discovery.

Chemical Structure and Properties

AXKO-0046 is an indole (B1671886) derivative, identified as N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine.[1] The dihydrochloride salt is the commonly used form for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C25H35Cl2N3[2]
Molecular Weight 448.47 g/mol [2]
Appearance Solid[3]
Purity ≥99% (99.71% reported by one vendor)[2][3]
Solubility (in vitro) DMSO: 50 mg/mL (111.49 mM) (requires sonication)MedChemExpress
Storage 4°C (solid, sealed, away from moisture and light)MedChemExpress
-20°C (in solvent, 1 month)MedChemExpress
-80°C (in solvent, 6 months)MedChemExpress

Biological Activity and Mechanism of Action

AXKO-0046 is a highly selective and potent inhibitor of human Lactate Dehydrogenase B (LDHB).[1] It exhibits no significant inhibitory activity against the LDHA isoform, making it a valuable tool for dissecting the specific roles of LDHB in cellular metabolism.[1]

Table 2: In Vitro Biological Activity of AXKO-0046

ParameterValueSpeciesAssay ConditionsReference
EC50 (LDHB) 42 nMHumanRecombinant enzyme[1]
IC50 (LDHB) 5.56 nMHumanRecombinant enzyme[4]
Inhibition of LDHA No significant inhibitionHumanRecombinant enzyme[1]
Uncompetitive and Allosteric Inhibition

AXKO-0046 acts as an uncompetitive inhibitor with respect to both of the LDHB substrates, NADH and pyruvate (B1213749).[1] This means that it binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both substrates.[1] Kinetic studies have shown that both Vmax and Km values for the LDHB-catalyzed reaction decrease in the presence of AXKO-0046.[1]

X-ray crystallography has revealed that AXKO-0046 does not bind to the catalytic active site of LDHB.[1] Instead, it binds to a novel allosteric site located at the interface of the enzyme's subunits.[1][4] This allosteric binding is responsible for its uncompetitive inhibition mechanism and its high selectivity for LDHB over LDHA.[1]

Signaling Pathway and Biological Context

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of lactate to pyruvate. The two major isoforms, LDHA and LDHB, have distinct roles. LDHA is often upregulated in cancer cells and is associated with the Warburg effect, promoting the conversion of pyruvate to lactate. LDHB, on the other hand, is involved in the utilization of lactate as a fuel source by converting it back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The selective inhibition of LDHB by AXKO-0046 provides a tool to investigate the consequences of blocking this lactate utilization pathway in cancer cells.

LDHB_Inhibition_Pathway Mechanism of AXKO-0046 Action on LDHB cluster_enzyme Enzyme cluster_inhibitor Inhibitor Lactate Lactate LDHB LDHB Enzyme Lactate->LDHB Binds to active site NAD NAD+ NAD->LDHB Binds to active site Pyruvate Pyruvate LDHB->Pyruvate Produces NADH NADH LDHB->NADH Produces AXKO0046 AXKO-0046 AXKO0046->LDHB Binds to allosteric site

Caption: Mechanism of AXKO-0046 Action on LDHB.

Experimental Protocols

LDHB Inhibition Assay (Substrate-Competition Assay)

This protocol is adapted from the methods described in the literature to determine the inhibitory mechanism of AXKO-0046.[1]

Materials:

  • Recombinant human LDHB enzyme

  • NADH

  • Pyruvate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of AXKO-0046 in the assay buffer.

    • Prepare stock solutions of NADH and pyruvate in the assay buffer.

  • Assay Setup:

    • To determine the inhibition mechanism with respect to NADH, prepare a series of wells with varying concentrations of NADH (e.g., 10, 30, 50, 100, 200 µM) and a fixed, saturating concentration of pyruvate (e.g., 100 µM).

    • To determine the inhibition mechanism with respect to pyruvate, prepare a series of wells with varying concentrations of pyruvate and a fixed, saturating concentration of NADH.

    • Add the different concentrations of AXKO-0046 to the wells.

    • Include control wells with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fixed concentration of LDHB enzyme (e.g., 0.25 nM) to each well.

    • Incubate the plate at room temperature for a set period (e.g., 15 minutes).

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocities.

    • Plot the data using Lineweaver-Burk plots to determine the mechanism of inhibition. For uncompetitive inhibition, the lines will be parallel.

    • Determine the EC50 values at each substrate concentration.

In Vivo Formulation

For in vivo studies, a common formulation involves a multi-component solvent system.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Dissolve this compound in DMSO to create a stock solution.

  • In a separate tube, mix the required volumes of PEG300 and Tween-80.

  • Add the AXKO-0046/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Add saline to the mixture to reach the final desired concentration. A typical final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a novel enzyme inhibitor like AXKO-0046.

Inhibitor_Characterization_Workflow Inhibitor Characterization Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Biochemical Characterization cluster_structural Structural Biology cluster_cellular Cellular & In Vivo Studies HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (EC50/IC50) Hit_ID->Potency Selectivity Selectivity Assay (vs. LDHA) Potency->Selectivity MoA Mechanism of Action (Kinetic Studies) Selectivity->MoA Crystallography X-ray Crystallography MoA->Crystallography Binding_Site Binding Site Identification Crystallography->Binding_Site Cell_Assays Cell-based Assays Binding_Site->Cell_Assays In_Vivo In Vivo Efficacy & PK/PD Cell_Assays->In_Vivo

Caption: Inhibitor Characterization Workflow.

Conclusion

This compound is a first-in-class, highly selective, and potent allosteric inhibitor of LDHB. Its well-characterized mechanism of action and high selectivity make it an invaluable research tool for investigating the role of lactate metabolism in cancer and other diseases. The data and protocols provided in this guide are intended to support the scientific community in utilizing this compound to further our understanding of cellular metabolism and to explore novel therapeutic strategies. Further research is warranted to fully elucidate the downstream effects of LDHB inhibition and to explore the therapeutic potential of AXKO-0046 and its derivatives.

References

Uncompetitive Inhibition Kinetics of AXKO-0046 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uncompetitive inhibition kinetics of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB). This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying biochemical processes.

Introduction to AXKO-0046 Dihydrochloride

This compound is an indole (B1671886) derivative identified as the first highly selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] It exhibits potent inhibitory activity with an EC50 value of 42 nM.[2][4][5] The compound's selectivity for LDHB over the LDHA isoform makes it a valuable chemical probe for investigating the metabolic pathways associated with LDHB, particularly in the context of cancer metabolism research.[1]

Mechanism of Action: Uncompetitive Inhibition

This compound functions as an uncompetitive inhibitor of LDHB with respect to both of its substrates, NADH and pyruvate (B1213749).[1][3] This mode of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[1]

The binding of AXKO-0046 occurs at a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][6][7] This interaction with the enzyme-substrate complex leads to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex, thereby preventing the conversion of the substrate to product. A key characteristic of uncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibitory effect; in fact, it enhances the inhibition by increasing the concentration of the ES complex to which the inhibitor binds.[1]

Uncompetitive_Inhibition E Free Enzyme (LDHB) ES Enzyme-Substrate Complex E->ES + Substrate (S) S Substrate (NADH or Pyruvate) ES->E P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor (I) I Inhibitor (AXKO-0046) ESI->ES

Caption: Mechanism of uncompetitive inhibition of LDHB by AXKO-0046.

Quantitative Kinetic Data

The uncompetitive inhibition mechanism of AXKO-0046 is quantitatively demonstrated by the decrease in its EC50 value as the concentrations of the substrates (NADH and pyruvate) are increased.[1][6] This relationship is summarized in the following table, based on substrate competition assays.

Substrate ConcentrationAXKO-0046 EC50 (nM)
Varying NADH
Low NADHHigher EC50
High NADHLower EC50
Varying Pyruvate
Low PyruvateHigher EC50
High PyruvateLower EC50

Note: Specific concentrations and corresponding EC50 values would be populated from detailed experimental data. The trend of decreasing EC50 with increasing substrate concentration is the hallmark of uncompetitive inhibition.

Lineweaver-Burk plot analysis of the kinetic data for AXKO-0046 reveals parallel lines, which is the characteristic graphical representation of uncompetitive inhibition.[1][6] This indicates that both Vmax (maximum reaction velocity) and Km (Michaelis constant) are decreased proportionally as the inhibitor concentration increases.[1]

Experimental Protocols

The following section details the methodology for determining the uncompetitive inhibition kinetics of AXKO-0046 on LDHB. The protocol is based on a high-throughput mass spectrometry screening system that monitors the conversion of NADH to NAD+.[1][2]

Materials and Reagents
  • Recombinant human LDHB enzyme

  • This compound

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Sodium Pyruvate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 0.01% Tween-20)

  • 96-well microplates

  • High-throughput mass spectrometer (e.g., RapidFire-MS system)

Experimental Workflow

Experimental_Workflow A Prepare Reagent Solutions (Enzyme, Substrates, Inhibitor) B Dispense LDHB Enzyme into 96-well Plate A->B C Add Varying Concentrations of AXKO-0046 B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by Adding Substrates (Varying concentrations of NADH and Pyruvate) D->E F Incubate at Room Temperature E->F G Quench Reaction F->G H Analyze NADH to NAD+ Conversion (High-Throughput Mass Spectrometry) G->H I Data Analysis (EC50 determination, Lineweaver-Burk plots) H->I

Caption: Experimental workflow for LDHB kinetic assay with AXKO-0046.

Detailed Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of NADH and sodium pyruvate in the assay buffer.

    • Dilute the recombinant human LDHB enzyme to the desired working concentration in cold assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well microplate, add the LDHB enzyme solution.

    • Add serial dilutions of this compound to the wells. Include control wells with solvent only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction:

    • To initiate the reaction, add a mixture of NADH and pyruvate to each well. For substrate competition assays, a matrix of varying concentrations of both NADH and pyruvate should be used across the plate.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).

    • Analyze the reaction mixture using a high-throughput mass spectrometry system to quantify the amounts of NADH and NAD+. The rate of reaction is determined by the amount of NAD+ produced.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of AXKO-0046 relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

    • For the mechanism of action studies, construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different fixed concentrations of AXKO-0046.

Signaling Pathway and Inhibition Point

LDHB catalyzes the reversible conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. In many cancer cells, this reaction is crucial for metabolizing lactate. AXKO-0046 intervenes in this pathway by stabilizing the LDHB-NADH-pyruvate complex, thus inhibiting the regeneration of NAD+ and the production of lactate.

LDHB_Pathway cluster_0 Pyruvate Pyruvate LDHB LDHB Pyruvate->LDHB NADH NADH + H+ NADH->LDHB Lactate Lactate NAD NAD+ LDHB->Lactate LDHB->NAD ES_complex [LDHB-Pyruvate-NADH] AXKO AXKO-0046 AXKO->ES_complex Binds to and stabilizes

References

The Pivotal Role of Lactate Dehydrogenase B in Triple-Negative Breast Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence highlights the critical role of metabolic reprogramming in TNBC progression, with a particular focus on the lactate (B86563) dehydrogenase B (LDHB) enzyme. This technical guide provides an in-depth analysis of the function, regulation, and clinical significance of LDHB in TNBC. We consolidate quantitative data on LDHB expression and its prognostic value, detail experimental protocols for its study, and present key signaling pathways involving LDHB. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding and therapeutic targeting of TNBC.

Introduction

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for approximately 15% of all breast cancers.[1] Patients with TNBC often have a poorer prognosis compared to those with other breast cancer subtypes, underscoring the urgent need for novel therapeutic targets.[2] One of the defining hallmarks of cancer, including TNBC, is the reprogramming of cellular metabolism to support rapid proliferation and survival.[3]

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The LDH enzyme is a tetramer composed of two different subunits, LDHA and LDHB, which can combine to form five distinct isoenzymes.[1] While LDHA has been extensively studied for its role in the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen, the specific role of LDHB in cancer has been less clear. However, recent studies have identified LDHB as an essential gene for the proliferation and survival of TNBC cells, highlighting it as a promising therapeutic target.[2][4]

This guide will comprehensively review the current understanding of LDHB's role in TNBC, with a focus on its molecular functions, regulatory mechanisms, and clinical implications.

LDHB Expression and Prognostic Significance in TNBC

A consistent finding in the literature is the significant upregulation of LDHB in TNBC compared to other breast cancer subtypes and normal breast tissue.[2][5] This overexpression is not only a characteristic feature but also holds prognostic value.

Quantitative Analysis of LDHB Expression

Multiple studies have quantified the differential expression of LDHB at both the mRNA and protein levels. Microarray analyses have revealed a significant increase in LDHB gene expression in basal-like/triple-negative breast cancer cell lines (p = 10⁻⁶) and tumors (p = 10⁻²⁶) when compared to their luminal counterparts.[2][6] Immunohistochemical (IHC) studies have corroborated these findings at the protein level, with one study reporting that 64% of TNBC tumors (n=31) showed moderate to high levels of LDHB expression (IHC score of 2 or 3), which was significantly higher than in normal breast, HER2+, or hormone receptor-positive tumors (p = 10⁻⁵).[5]

Comparison Group Fold Change/Expression Level p-value Reference
TNBC vs. Luminal Tumors (mRNA)Significantly higher in TNBC10⁻²⁶[2][6]
Basal-like vs. Luminal Cell Lines (mRNA)Significantly higher in Basal-like10⁻⁶[2][6]
TNBC vs. Normal/HER2+/HR+ Tumors (Protein)64% of TNBCs with moderate/high expression10⁻⁵[5]

Table 1: Summary of Quantitative Data on LDHB Expression in TNBC. This table summarizes the key findings regarding the differential expression of LDHB in TNBC compared to other breast cancer subtypes and normal tissue.

Prognostic Value of LDHB in TNBC

High expression of LDHB has been consistently associated with a poor clinical outcome in breast cancer patients.[2] A meta-analysis of multiple studies on serum LDH (which includes the LDHB subunit) in breast cancer patients demonstrated that elevated LDH levels are significantly associated with poorer overall survival (OS) (Hazard Ratio [HR] = 1.88, 95% CI: 1.68–2.11) and progression-free survival (PFS) (HR = 1.98, 95% CI: 1.46–2.68).[7][8] Specifically in advanced TNBC, abnormal baseline serum LDH levels were significantly associated with poorer OS (HR = 2.073, p < 0.001).[9]

Patient Cohort Endpoint Hazard Ratio (HR) 95% Confidence Interval (CI) p-value Reference
Breast Cancer (all subtypes)Overall Survival (OS)1.881.68 - 2.11< 0.001[7][8]
Breast Cancer (all subtypes)Progression-Free Survival (PFS)1.981.46 - 2.68< 0.001[7]
Advanced TNBCOverall Survival (OS)2.0731.397 - 3.074< 0.001[9]
TNBC (post-neoadjuvant chemo)Recurrence-Free Survival (RFS)2.2-0.006[10]

Table 2: Prognostic Significance of LDHB/LDH Expression in Breast Cancer. This table presents a summary of studies investigating the correlation between LDHB or total LDH levels and clinical outcomes in breast cancer patients, with a focus on TNBC where data is available.

Signaling Pathways and Molecular Functions of LDHB in TNBC

LDHB plays a central role in the metabolic reprogramming of TNBC cells, primarily by influencing lactate metabolism. Its function is intricately linked with other metabolic enzymes and transporters, and its expression is controlled by key oncogenic signaling pathways.

The LDHB-MCT1 Axis in Lactate Metabolism

In contrast to the classical Warburg effect where lactate is predominantly exported, many TNBC cells exhibit a "reverse Warburg effect". In this metabolic model, TNBC cells can take up lactate from the tumor microenvironment and utilize it as a fuel source. LDHB, with its higher affinity for lactate, is crucial for converting imported lactate back into pyruvate, which can then enter the TCA cycle to fuel oxidative phosphorylation.[11] This lactate uptake is facilitated by the monocarboxylate transporter 1 (MCT1).[12]

Studies have demonstrated a significant positive correlation between the expression of LDHB and MCT1 in TNBC tumors (Pearson correlation = 0.48, p = 0.00002).[5] This co-expression suggests a functional codependence, where MCT1 imports lactate and LDHB converts it to pyruvate, creating a symbiotic metabolic relationship that fuels TNBC growth.[12]

LDHB_MCT1_Axis cluster_TME Tumor Microenvironment cluster_TNBC_Cell TNBC Cell Extracellular Lactate Extracellular Lactate MCT1 MCT1 Extracellular Lactate->MCT1 Lactate Import LDHB LDHB MCT1->LDHB Intracellular Lactate Pyruvate Pyruvate LDHB->Pyruvate Lactate to Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation

Figure 1: The LDHB-MCT1 Axis in TNBC. This diagram illustrates the cooperative role of MCT1 and LDHB in lactate metabolism within a TNBC cell, supporting cell proliferation and survival.

Upstream Regulation of LDHB

The upregulation of LDHB in TNBC is driven by oncogenic transcription factors. The c-Myc oncogene, which is frequently amplified and overexpressed in TNBC, is a key regulator of metabolic genes.[13][14] While direct binding of c-Myc to the LDHB promoter in TNBC has not been definitively shown in the reviewed literature, c-Myc is known to drive a metabolic program that favors glycolysis, and its elevated expression correlates with the metabolic phenotype of TNBC.[15]

Hypoxia-inducible factor 1-alpha (HIF-1α) is another critical transcription factor that is often stabilized in the hypoxic tumor microenvironment and promotes the expression of glycolytic enzymes.[16] While HIF-1α is a well-established activator of LDHA, its precise role in regulating LDHB in TNBC is an area of ongoing investigation. Some evidence suggests that NRF2 silencing can hinder HIF-1α accumulation and subsequently suppress the expression of glycolysis-associated enzymes.

LDHB_Regulation cluster_Upstream Upstream Regulators cMyc c-Myc LDHB_gene LDHB Gene cMyc->LDHB_gene Transcriptional Activation (?) HIF1a HIF-1α HIF1a->LDHB_gene Transcriptional Regulation (?) LDHB_protein LDHB Protein LDHB_gene->LDHB_protein Transcription & Translation

References

AXKO-0046 dihydrochloride: A Technical Guide to its EC50 Value and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of human Lactate (B86563) Dehydrogenase B (LDHB). The document details its half-maximal effective concentration (EC50) value, the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Data Summary

AXKO-0046 dihydrochloride has been identified as a highly potent inhibitor of LDHB with an EC50 value of 42 nM.[1][2] It demonstrates high selectivity for LDHB over the LDHA isoform.[3] The inhibitory mechanism has been characterized as uncompetitive with respect to both NADH and pyruvate (B1213749).[3]

CompoundTargetEC50 ValueInhibition MechanismSelectivity
This compoundHuman Lactate Dehydrogenase B (LDHB)42 nMUncompetitive with NADH and PyruvateHigh selectivity over LDHA

Experimental Protocols

The determination of the EC50 value and the characterization of the inhibitory mechanism of this compound were primarily achieved through a high-throughput mass spectrometry-based assay.

LDHB Inhibition Assay (High-Throughput Mass Spectrometry)

This assay quantifies the enzymatic activity of LDHB by monitoring the conversion of NADH to NAD+.

Materials:

  • Human recombinant LDHB enzyme

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Pyruvate

  • Assay Buffer (specific composition, e.g., Tris-HCl with specific pH and additives)

  • This compound

  • 384-well assay plates

  • RapidFire-Mass Spectrometry (RF-MS) system

Procedure:

  • Reagent Preparation: Prepare solutions of human recombinant LDHB (final concentration 0.25 nM), NADH (final concentration 75 µM), and pyruvate (final concentration 75 µM) in assay buffer. Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction: In a 384-well plate, combine the LDHB enzyme, NADH, and varying concentrations of this compound.

  • Initiation: Initiate the enzymatic reaction by adding pyruvate to each well.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., room temperature or 37°C).

  • Termination: Stop the reaction (details on the stopping mechanism would be included in a full protocol, but are not available in the search results).

  • Analysis: Analyze the reaction mixture using a RapidFire-Mass Spectrometry (RF-MS) system to quantify the amounts of NADH and NAD+.

  • Data Analysis: Calculate the percentage of LDHB inhibition for each concentration of this compound. The EC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

Substrate Competition Assay

This assay is performed to elucidate the mechanism of inhibition.

Procedure:

  • Follow the general procedure for the LDHB inhibition assay.

  • Perform the assay with a fixed, inhibitory concentration of this compound.

  • Vary the concentrations of one substrate (either NADH or pyruvate) while keeping the other substrate at a fixed, saturating concentration.

  • Repeat the experiment by varying the concentration of the second substrate.

  • Analyze the data using Lineweaver-Burk plots or other suitable kinetic models to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The observation that the inhibitory activity of AXKO-0046 increased with increasing concentrations of both NADH and pyruvate indicated an uncompetitive binding mechanism.[3]

Visualizations

Experimental Workflow for EC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (LDHB, NADH, Pyruvate) mix Combine Reagents & Inhibitor in Plate reagents->mix inhibitor Prepare AXKO-0046 Serial Dilution inhibitor->mix initiate Initiate with Pyruvate mix->initiate incubate Incubate initiate->incubate ms_analysis RF-MS Analysis (NADH/NAD+ Ratio) incubate->ms_analysis ec50_calc Calculate EC50 ms_analysis->ec50_calc

Caption: Workflow for determining the EC50 of AXKO-0046.

Signaling Pathway of LDHB Inhibition

AXKO-0046 is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex. X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[3] This binding is thought to interfere with the tetramerization interface of the two dimers, which is critical for enzymatic activity.

signaling_pathway cluster_enzyme LDHB Enzyme Complex cluster_inhibition Inhibition Mechanism LDHB LDHB (Tetramer) ES_complex LDHB-NADH-Pyruvate Complex LDHB->ES_complex inhibited_complex Inhibited Complex (LDHB-NADH-Pyruvate-AXKO0046) ES_complex->inhibited_complex Lactate Lactate ES_complex->Lactate Catalysis NAD NAD+ ES_complex->NAD Catalysis AXKO0046 AXKO-0046 AXKO0046->inhibited_complex Pyruvate Pyruvate Pyruvate->ES_complex NADH NADH NADH->ES_complex

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

References

Unveiling the Allosteric Nexus: A Technical Guide to the AXKO-0046 Dihydrochloride Binding Site on LDHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric binding site of AXKO-0046 dihydrochloride (B599025) on lactate (B86563) dehydrogenase B (LDHB). AXKO-0046 is a potent and selective uncompetitive inhibitor of LDHB, a critical enzyme in cellular metabolism, particularly in the context of cancer.[1][2][3] This document details the quantitative data, experimental methodologies, and signaling pathways associated with this novel inhibitor, offering a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Executive Summary

AXKO-0046 dihydrochloride is a first-in-class, selective inhibitor of human lactate dehydrogenase B (LDHB) with an EC50 value of 42 nM.[1][3] Its mechanism of action is uncompetitive with respect to both the substrate pyruvate (B1213749) and the cofactor NADH.[4][5] This indicates that AXKO-0046 preferentially binds to the enzyme-substrate complex. X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site, distinct from the catalytic active site, located at the interface of the LDHB tetramer.[1][6] This unique binding mode is responsible for its high selectivity for LDHB over the LDHA isoform.[7] The inhibition of LDHB by AXKO-0046 has significant implications for cancer metabolism and autophagy, presenting a promising avenue for therapeutic intervention.

Quantitative Data

The inhibitory potency and kinetic parameters of AXKO-0046 have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound [4][7]

ParameterValueEnzyme
EC5042 nMHuman LDHB
Selectivity>100-foldOver Human LDHA

Table 2: Effect of Substrate Concentration on AXKO-0046 EC50 for LDHB [4]

Varied SubstrateConcentrationAXKO-0046 EC50 (nM)
PyruvateIncreasingDecreasing
NADHIncreasingDecreasing

Table 3: Kinetic Parameters of LDHB in the Presence of AXKO-0046 [4][6]

AXKO-0046 ConcentrationEffect on VmaxEffect on Km
IncreasingDecreasesDecreases

Experimental Protocols

The discovery and characterization of AXKO-0046 involved a series of sophisticated experimental procedures. The following sections provide detailed methodologies for the key experiments.

High-Throughput Screening (HTS) for LDHB Inhibitors

The initial identification of the AXKO-0046 scaffold was achieved through a high-throughput screening campaign.

Methodology:

  • Assay Principle: A RapidFire-Mass Spectrometry (RF-MS) system was employed to monitor the conversion of NADH to NAD+ by recombinant human LDHB.[1][2]

  • Reaction Mixture: The assay was performed in a 384-well plate format. Each well contained recombinant human LDHB enzyme, 75 µM NADH, and 75 µM pyruvate in an appropriate assay buffer.

  • Compound Screening: A diverse chemical library was screened at a concentration of 10 µM.

  • Detection: After a set incubation time, the reaction was quenched, and the levels of NADH and NAD+ were measured by RF-MS.

  • Hit Identification: Compounds that demonstrated significant inhibition of NAD+ production were selected as primary hits.

Enzyme Kinetics and Substrate Competition Assays

To elucidate the mechanism of inhibition, enzyme kinetic studies were performed.

Methodology:

  • Reaction Conditions: The initial reaction velocities of LDHB were measured in the presence of varying concentrations of AXKO-0046.

  • Substrate Titration: To determine the mode of inhibition with respect to the substrates, assays were conducted with a fixed concentration of one substrate while varying the concentration of the other.

    • NADH Titration: Pyruvate concentration was held constant (e.g., 100 µM), and NADH concentrations were varied (e.g., 10, 30, 50, 100, and 200 µM).[4]

    • Pyruvate Titration: NADH concentration was held constant (e.g., 100 µM), and pyruvate concentrations were varied (e.g., 10, 30, 50, 100, and 200 µM).[4]

  • Data Analysis: The data were fitted to the Michaelis-Menten equation, and Lineweaver-Burk plots were generated to determine the Vmax and Km values in the presence and absence of the inhibitor.[4] The uncompetitive inhibition pattern is characterized by a decrease in both Vmax and Km as the inhibitor concentration increases.[4][6]

X-ray Crystallography

The precise binding site of AXKO-0046 on the LDHB tetramer was determined using X-ray crystallography.

Methodology:

  • Protein Crystallization: Recombinant human LDHB was co-crystallized with NADH, a substrate analog (oxamate), and AXKO-0046.[2]

  • Data Collection: X-ray diffraction data were collected from the resulting crystals at a high-resolution synchrotron source.

  • Structure Determination: The crystal structure of the LDHB-NADH-oxamate-AXKO-0046 quaternary complex was solved and refined to a high resolution (e.g., 1.55 Å).[2]

  • Binding Site Analysis: The electron density map was analyzed to precisely locate the binding pocket of AXKO-0046 and identify the specific amino acid residues involved in the interaction.

Visualizations

The following diagrams illustrate key aspects of AXKO-0046's interaction with LDHB and the relevant cellular pathways.

G Experimental Workflow for AXKO-0046 Characterization cluster_0 Discovery cluster_1 Mechanism of Action cluster_2 Binding Site Identification HTS High-Throughput Screening (RF-MS based) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Kinetics Enzyme Kinetics Assays Hit_ID->Enzyme_Kinetics Substrate_Comp Substrate Competition (NADH and Pyruvate) Enzyme_Kinetics->Substrate_Comp Uncompetitive_Inhibition Uncompetitive Inhibition Mechanism Determined Substrate_Comp->Uncompetitive_Inhibition XRay_Cryst X-ray Crystallography Uncompetitive_Inhibition->XRay_Cryst Structure_Det Structure Determination (Quaternary Complex) XRay_Cryst->Structure_Det Allosteric_Site Allosteric Binding Site Identified Structure_Det->Allosteric_Site

Caption: Workflow for AXKO-0046 discovery and characterization.

G AXKO-0046 Uncompetitive Inhibition Mechanism LDHB LDHB (Enzyme) ES_Complex LDHB-NADH-Pyruvate (Enzyme-Substrate Complex) LDHB->ES_Complex + Substrates Substrates NADH + Pyruvate (Substrates) ESI_Complex LDHB-NADH-Pyruvate-AXKO-0046 (Inactive Complex) ES_Complex->ESI_Complex + AXKO-0046 Products NAD+ + Lactate (Products) ES_Complex->Products AXKO AXKO-0046 (Inhibitor) AXKO->ESI_Complex ESI_Complex->ESI_Complex No Product Formation

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

G LDHB Signaling in Cancer Metabolism and Autophagy cluster_0 Metabolic Reprogramming cluster_1 Autophagy Regulation Lactate Lactate LDHB LDHB Lactate->LDHB Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA LDHB->Pyruvate Cancer_Growth Cancer Cell Proliferation TCA->Cancer_Growth SIRT5 SIRT5 LDHB_deacetylated Deacetylated LDHB (Active) SIRT5->LDHB_deacetylated Deacetylates Autophagy Autophagy LDHB_deacetylated->Autophagy Promotes Autophagy->Cancer_Growth AXKO AXKO-0046 AXKO->LDHB

Caption: Role of LDHB in cancer and its inhibition by AXKO-0046.

Conclusion

This compound represents a significant advancement in the selective targeting of LDHB. Its unique allosteric and uncompetitive mechanism of inhibition provides a powerful tool for dissecting the roles of LDHB in cancer metabolism and autophagy. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of LDHB-targeted therapies. The continued investigation of AXKO-0046 and its derivatives holds the potential to unlock new therapeutic strategies for a range of metabolic diseases, including cancer.

References

AXKO-0046 Dihydrochloride: A Technical Guide on its Role in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a key enzyme implicated in cancer metabolism. This technical guide provides an in-depth overview of the current understanding of AXKO-0046 dihydrochloride's impact on cancer cell proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. The information presented is intended to support further research and development of LDHB inhibitors as potential anti-cancer therapeutics.

Introduction

The metabolic reprogramming of cancer cells, famously described as the Warburg effect, presents a promising avenue for therapeutic intervention. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, plays a critical role in this altered metabolism. The LDH enzyme exists as tetramers of two major subunits, LDHA and LDHB. While LDHA is often associated with the conversion of pyruvate to lactate in glycolytic cancer cells, LDHB is crucial for the utilization of lactate as a fuel source in oxidative cancer cells and is also involved in basal autophagy and cancer cell proliferation.[1][2][3]

This compound has emerged as a first-in-class selective inhibitor of the LDHB isoform.[1][2] Its high potency and selectivity make it a valuable chemical probe to elucidate the specific roles of LDHB in cancer biology and to explore its potential as a therapeutic target. This document synthesizes the available scientific literature on this compound, focusing on its effects on cancer cell proliferation and the associated molecular mechanisms.

Quantitative Data on this compound Activity

This compound demonstrates high potency in the inhibition of the LDHB enzyme. The following table summarizes the key quantitative metrics reported in the literature.

ParameterValueNotesSource
EC50 (LDHB Inhibition) 42 nMThe half-maximal effective concentration for the inhibition of LDHB enzymatic activity.[4]
IC50 (LDHB Inhibition) 5.56 nMThe half-maximal inhibitory concentration for the inhibition of LDHB enzymatic activity in a dose-dependent manner.[5][6]

Note: While both EC50 and IC50 values are reported for the enzymatic inhibition of LDHB, there is a notable lack of publicly available data on the IC50 values for the anti-proliferative effects of this compound on specific cancer cell lines. One study has suggested that AXKO-0046 exhibited no potent cellular activity with clear pharmacodynamic properties, a critical consideration for its therapeutic development.[2] Further research is required to determine the compound's efficacy in a cellular context across a range of cancer types.

Mechanism of Action and Signaling Pathways

This compound functions as an uncompetitive inhibitor of LDHB, meaning it binds to the enzyme-substrate complex.[1][2] This allosteric inhibition is highly selective for LDHB over the LDHA isoform. The inhibition of LDHB by AXKO-0046 is expected to disrupt metabolic pathways that rely on the conversion of lactate to pyruvate, thereby impacting cancer cell proliferation, particularly in cells that depend on lactate as a fuel source.

The downstream effects of LDHB inhibition are multifaceted and are thought to involve the modulation of key cellular processes such as autophagy and apoptosis.

Impact on Cancer Cell Metabolism

By inhibiting LDHB, this compound disrupts the lactate-to-pyruvate conversion, a critical step in the metabolic flexibility of some cancer cells. This disruption can lead to a reduction in the cellular energy supply and the building blocks necessary for rapid proliferation.

cluster_0 Normal LDHB Function in Oxidative Cancer Cells cluster_1 Effect of AXKO-0046 on Cancer Cell Metabolism Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDHB TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Energy_Metabolites Energy & Biosynthetic Precursors TCA_Cycle->Energy_Metabolites AXKO_0046 AXKO-0046 dihydrochloride LDHB_Inhibited LDHB (Inhibited) AXKO_0046->LDHB_Inhibited Reduced_Energy Reduced Energy & Biosynthesis Cell_Proliferation_Inhibited Inhibition of Cell Proliferation Reduced_Energy->Cell_Proliferation_Inhibited Lactate_2 Lactate Pyruvate_2 Pyruvate Lactate_2->Pyruvate_2 Pyruvate_2->Reduced_Energy

Caption: Metabolic disruption by this compound.

Regulation of Autophagy and Apoptosis

LDHB has been identified as a necessary component for basal autophagy in cancer cells.[1][3] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting LDHB, AXKO-0046 may disrupt this pro-survival mechanism. Furthermore, the inhibition of LDHB has been linked to the induction of apoptosis (programmed cell death). The interplay between autophagy and apoptosis is complex; inhibiting a pro-survival autophagic process can sensitize cancer cells to apoptosis.[7][8][9][10]

AXKO_0046 AXKO-0046 dihydrochloride LDHB LDHB AXKO_0046->LDHB Autophagy Basal Autophagy (Pro-survival) LDHB->Autophagy Apoptosis Apoptosis (Cell Death) LDHB->Apoptosis Inhibition of LDHB Induces Apoptosis Cell_Proliferation Cancer Cell Proliferation Autophagy->Cell_Proliferation Inhibits Apoptosis Apoptosis->Cell_Proliferation

Caption: AXKO-0046's influence on autophagy and apoptosis.

Experimental Protocols

The following provides a generalized protocol for assessing the effect of this compound on cancer cell proliferation. This protocol is a composite based on standard cell biology techniques and should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AXKO-0046 (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used for the drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with AXKO-0046 (various concentrations) incubate_24h->treat_cells incubate_x_h Incubate (e.g., 24, 48, 72h) treat_cells->incubate_x_h add_mtt Add MTT/XTT reagent incubate_x_h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Add solubilization solution (for MTT) incubate_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis for Signaling Pathway Components

This technique can be used to assess the levels of key proteins involved in apoptosis and autophagy following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3, anti-p62, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Conclusion and Future Directions

This compound is a highly valuable tool for investigating the role of LDHB in cancer metabolism. Its potent and selective inhibition of LDHB provides a means to probe the metabolic vulnerabilities of cancer cells. While the enzymatic inhibitory activity of AXKO-0046 is well-characterized, a critical next step is to thoroughly evaluate its anti-proliferative effects across a diverse panel of cancer cell lines to identify those most susceptible to LDHB inhibition.

Future research should focus on:

  • Determining the IC50 values of this compound for cell proliferation in various cancer cell lines.

  • Elucidating the detailed molecular signaling pathways through which LDHB inhibition by AXKO-0046 modulates autophagy and apoptosis.

  • Investigating potential synergistic effects of AXKO-0046 with other anti-cancer agents.

  • Conducting in vivo studies to assess the efficacy and safety of AXKO-0046 in preclinical cancer models.

A deeper understanding of the cellular effects of this compound will be instrumental in advancing the development of LDHB inhibitors as a novel class of anti-cancer therapeutics.

References

AXKO-0046 Dihydrochloride: A Technical Guide to a Highly Selective Chemical Probe for Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism.[1][2][3][4][5][6][7][8][9][10] This indole (B1671886) derivative has emerged as a critical chemical probe for elucidating the biological functions and therapeutic potential of targeting LDHB.[1][3][4][8][9][10] This technical guide provides a comprehensive overview of AXKO-0046, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

AXKO-0046 is an uncompetitive inhibitor of LDHB with respect to both NADH and pyruvate (B1213749).[1][3][4] This means that it binds to the enzyme-substrate complex, rather than the free enzyme, to exert its inhibitory effect.[1][3] X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, distinct from the catalytic active site.[1][3][8] This unique binding mode is responsible for its high selectivity for LDHB over the closely related isoform, LDHA.[1][3]

dot

AXKO-0046_Mechanism_of_Action Mechanism of Action of AXKO-0046 LDHB LDHB Enzyme EnzymeSubstrateComplex LDHB-Pyruvate-NADH Complex LDHB->EnzymeSubstrateComplex Substrate Binding Substrates Pyruvate + NADH Substrates->EnzymeSubstrateComplex InactiveComplex LDHB-Pyruvate-NADH-AXKO-0046 (Inactive Complex) EnzymeSubstrateComplex->InactiveComplex AXKO-0046 Binding (Allosteric Site) Products Lactate + NAD+ EnzymeSubstrateComplex->Products Catalysis AXKO0046 AXKO-0046 AXKO0046->InactiveComplex InactiveComplex->InactiveComplex

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

Quantitative Data

The inhibitory potency and selectivity of AXKO-0046 have been well-characterized. The following tables summarize the key quantitative data.

Parameter Value Reference
EC50 for LDHB 42 nM[1][2][3][4][5][6]
IC50 for LDHB 5.56 nM[1][2]
Inhibition of LDHA No inhibition at 300 µM[1][10]
Selectivity (LDHA/LDHB) >100-fold[1]

Table 1: Inhibitory Potency and Selectivity of AXKO-0046

Derivative Modification EC50 (µM) Reference
AXKO-0060Methylation of benzylamino group0.25[1]
AXKO-0077Methylation of cycloheptylamino group7.4[1]
AXKO-0058Methylation of both amino groups8.3[1]
AXKO-0067Methylation at the 1-position of indole>100[1]

Table 2: Structure-Activity Relationship of AXKO-0046 Derivatives

Experimental Protocols

This section details the key experimental methodologies used to characterize AXKO-0046 as a chemical probe for LDHB.

High-Throughput Screening for LDHB Inhibitors using RapidFire-Mass Spectrometry (RF-MS)

This assay was employed for the initial identification of AXKO-0046 from a compound library. It monitors the conversion of NADH to NAD+ by LDHB.

Materials:

  • Recombinant human LDHB

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • Agilent RapidFire High-Throughput Mass Spectrometry System

  • Triple quadrupole mass spectrometer

Procedure:

  • Prepare the LDHB enzyme solution in assay buffer.

  • Prepare the substrate solution containing NADH and pyruvate in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the LDHB enzyme solution to each well and pre-incubate.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 15 minutes).

  • Quench the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Analyze the samples using the RapidFire-MS system to quantify the amounts of NADH and NAD+.

  • Calculate the percent inhibition for each compound relative to control wells (containing DMSO without inhibitor).

dot

RF_MS_Workflow RapidFire-MS Experimental Workflow cluster_PlatePrep Plate Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Compound Add Test Compound Enzyme Add LDHB Enzyme Compound->Enzyme Substrate Add Substrates (NADH, Pyruvate) Enzyme->Substrate Incubation Incubate at RT Substrate->Incubation Quench Quench Reaction Incubation->Quench RFMS RapidFire-MS Analysis (NADH/NAD+ Quantification) Quench->RFMS DataAnalysis Data Analysis (% Inhibition) RFMS->DataAnalysis LDHB_Cellular_Context Cellular Role of LDHB and Impact of AXKO-0046 cluster_Glycolysis Glycolysis cluster_LactateMetabolism Lactate Metabolism cluster_TCA TCA Cycle & Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHB Mitochondria Mitochondria Pyruvate->Mitochondria LDHB LDHB Inhibition Inhibition of Lactate-to-Pyruvate Conversion LDHB->Inhibition TCA TCA Cycle Mitochondria->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos AXKO0046 AXKO-0046 AXKO0046->LDHB Inhibition->Pyruvate Inhibition->Mitochondria Potential Impact on Mitochondrial Metabolism

References

AXKO-0046 Dihydrochloride: An In-Depth Technical Guide on its Impact on Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 dihydrochloride (B599025) is a potent and highly selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3][4][5][6] This document provides a comprehensive technical overview of AXKO-0046, focusing on its mechanism of action, its effects on glycolysis, and the downstream signaling pathways impacted by its activity. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting LDHB with AXKO-0046. While direct quantitative data on the effects of AXKO-0046 on the overall glycolytic flux in cancer cells is limited in publicly available literature, this guide synthesizes the existing enzymatic data and the known consequences of LDHB inhibition through genetic approaches to provide a thorough understanding of its potential impact.

Introduction to AXKO-0046 Dihydrochloride

AXKO-0046 is an indole (B1671886) derivative that has been identified as the first highly selective, small-molecule inhibitor of human LDHB.[7][8][9] It exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate, indicating that it binds to the enzyme-substrate complex.[3][10] This characteristic is particularly noteworthy as the inhibitory potency of AXKO-0046 increases with higher concentrations of the substrates, which are often elevated in the tumor microenvironment.[10] X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[3][11] This allosteric binding is responsible for its high selectivity for LDHB over the LDHA isoform.[11]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of LDHB inhibition.

Table 1: In Vitro Enzymatic Inhibition Data for AXKO-0046

ParameterValueEnzymeNotes
EC50 42 nMHuman LDHBUncompetitive inhibition.[1][3][4][5][8]
IC50 5.56 nMHuman LDHBValue obtained in a specific colorimetric end-point assay.[12]
Selectivity >100-foldLDHB vs. LDHANo significant inhibition of LDHA observed at concentrations up to 300 µM.[1]

Table 2: Cellular Effects of LDHB Inhibition

Cell TypeMethod of InhibitionEffectQuantitative Data
Human Pancreatic Islets10 µM AXKO-0046Increased glucose-stimulated lactate generation10-20% increase
Human Pancreatic Islets10 µM AXKO-0046No significant change in glucose-stimulated ATP/ADP ratioNot specified
EndoC-βH5 Spheroids100 nM AXKO-0046Suppression of glucose-stimulated ATP/ADP ratioNot specified
Pleural Mesothelioma CellsLDHB SilencingReduction in proliferation, cell viability, and colony formationNot specified
Pleural Mesothelioma CellsLDHB SilencingIncreased DNA damage (γH2AX levels)Not specified

Note: Direct quantitative data on the effect of AXKO-0046 on glucose uptake, extracellular acidification rate (ECAR), and overall ATP production in cancer cells are not currently available in the reviewed literature.

Signaling Pathways and Mechanism of Action

AXKO-0046 exerts its effects by inhibiting the enzymatic activity of LDHB. LDHB is a key player in the metabolic reprogramming of cancer cells, and its inhibition has significant downstream consequences.

AXKO-0046_Signaling_Pathway AXKO_0046 This compound LDHB LDHB AXKO_0046->LDHB Inhibits Autophagy Autophagy LDHB->Autophagy Maintains Lysosomal_Function Lysosomal Function LDHB->Lysosomal_Function Maintains STAT1 STAT1 Upregulation LDHB->STAT1 Suppresses (indirectly) Pyruvate Pyruvate Mitochondrial_Metabolism Mitochondrial Metabolism (TCA Cycle, OXPHOS) Pyruvate->Mitochondrial_Metabolism Lactate Lactate Lactate->Pyruvate Catalyzed by LDHB Nucleotide_Synthesis Pyrimidine & Purine Synthesis Mitochondrial_Metabolism->Nucleotide_Synthesis Supports DNA_Damage Increased DNA Damage (γH2AX) Nucleotide_Synthesis->DNA_Damage Prevents Cisplatin_Sensitivity Increased Cisplatin Sensitivity DNA_Damage->Cisplatin_Sensitivity SLC7A11 SLC7A11 Downregulation STAT1->SLC7A11 GSH_Metabolism Glutathione (GSH) Metabolism SLC7A11->GSH_Metabolism Supports Ferroptosis Increased Sensitivity to Ferroptosis GSH_Metabolism->Ferroptosis Prevents Seahorse_Workflow Start Seed cancer cells in Seahorse XF microplate Incubate Incubate overnight to allow attachment and recovery Start->Incubate Treat Treat cells with varying concentrations of AXKO-0046 Incubate->Treat Equilibrate Equilibrate cells in Seahorse XF medium Treat->Equilibrate Measure_Basal Measure basal ECAR and OCR Equilibrate->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_Glyco Measure maximal glycolytic capacity Inject_Oligo->Measure_Glyco Inject_2DG Inject 2-Deoxyglucose (2-DG) Measure_Glyco->Inject_2DG Measure_NonGlyco Measure non-glycolytic acidification Inject_2DG->Measure_NonGlyco Analyze Analyze data to determine effect on glycolysis Measure_NonGlyco->Analyze

References

Methodological & Application

Application Notes and Protocols for AXKO-0046 Dihydrochloride: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective indole-derivative inhibitor of human lactate (B86563) dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3] Notably, it functions through an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site on the LDHB tetramer rather than the active site.[4][5] This unique mechanism makes AXKO-0046 a valuable chemical probe for investigating the role of LDHB in various physiological and pathological processes, particularly in cancer metabolism.[4][5] These application notes provide detailed protocols for the in vitro characterization of AXKO-0046 dihydrochloride, including IC₅₀ determination and mechanism of action studies.

Quantitative Data Summary

The inhibitory potency of this compound against LDHB has been determined through various in vitro assays. The key quantitative data is summarized in the table below.

ParameterValueAssay ConditionsReference
EC₅₀ 42 nMRecombinant human LDHB[1][2][3]
IC₅₀ 5.56 nMColorimetric end-point assay[6]
Inhibition Type UncompetitiveSubstrate competition assays with NADH and pyruvate[4][5]
Selectivity No significant inhibition of LDHA at 300 µMNot specified[5]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for any in vitro assay is the correct preparation of the inhibitor stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a 1 mg sample with a molecular weight of 448.47 g/mol , dissolve in 223 µL of DMSO.

  • Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.

  • For working solutions, perform serial dilutions of the 10 mM stock in the appropriate assay buffer. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy.

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on enzyme activity.

Protocol for IC₅₀ Determination of AXKO-0046 using a Colorimetric LDH Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of AXKO-0046 against LDHB. This assay measures the reduction of a tetrazolium salt, Nitro Blue Tetrazolium (NBT), to formazan, which produces a color change that can be measured spectrophotometrically.

Materials:

  • Recombinant human LDHB enzyme

  • This compound stock solution (see Protocol 1)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate

  • Nitro Blue Tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add AXKO-0046 dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare assay reagents: LDHB, NADH, Pyruvate, NBT, PMS add_enzyme Add LDHB enzyme to wells prep_reagents->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate start_reaction Initiate reaction by adding NADH, Pyruvate, NBT, and PMS pre_incubate->start_reaction incubate Incubate at room temperature start_reaction->incubate read_absorbance Measure absorbance at 570 nm incubate->read_absorbance calculate_inhibition Calculate percent inhibition read_absorbance->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 G cluster_reaction LDHB Catalytic Cycle cluster_inhibitor Inhibition E LDHB ES LDHB-NADH-Pyruvate E->ES + NADH + Pyruvate EP LDHB-NAD+-Lactate ES->EP Catalysis ESI LDHB-NADH-Pyruvate-AXKO-0046 (Inactive) ES->ESI + AXKO-0046 EP->E - NAD+ - Lactate I AXKO-0046 ESI->ES - AXKO-0046

References

Application Notes and Protocols: AXKO-0046 Dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and highly selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism.[1][2][3][4][5] With an EC50 value of 42 nM, this indole (B1671886) derivative demonstrates uncompetitive inhibition with respect to both NADH and pyruvate.[1][2][3][6][7] Its unique mechanism involves binding to a novel allosteric site on the LDHB tetramer, rather than the catalytic active site, making it a valuable tool for investigating LDHB-associated pathways.[3][7][8] These application notes provide detailed protocols for the preparation and handling of AXKO-0046 dihydrochloride solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.

Quantitative Data Presentation

The solubility and stock solution parameters for this compound (Molecular Weight: 448.47 g/mol ) in DMSO are summarized below.[4]

ParameterValueSource
Solubility in DMSO 10 mM[9]
Storage of Stock Solution 2 weeks at 4°C; 6 months at -80°C[8]

Stock Solution Preparation Guide (for DMSO)

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.448 mg2.24 mg4.48 mg
5 mM 2.24 mg11.2 mg22.4 mg
10 mM 4.48 mg22.4 mg44.8 mg

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 4.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the powder.

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if precipitation is observed.[10]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[8]

Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare the desired final concentration by diluting the stock solution with the appropriate cell culture medium or assay buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells.

  • Usage: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[10]

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.[2][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[11]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[11]

Visualization

Signaling Pathway

LDHB_Pathway Role of LDHB in Cellular Metabolism cluster_LDH Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDHB LDHB TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate->Pyruvate Oxidation Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH AXKO0046 AXKO-0046 dihydrochloride AXKO0046->LDHB Inhibits Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh 4.48 mg of This compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot storage Store at -80°C (long-term) or 4°C (short-term) aliquot->storage end End storage->end

References

Application Notes and Protocols for AXKO-0046 Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and selective uncompetitive inhibitor of lactate (B86563) dehydrogenase B (LDHB), with an EC50 of 42 nM.[1][2] As an indole (B1671886) derivative, it serves as a valuable chemical probe for investigating the role of LDHB in cancer metabolism and other physiological processes.[3][4] Given its application in various in vitro and in vivo experimental settings, understanding the stability of AXKO-0046 dihydrochloride (B599025) in solution is critical for ensuring the accuracy and reproducibility of research findings.

These application notes provide a summary of the available data on the solubility and storage of AXKO-0046 dihydrochloride, along with detailed protocols for preparing and handling solutions. Furthermore, a generalized protocol for conducting a comprehensive stability assessment is outlined for researchers who need to validate its stability under their specific experimental conditions.

Physicochemical Properties and Solubility

PropertyValueSource
Molecular Formula C25H35Cl2N3[5]
Molecular Weight 448.47 g/mol [5]
Appearance Solid[5]
Purity ≥99%[5]
Solubility in DMSO 100 mg/mL (with ultrasonic)[6]
In Vivo Formulation Solubility ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[6]

Recommended Storage of Stock Solutions

To maintain the integrity of this compound, proper storage of stock solutions is essential. The following storage conditions are recommended based on supplier data.[2][7]

Storage TemperatureDurationRecommendations
-80°C Up to 6 monthsFor long-term storage.
-20°C Up to 1 monthFor short-term storage.

Crucial Storage Practices:

  • Store solutions in tightly sealed vials to prevent evaporation and contamination.

  • Protect solutions from light.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8]

  • Use anhydrous, high-purity DMSO for the preparation of stock solutions to minimize moisture-related degradation.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 448.47 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Microcentrifuge tubes or vials suitable for cryogenic storage

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.48 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution or warm it gently in a 37°C water bath to ensure the compound is completely dissolved.[8]

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed, and clearly labeled microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2][7]

Protocol 2: General Procedure for Assessing the Stability of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under various storage conditions over a defined period.

Materials:

  • Freshly prepared, high-concentration stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).

  • The aqueous buffer or cell culture medium for testing stability in working solutions.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18).

  • HPLC-grade solvents for the mobile phase.

  • Temperature-controlled storage units (e.g., refrigerator, incubator, -20°C and -80°C freezers).

Procedure:

  • Time-Zero Analysis (T=0):

    • Prepare a fresh stock solution of this compound as described in Protocol 1.

    • Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze this sample by HPLC to determine the initial purity and the peak area of the parent compound. This serves as the 100% reference point.[9]

  • Sample Preparation and Storage:

    • Prepare several identical aliquots of the this compound solution to be tested.

    • Store these aliquots under a range of conditions, for example:

      • -80°C (long-term control)

      • -20°C

      • 4°C (refrigerated)

      • Room temperature (~25°C), protected from light

      • Room temperature (~25°C), exposed to ambient light

      • 37°C (physiological temperature)

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC using the identical method as the time-zero sample.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of this compound remaining by comparing the peak area of the parent compound to the time-zero sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Summarize the data in a table for easy comparison.

Data Presentation: Hypothetical Stability Data

The following table illustrates how stability data for this compound could be presented.

Storage ConditionTime Point% Remaining (HPLC Peak Area vs. T=0)Observations
-80°C 1 Month99.8%No significant degradation
3 Months99.5%No significant degradation
-20°C 1 Month99.2%No significant degradation
3 Months97.8%Minor degradation
4°C 1 Week98.5%Minor degradation
1 Month92.1%Significant degradation
Room Temp (Dark) 24 Hours95.3%Degradation observed
1 Week85.6%Significant degradation, new peaks appear
Room Temp (Light) 24 Hours90.1%Rapid degradation
1 Week75.4%Significant degradation, new peaks appear
37°C 24 Hours88.7%Rapid degradation
1 Week68.2%Extensive degradation

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Working Concentration for HPLC Analysis prep_stock->dilute storage_neg80 -80°C prep_stock->storage_neg80 storage_neg20 -20°C prep_stock->storage_neg20 storage_4 4°C prep_stock->storage_4 storage_rt_dark RT (Dark) prep_stock->storage_rt_dark storage_rt_light RT (Light) prep_stock->storage_rt_light storage_37 37°C prep_stock->storage_37 t0_analysis Time-Zero HPLC Analysis (Establish 100% Reference) dilute->t0_analysis T=0 tp_analysis Time-Point HPLC Analysis (e.g., 24h, 1 week, 1 month) storage_neg80->tp_analysis At each time point storage_neg20->tp_analysis At each time point storage_4->tp_analysis At each time point storage_rt_dark->tp_analysis At each time point storage_rt_light->tp_analysis At each time point storage_37->tp_analysis At each time point data_analysis Data Comparison (% Remaining vs. T=0) t0_analysis->data_analysis tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

LDHB_Pathway cluster_glycolysis Glycolysis cluster_lactate_conv Lactate Conversion cluster_krebs TCA Cycle (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHB LDHB Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle AXKO AXKO-0046 AXKO->LDHB Inhibition

Caption: Role of LDHB in lactate-pyruvate conversion and its inhibition by AXKO-0046.

References

Application Notes and Protocols for Long-Term Storage of AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage of AXKO-0046 dihydrochloride (B599025), a selective inhibitor of lactate (B86563) dehydrogenase B (LDHB). Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its biological activity for research in cancer metabolism and other related fields.

Compound Information

Compound Name AXKO-0046 dihydrochloride
Target Lactate Dehydrogenase B (LDHB)[1][2][3][4][5]
Mechanism of Action Uncompetitive inhibitor, binding to an allosteric site on the LDHB tetramer.[5][6][7]
Primary Research Area Cancer Metabolism[1][2][3][4][5]

Long-Term Storage Conditions

Proper storage is essential to prevent degradation and ensure the stability of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationPackaging and Handling Notes
Solid Powder 4°C6 MonthsKeep in a tightly sealed container, protected from moisture and light.[2][3][6][8]
-20°C12 MonthsKeep in a tightly sealed container, protected from moisture and light.[6]
Stock Solution -20°C1 MonthAliquot to avoid repeated freeze-thaw cycles. Store in sealed vials, protected from moisture and light.[1][2][3]
-80°C6 MonthsAliquot to avoid repeated freeze-thaw cycles. Store in sealed vials, protected from moisture and light.[1][2][3]

Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened and of high purity[2]

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL or 50 mg/mL).[2][9]

  • Use an ultrasonic bath to facilitate dissolution, as the compound can be hygroscopic and may require assistance to fully dissolve.[2]

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1][2][3]

Protocol for Assessing Long-Term Stability

Objective: To monitor the purity and integrity of this compound over time under recommended storage conditions.

Materials:

  • Stored aliquots of this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

  • Reference standard of this compound (optional, for peak identification)

Procedure:

  • At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot of the stored this compound stock solution.

  • Thaw the aliquot completely at room temperature.

  • Prepare a diluted sample of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

  • Inject the prepared sample onto the HPLC system.

  • Run a gradient or isocratic method to separate the parent compound from any potential degradation products.

  • Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer.

  • Integrate the peak area of the parent compound and any impurity peaks.

  • Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total peak area of all detected peaks.

  • Compare the purity at each time point to the initial purity at time 0 to assess the extent of degradation.

Visualizations

Signaling Pathway Inhibition

AXKO-0046 is a selective inhibitor of Lactate Dehydrogenase B (LDHB), an enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate.[5][10] By inhibiting LDHB, AXKO-0046 disrupts cellular metabolism, which is a key area of investigation in cancer research.[1][2][3][4][5]

LDHB_Inhibition Pyruvate Pyruvate LDHB LDHB Pyruvate->LDHB Lactate Lactate LDHB->Lactate NAD NAD+ LDHB->NAD AXKO0046 AXKO-0046 AXKO0046->LDHB NADH NADH NADH->LDHB

Caption: Inhibition of LDHB by AXKO-0046.

Experimental Workflow for Long-Term Storage and Analysis

The following diagram outlines the general workflow for the long-term storage and subsequent analysis of this compound.

Storage_Workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis Solid_Compound This compound (Solid) Dissolution Dissolve in DMSO (with sonication) Solid_Compound->Dissolution Storage_Solid Store Solid (4°C or -20°C) Solid_Compound->Storage_Solid Stock_Solution Stock Solution Dissolution->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage_Solution Store Aliquots (-20°C or -80°C) Aliquoting->Storage_Solution Thawing Thaw Aliquot Storage_Solution->Thawing Dilution Dilute for Analysis Thawing->Dilution HPLC HPLC-UV/MS Analysis Dilution->HPLC Data_Analysis Purity Assessment HPLC->Data_Analysis

Caption: Workflow for storage and stability assessment.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.[8] This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[11][12] Avoid inhalation of the powder and contact with skin and eyes.[8][11] In case of accidental release, follow established procedures for cleaning up chemical spills.[8][11] The compound is stable under recommended storage conditions.[8][12]

References

Application Notes and Protocols for AXKO-0046 Dihydrochloride in Western Blot Analysis of LDHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), in the context of western blot analysis. This document outlines the background, mechanism of action, and a detailed protocol for investigating the effects of LDHB inhibition on its protein expression levels.

Introduction to AXKO-0046 Dihydrochloride and LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[1] It exists as a tetramer composed of two major subunits, LDHA and LDHB, encoded by the LDHA and LDHB genes, respectively.[2][3] While LDHA is often associated with the conversion of pyruvate to lactate in glycolytic cancer cells (the Warburg effect), LDHB primarily catalyzes the oxidation of lactate to pyruvate, fueling the TCA cycle in oxidative cancer cells.[2][4] This makes LDHB an emerging therapeutic target in oncology and a key subject of metabolic research.[5][6]

AXKO-0046 is a first-in-class, highly selective, small-molecule inhibitor of human LDHB.[4][7][8] It exhibits potent inhibitory activity with an EC50 of 42 nM and an IC50 of 5.56 nM.[9][10] Unlike competitive inhibitors that bind to the enzyme's active site, AXKO-0046 is an uncompetitive inhibitor.[4][10] It binds to a novel allosteric site at the interface of the LDHB tetramer, stabilizing the enzyme-substrate complex and preventing product release.[4][9] This high selectivity and unique mechanism of action make AXKO-0046 an invaluable chemical probe to elucidate the specific roles of LDHB in cellular pathways and to validate it as a therapeutic target.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's inhibitory activity against LDHB.

ParameterValueSubstrate ConditionsReference
EC50 42 nMNot specified[4][10][11]
IC50 5.56 nMNot specified[5][9]
Inhibitory Mechanism UncompetitiveWith respect to both NADH and pyruvate[4]
Selectivity No inhibition of LDHAAt concentrations up to 300 µM[8]

Signaling Pathway of LDHB in Cellular Metabolism

The diagram below illustrates the central role of LDHB in cellular energy metabolism, converting lactate into pyruvate, which can then enter the mitochondria to fuel the TCA cycle for ATP production.

LDHB_Metabolic_Pathway cluster_LDH Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ / NADH LDHA LDHA Pyruvate->LDHA Mitochondrion Mitochondrion Pyruvate->Mitochondrion Lactate->Pyruvate NAD+ / NADH LDHB LDHB Lactate->LDHB LDHA->Lactate Pyruvate to Lactate LDHB->Pyruvate Lactate to Pyruvate TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle ATP ATP TCA_Cycle->ATP AXKO_0046 AXKO-0046 AXKO_0046->LDHB Inhibition

Caption: LDHB's role in converting lactate to pyruvate for the TCA cycle.

Experimental Protocol: Western Blot Analysis of LDHB Expression Following AXKO-0046 Treatment

This protocol describes how to use this compound to investigate its effect on the protein expression level of LDHB in a cell line of interest via western blotting.

Materials and Reagents
  • Cell Line: A cell line known to express LDHB (e.g., certain breast cancer cell lines[2]).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • This compound: (e.g., from Aladdin Scientific[12] or MedChemExpress[13]). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Vehicle Control: DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: (e.g., 4-20% gradient gels).

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Rabbit anti-LDHB antibody (e.g., Abcam ab53292).

  • Loading Control Antibody: Mouse anti-Vinculin or anti-β-actin antibody.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Chemiluminescent Substrate: ECL reagent.

  • Imaging System: For chemiluminescence detection.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A Seed cells and allow to adhere overnight B Treat cells with varying concentrations of AXKO-0046 (e.g., 0, 10, 50, 100, 500 nM) and vehicle (DMSO) A->B C Incubate for a specified time (e.g., 24, 48 hours) B->C D Wash cells with cold PBS C->D E Lyse cells in RIPA buffer D->E F Centrifuge to pellet debris and collect supernatant (lysate) E->F G Determine protein concentration using BCA or Bradford assay F->G H Prepare samples with Laemmli buffer and denature G->H I Separate proteins by SDS-PAGE H->I J Transfer proteins to a PVDF membrane I->J K Block membrane with 5% milk or BSA in TBST J->K L Incubate with primary antibodies (anti-LDHB and loading control) overnight at 4°C K->L M Wash membrane and incubate with HRP-conjugated secondary antibodies L->M N Wash membrane and apply ECL substrate M->N O Image the blot using a chemiluminescence detector N->O P Analyze band intensities O->P

Caption: Experimental workflow for Western Blot analysis of LDHB.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 10 nM to 500 nM. Include a vehicle-only (DMSO) control.

    • Remove the old medium, and add the medium containing the different concentrations of AXKO-0046 or vehicle.

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • Lysate Preparation:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-LDHB antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the LDHB band intensity to the corresponding loading control (e.g., Vinculin or β-actin) to determine any changes in LDHB protein expression levels due to treatment with AXKO-0046.

Expected Outcomes and Interpretation

This experiment will determine if the inhibition of LDHB activity by AXKO-0046 leads to a compensatory change in LDHB protein expression. A change in band intensity for LDHB in the treated samples compared to the vehicle control would suggest that inhibiting LDHB function may trigger a feedback mechanism affecting its synthesis or degradation. This information is valuable for understanding the cellular response to LDHB inhibition and for the development of LDHB-targeting therapeutics.

References

Application Note: Evaluating the Cytotoxicity of AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective uncompetitive inhibitor of lactate (B86563) dehydrogenase B (LDHB), with an EC50 value of 42 nM.[1][2][3] LDHB is a key enzyme in cellular metabolism, catalyzing the interconversion of pyruvate (B1213749) and lactate.[4][5] In the context of cancer metabolism, LDHB is implicated in the proliferation and survival of certain cancer cells, making it a potential therapeutic target.[4][5][6] AXKO-0046 exerts its inhibitory effect by binding to a novel allosteric site on the LDHB tetramer, rather than the catalytic active site.[4] This application note provides a detailed protocol for assessing the cytotoxic effects of AXKO-0046 dihydrochloride on cancer cell lines using a standard colorimetric cytotoxicity assay.

Mechanism of Action: LDHB Inhibition

Lactate dehydrogenase (LDH) exists as two primary isoforms, LDHA and LDHB, which can form tetramers of varying compositions. LDHB is predominantly responsible for the conversion of lactate to pyruvate. By inhibiting LDHB, AXKO-0046 disrupts this metabolic pathway, which can lead to a reduction in cellular energy production and potentially induce cell death in cancer cells that are dependent on this pathway. The uncompetitive nature of AXKO-0046's inhibition with respect to both NADH and pyruvate suggests that it binds to the enzyme-substrate complex.[4]

Signaling Pathway

LDHB_Pathway cluster_reaction LDHB Catalyzed Reaction Pyruvate Pyruvate LDHB LDHB Enzyme Pyruvate->LDHB Lactate Lactate NAD NAD+ NADH NADH NADH->LDHB LDHB->Lactate LDHB->NAD Proliferation Cell Proliferation & Survival LDHB->Proliferation Supports AXKO AXKO-0046 dihydrochloride AXKO->Inhibition Inhibition->LDHB

Caption: The metabolic pathway inhibited by this compound.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against two cancer cell lines after a 48-hour exposure, as determined by an MTT assay.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0 (Vehicle Control)100 ± 4.5\multirow{6}{}{~25}
192 ± 5.1
1065 ± 6.2
2548 ± 3.9
5031 ± 4.8
10015 ± 2.7
A549 (Lung Cancer) 0 (Vehicle Control)100 ± 5.2\multirow{6}{}{~40}
195 ± 4.8
1078 ± 5.5
2559 ± 6.1
5042 ± 4.3
10022 ± 3.1

Experimental Protocols

A standard and widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Cell Adherence (24h incubation) A->B C 3. Compound Treatment (Serial dilutions of AXKO-0046) B->C D 4. Incubation (e.g., 48 hours) C->D E 5. Add MTT Solution (Incubate 3-4 hours) D->E F 6. Solubilize Formazan (B1609692) (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Caption: The experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of solvent used for the drug) and untreated controls (medium only).[7]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with DMSO only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Alternative Cytotoxicity Assay: LDH Release Assay

An alternative method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. This assay measures the amount of LDH released into the culture medium from cells with damaged plasma membranes, which is a marker of cell death.[9][10][11]

Principle:

LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[11]

Brief Protocol:

  • Follow the cell seeding and compound treatment steps as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubate at room temperature, protected from light, for the time specified by the manufacturer's protocol (typically 30 minutes).

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a provided lysis buffer).

Conclusion

This application note provides a framework for evaluating the cytotoxic effects of the LDHB inhibitor, this compound. The provided MTT assay protocol offers a robust and reliable method for determining the dose-dependent effects of this compound on cancer cell viability. The LDH release assay serves as a valuable alternative or complementary method to confirm cytotoxic effects by measuring membrane integrity. These assays are essential tools for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Study of AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a critical enzyme in cancer metabolism.[1][2] It acts by binding to a novel allosteric site on the LDHB tetramer, rather than the catalytic site.[3] With an EC50 of 42 nM for LDHB, this compound presents a promising tool for investigating the therapeutic potential of targeting LDHB in cancer.[1][2] LDHB is particularly upregulated in certain cancer types, such as basal-like/triple-negative breast cancer (TNBC) and some non-small cell lung cancers (NSCLC), making these promising areas for in vivo investigation.[4][5][6]

These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy of AXKO-0046 dihydrochloride in xenograft models of TNBC and NSCLC. The protocols outlined below cover animal model selection, dosing, and pharmacodynamic endpoint analysis.

Signaling Pathway of LDHB in Cancer Metabolism

Lactate dehydrogenase (LDH) is a key enzyme in the final step of glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. The two major isoforms, LDHA and LDHB, form tetramers that regulate the balance between glycolysis and oxidative phosphorylation. In many cancer cells, LDHB facilitates the conversion of lactate to pyruvate, which can then fuel mitochondrial respiration. By inhibiting LDHB, AXKO-0046 is hypothesized to disrupt this metabolic pathway, leading to a decrease in mitochondrial metabolism and potentially inducing cancer cell death.

LDHB_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA Mitochondrial Respiration Pyruvate->TCA Lactate Lactate Pyruvate->Lactate NAD+ NADH LDHA LDHA Lactate->Pyruvate NADH NAD+ LDHB LDHB LDHA->Pyruvate LDHB->Lactate AXKO AXKO-0046 AXKO->LDHB

Figure 1. AXKO-0046 inhibits the LDHB-mediated conversion of lactate to pyruvate.

Quantitative Data Summary

ParameterValueReference
Compound This compound[1][2]
Target Lactate Dehydrogenase B (LDHB)[1][2]
Mechanism of Action Uncompetitive, allosteric inhibitor[3]
In Vitro Potency (EC50) 42 nM[1][2]
Molecular Weight 448.47 g/mol [7][8]

In Vivo Study Design

A phased approach is recommended, starting with a dose-range-finding study to determine the maximum tolerated dose (MTD), followed by an efficacy study in tumor-bearing mice.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in non-tumor-bearing mice.

ParameterDescription
Animal Model Female athymic nude mice (6-8 weeks old)
Number of Animals 3-5 mice per group
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
Dosing Regimen Intraperitoneal (IP) or oral (PO) administration, once daily for 14 days
Dose Levels Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100 mg/kg). Doses are based on typical ranges for novel small molecule inhibitors in early-stage in vivo testing.
Monitoring Body weight (daily), clinical signs of toxicity (daily), gross necropsy at study termination.
Endpoint The highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Phase 2: Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in TNBC and NSCLC xenograft models.

ParameterDescription
Animal Models Female athymic nude or NOD/SCID mice (6-8 weeks old)
Tumor Models TNBC: Patient-derived xenograft (PDX) models or cell line-derived models (e.g., MDA-MB-231). NSCLC: PDX models or cell line-derived models (e.g., A549, H460).[9][10]
Tumor Implantation Subcutaneous injection of 1-5 x 10^6 cells in Matrigel into the flank.
Study Groups 1. Vehicle Control 2. AXKO-0046 (Low Dose, e.g., 0.5x MTD) 3. AXKO-0046 (High Dose, e.g., MTD) 4. Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel for TNBC)
Number of Animals 8-10 mice per group
Dosing Regimen Once daily IP or PO administration, starting when tumors reach a volume of 100-150 mm³.
Primary Endpoint Tumor growth inhibition (TGI). Tumor volume measured 2-3 times per week.
Secondary Endpoints Body weight, clinical signs, survival.
Pharmacodynamic (PD) Analysis Collection of tumor and plasma samples at study termination for analysis of target engagement.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cell Culture (TNBC/NSCLC) implantation Tumor Implantation (Subcutaneous) cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization dosing Daily Dosing (Vehicle/AXKO-0046) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring termination Study Termination monitoring->termination sample_collection Sample Collection (Tumor, Plasma) termination->sample_collection pd_analysis Pharmacodynamic Analysis sample_collection->pd_analysis

Figure 2. Workflow for the in vivo efficacy study of AXKO-0046.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation
  • Prepare a stock solution of this compound in DMSO. A product data sheet suggests a solubility of up to 50 mg/mL in DMSO with ultrasonic treatment.[7]

  • For the in vivo formulation, a suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]

  • To prepare the dosing solution, first dissolve the required amount of this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition to ensure a homogenous solution.

  • Prepare fresh dosing solutions daily.

Note: The stability and solubility of this compound in this vehicle should be confirmed experimentally prior to the study.

Protocol 2: Tumor Volume Measurement
  • Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.

  • Record the tumor volumes for each animal.

Protocol 3: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm target engagement of AXKO-0046 in tumor tissue.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Divide each tumor into sections for different analyses.

  • Metabolite Analysis (Lactate/Pyruvate Ratio):

    • Immediately snap-freeze a section of the tumor in liquid nitrogen.

    • Extract metabolites using a suitable method (e.g., methanol/water extraction).

    • Analyze lactate and pyruvate levels using LC-MS/MS or a commercially available colorimetric/fluorometric assay kit.

  • NAD+/NADH Ratio Analysis:

    • Use a commercially available kit to measure the ratio of NAD+ to NADH in tumor lysates from a snap-frozen tumor section.

  • Western Blot for LDHB Expression:

    • Homogenize a tumor section in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against LDHB and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize using a chemiluminescence detection system.

Conclusion

This document provides a comprehensive guide for the in vivo evaluation of this compound. The proposed study design, incorporating both MTD and efficacy studies, along with detailed protocols for formulation and pharmacodynamic analysis, will enable researchers to thoroughly investigate the anti-tumor potential of this selective LDHB inhibitor. Successful demonstration of in vivo efficacy will be a critical step in the further development of AXKO-0046 as a potential cancer therapeutic.

References

Application Notes and Protocols for In Vivo Administration of AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and selective inhibitor of lactate (B86563) dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3][4][5][6] As an indole (B1671886) derivative, AXKO-0046 acts as an uncompetitive inhibitor with respect to both NADH and pyruvate, with an EC50 value of 42 nM.[1][2][3][4] It binds to a novel allosteric site on the LDHB tetramer, rather than the catalytic site.[2][5][6] This selective inhibition of LDHB makes AXKO-0046 a valuable tool for investigating the role of LDHB in cancer metabolism and other physiological and pathological processes.[1][2][3]

These application notes provide detailed protocols for the preparation of AXKO-0046 dihydrochloride (B599025) for in vivo administration, ensuring optimal solubility and stability for reliable experimental outcomes. The dihydrochloride salt form of AXKO-0046 is often used to improve solubility and stability.[7][8][9][10]

Data Presentation

Physicochemical Properties of AXKO-0046
PropertyValueReference
Molecular FormulaC₂₅H₃₃N₃[11]
Molecular Weight375.55 g/mol [11]
TargetLactate Dehydrogenase B (LDHB)[1][3]
EC5042 nM[1][3][4]
Mechanism of ActionUncompetitive inhibitor[2][5][12]
Recommended Solvents for In Vivo Administration

The following table summarizes recommended solvent systems for preparing AXKO-0046 dihydrochloride for in vivo studies. It is crucial to prepare a stock solution in DMSO first before introducing aqueous-based co-solvents. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1][3]

Solvent System CompositionAchievable ConcentrationNotesReference
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (≥ 6.66 mM)Clear solution. Suitable for various administration routes.[11]
10% DMSO, 90% corn oil≥ 2.5 mg/mL (≥ 6.66 mM)Clear solution. Primarily for oral or subcutaneous administration.[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% salineNot specified, but a common vehicle for poorly soluble compounds.A multi-component system designed to enhance solubility and stability.[11]

Experimental Protocols

Protocol 1: Preparation of this compound in a Cyclodextrin-Based Vehicle

This protocol is suitable for administration routes where an aqueous-based solution is preferred.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Prepare the 20% SBE-β-CD in Saline Solution:

    • Weigh the required amount of SBE-β-CD.

    • In a sterile container, dissolve the SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.22 µm sterile filter.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Ensure the final volume of DMSO in the dosing solution will not exceed 10%.

    • Vortex or sonicate until the compound is completely dissolved.

  • Prepare the Final Dosing Solution:

    • In a sterile conical tube, add 9 parts of the 20% SBE-β-CD in saline solution.

    • While vortexing, slowly add 1 part of the this compound stock solution to the SBE-β-CD solution.

    • Continue to vortex for 5-10 minutes to ensure a homogenous and clear solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle.

    • The final solution contains 10% DMSO and 90% (20% SBE-β-CD in saline).

Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle

This protocol is suitable for oral gavage or subcutaneous injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile conical tubes

  • Sterile syringes

Procedure:

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound in a sterile tube.

    • Add the appropriate volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the final DMSO concentration in the dosing solution is 10%.

    • Vortex or sonicate until fully dissolved.

  • Prepare the Final Dosing Solution:

    • In a sterile conical tube, add 9 parts of sterile corn oil.

    • While vortexing, slowly add 1 part of the this compound stock solution to the corn oil.

    • Vortex vigorously for 10-15 minutes to form a stable and homogenous solution.

    • The final solution contains 10% DMSO and 90% corn oil.

Mandatory Visualizations

Signaling Pathway of LDHB Inhibition

LDHB_Inhibition Pyruvate Pyruvate LDHB LDHB Enzyme Pyruvate->LDHB Substrate Lactate Lactate NADH NADH NADH->LDHB Co-substrate NAD NAD+ LDHB->Lactate Product LDHB->NAD Co-product AXKO_0046 AXKO-0046 AXKO_0046->LDHB Inhibition

Caption: Mechanism of LDHB inhibition by AXKO-0046.

Experimental Workflow for Solvent Preparation

Solvent_Preparation_Workflow start Start weigh_axko Weigh AXKO-0046 dihydrochloride start->weigh_axko prepare_stock Prepare concentrated stock solution in DMSO weigh_axko->prepare_stock mix Slowly add stock solution to co-solvent while vortexing prepare_stock->mix prepare_vehicle Prepare co-solvent vehicle (e.g., 20% SBE-β-CD in saline) prepare_vehicle->mix final_solution Final Dosing Solution (e.g., 10% DMSO) mix->final_solution end Administer In Vivo final_solution->end

Caption: Workflow for preparing AXKO-0046 for in vivo use.

References

Application Notes and Protocols: AXKO-0046 Dihydrochloride in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of defined molecular targets makes TNBC difficult to treat with hormonal or targeted therapies. A key characteristic of many cancer cells, including TNBC, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming presents novel therapeutic targets.

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in glycolytic metabolism, catalyzing the interconversion of pyruvate (B1213749) and lactate. The LDHB isoform is often overexpressed in basal-like TNBC and is associated with poorer clinical outcomes.[1][2] LDHB primarily converts lactate to pyruvate, fueling the TCA cycle and supporting cancer cell proliferation.[1] Therefore, inhibiting LDHB is a promising therapeutic strategy for TNBC.

AXKO-0046 is a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB).[1][3][4][5] It acts as an uncompetitive inhibitor with respect to both NADH and pyruvate, binding to a novel allosteric site on the enzyme.[3][6] This document provides detailed application notes and protocols for researchers investigating the effects of AXKO-0046 dihydrochloride (B599025) on TNBC cell lines.

Mechanism of Action

AXKO-0046 selectively binds to the LDHB enzyme, preventing the conversion of lactate to pyruvate. This disruption of cancer cell metabolism is hypothesized to lead to reduced energy production and biosynthetic precursors, ultimately inhibiting cell growth and proliferation. The uncompetitive nature of its inhibition means that AXKO-0046 binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of NADH and pyruvate.[3][6]

cluster_glycolysis Cytosol cluster_krebs Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Enters Mitochondria Lactate Lactate LDHB LDHB Lactate->LDHB LDHB->Pyruvate AXKO AXKO-0046 AXKO->LDHB Inhibition

Figure 1. Proposed signaling pathway of AXKO-0046 in TNBC.

Data Presentation

While specific studies detailing the effects of AXKO-0046 on TNBC cell lines are not yet widely published, this section provides the known biochemical data for the compound and template tables for researchers to populate with their experimental data.

Table 1: Biochemical Potency of AXKO-0046

This table summarizes the known inhibitory concentration of AXKO-0046 against the purified LDHB enzyme.

CompoundTargetAssay TypeEC₅₀ (nM)Inhibition MechanismReference
AXKO-0046Human LDHBEnzyme Activity42Uncompetitive[3][4][5]
Table 2: Template for Cell Viability IC₅₀ Data

This table is a template for summarizing the half-maximal inhibitory concentration (IC₅₀) of AXKO-0046 in various TNBC cell lines after a 72-hour treatment period.

TNBC Cell LineSubtypeIC₅₀ (µM)
MDA-MB-231Mesenchymal-likeUser Data
Hs578TMesenchymal-likeUser Data
BT-549Mesenchymal-likeUser Data
MDA-MB-468Basal-likeUser Data
HCC1806Basal-likeUser Data

Experimental Protocols

The following are detailed protocols for evaluating the biological effects of AXKO-0046 dihydrochloride on TNBC cell lines.

Protocol 1: Cell Viability and Cytotoxicity (LDH Assay)

This protocol measures both cell viability (growth inhibition) and cytotoxicity (membrane integrity) using a lactate dehydrogenase (LDH) release assay. Released LDH into the culture medium is a reliable indicator of plasma membrane damage.

cluster_workflow Cell Viability/Cytotoxicity Workflow start Seed TNBC cells in 96-well plate treat Treat with AXKO-0046 (Dose-response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate collect Collect supernatant for LDH assay incubate->collect lyse Lyse remaining cells (Maximum LDH release) incubate->lyse assay Perform LDH Assay (Measure Absorbance at 490nm) collect->assay lyse->assay analyze Calculate % Cytotoxicity and IC₅₀ assay->analyze

Figure 2. Workflow for LDH-based cytotoxicity assay.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or water)

  • 96-well clear, flat-bottom cell culture plates

  • LDH Cytotoxicity Assay Kit (e.g., Roche, Thermo Fisher Scientific, Tiaris Biosciences)[7][8][9]

  • Triton X-100 or kit-provided Lysis Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of AXKO-0046 in culture medium. It is recommended to use a concentration range from 0.01 µM to 100 µM.

    • Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • For maximum LDH release control, add lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the assay endpoint.[7]

    • Carefully remove the medium and add 100 µL of the compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Centrifuge the plate at 600 x g for 10 minutes.[8]

    • Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[7]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.[9]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 15-30 minutes, protected from light.[7][9]

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and Propidium Iodide (PI) staining.

cluster_workflow Apoptosis Analysis Workflow start Seed & Treat TNBC cells with AXKO-0046 harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash stain Resuspend in Binding Buffer. Stain with Annexin V-FITC & PI. wash->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3. Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated TNBC cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with AXKO-0046 (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially apoptotic cells).

    • Wash adherent cells with PBS and detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with AXKO-0046.

Materials:

  • Treated TNBC cells

  • Cold PBS

  • Cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[10]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest cells by trypsinization, wash with cold PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet (~1 x 10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11] This step is critical to prevent cell clumping.

    • Incubate on ice or at -20°C for at least 30 minutes (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[10]

    • Add 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.[10][11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a low flow rate.[10][11]

    • Collect data for at least 10,000 events per sample.[11]

    • Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]

References

Application Notes and Protocols for Measuring LDHB Inhibition with AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate (B86563) dehydrogenase B (LDHB) is a critical enzyme in cellular metabolism, catalyzing the interconversion of lactate and pyruvate (B1213749). In certain cancers, LDHB plays a significant role in metabolic reprogramming, making it a compelling target for therapeutic intervention. AXKO-0046 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of human LDHB.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for measuring the inhibitory activity of AXKO-0046 dihydrochloride against LDHB.

AXKO-0046 is an indole (B1671886) derivative that acts as an uncompetitive inhibitor of LDHB with respect to both NADH and pyruvate.[3][8] This means it binds to the enzyme-substrate complex. It exhibits high selectivity for LDHB over the LDHA isoform.[3][5]

Quantitative Data Summary

The following table summarizes the known quantitative data for AXKO-0046's inhibitory effect on LDHB.

ParameterValueReference
EC50 42 nM[1][2][3][4][6][7]
Mechanism of Inhibition Uncompetitive with respect to NADH and pyruvate[3][8]
Selectivity >100-fold selective for LDHB over LDHA[3]
Binding Site Allosteric site, away from the catalytic active site[3][4][6][8]

Signaling Pathway

The following diagram illustrates the metabolic pathway involving LDHB and the point of inhibition by AXKO-0046.

cluster_glycolysis Glycolysis cluster_ldh_reaction LDH Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA TCA Cycle TCA Cycle Pyruvate->TCA Cycle Lactate->Pyruvate LDHB LDHB LDHB Lactate->LDHB AXKO-0046 AXKO-0046 AXKO-0046->LDHB Inhibition LDHB->Pyruvate

Caption: LDHB catalyzes the conversion of lactate to pyruvate. AXKO-0046 inhibits this process.

Experimental Protocols

In Vitro Enzymatic Assay for LDHB Inhibition (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the IC50 of AXKO-0046 by measuring the decrease in NADH absorbance at 340 nm.

Experimental Workflow:

prep Prepare Reagents: - Assay Buffer - Recombinant LDHB - Pyruvate Solution - NADH Solution - AXKO-0046 dilutions plate Plate Setup: - Add Assay Buffer - Add AXKO-0046/DMSO - Add LDHB prep->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction: Add Pyruvate and NADH preincubate->initiate measure Kinetic Measurement: Read A340nm every 30s for 10-15 min initiate->measure analyze Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [AXKO-0046] - Determine IC50 measure->analyze

Caption: Workflow for the in vitro spectrophotometric LDHB inhibition assay.

Materials:

  • Recombinant human LDHB protein

  • This compound

  • Sodium Pyruvate

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

    • LDHB Enzyme Solution: Prepare a working solution of recombinant human LDHB in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer.

    • NADH Solution: Prepare a fresh stock solution of NADH in assay buffer. Protect from light.

    • AXKO-0046 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

    • AXKO-0046 Dilutions: Perform serial dilutions of the AXKO-0046 stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay Protocol:

    • Add 80 µL of assay buffer to each well of a 96-well UV-transparent microplate.

    • Add 1 µL of diluted AXKO-0046 or DMSO (for vehicle control) to the appropriate wells.

    • Add 10 µL of the LDHB enzyme solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of a substrate mix containing pyruvate and NADH (final concentrations to be optimized, e.g., 1 mM pyruvate and 200 µM NADH).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (Vo) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of AXKO-0046 using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percent inhibition against the logarithm of the AXKO-0046 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for LDHB Inhibition: Measuring Intracellular Lactate

This protocol describes a method to assess the functional inhibition of LDHB in cultured cells by measuring changes in intracellular lactate levels following treatment with AXKO-0046.

Experimental Workflow:

seed Seed cells in multi-well plates treat Treat cells with varying concentrations of AXKO-0046 seed->treat incubate Incubate for a defined period (e.g., 24h) treat->incubate lyse Lyse cells and collect lysates incubate->lyse lactate_assay Measure lactate concentration using a commercial kit lyse->lactate_assay normalize Normalize lactate levels to total protein concentration lactate_assay->normalize analyze Analyze and plot data normalize->analyze

Caption: Workflow for the cell-based lactate measurement assay.

Materials:

  • Cancer cell line with known LDHB expression

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Multi-well cell culture plates

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • Protein assay kit (e.g., BCA)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of AXKO-0046 in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium and add the medium containing different concentrations of AXKO-0046 or vehicle (DMSO) control.

    • Incubate the cells for a desired period (e.g., 24 hours).

  • Sample Preparation:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer compatible with the lactate and protein assays.

    • Collect the cell lysates and centrifuge to pellet any debris.

  • Lactate Measurement:

    • Follow the manufacturer's instructions for the commercial lactate assay kit to measure the lactate concentration in the cell lysates.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA).

  • Data Analysis:

    • Normalize the lactate concentration to the total protein concentration for each sample.

    • Plot the normalized intracellular lactate levels against the concentration of AXKO-0046. A decrease in intracellular lactate is expected with increasing concentrations of the inhibitor.

Western Blotting for LDHB Protein Expression

To confirm that the observed effects are not due to changes in LDHB protein levels, a western blot can be performed.

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the cell-based assay.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for LDHB overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).

Troubleshooting

  • High background in enzymatic assay: Ensure all reagents are fresh, especially NADH. Protect NADH solutions from light.

  • Low signal in enzymatic assay: The concentration of the LDHB enzyme may be too low. Optimize the enzyme concentration to achieve a robust linear rate.

  • Variability in cell-based assays: Ensure consistent cell seeding density and health. Minimize the final DMSO concentration.

  • No change in intracellular lactate: The chosen cell line may not rely heavily on LDHB activity, or the incubation time may need to be optimized. Confirm LDHB expression in the cell line via western blot or qPCR.

These protocols provide a comprehensive framework for researchers to accurately measure the inhibition of LDHB by this compound, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for AXKO-0046 Dihydrochloride in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3] Unlike many metabolic inhibitors that target the active site of enzymes, AXKO-0046 is an uncompetitive inhibitor, binding to an allosteric site on the LDHB tetramer.[3][4] This selectivity for LDHB over the LDHA isoform makes it a valuable tool for dissecting the specific roles of LDHB in cancer metabolism.[4][5]

Cancer cells often exhibit altered metabolic pathways, including the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. While LDHA is well-known for its role in converting pyruvate (B1213749) to lactate in glycolytic cancer cells, LDHB can catalyze the reverse reaction, converting lactate back to pyruvate, which can then fuel the tricarboxylic acid (TCA) cycle in oxidative cancer cells.[6][7] LDHB is also implicated in basal autophagy and the proliferation of both oxidative and glycolytic cancer cells.[3][6] The study of LDHB has been hampered by a lack of selective inhibitors. AXKO-0046 dihydrochloride provides a much-needed chemical probe to elucidate the therapeutic potential of targeting LDHB-dependent metabolic pathways in oncology.[3]

These application notes provide an overview of this compound and detailed protocols for its use in studying cancer metabolism.

Mechanism of Action

AXKO-0046 is an indole (B1671886) derivative that acts as a selective, uncompetitive inhibitor of human LDHB.[2][3] Its mechanism is distinct in that it does not compete with the enzyme's natural substrates, NADH or pyruvate.[3] Instead, it binds to a novel allosteric site at the interface of the LDHB tetramer, away from the catalytic site.[3][5] This binding is dependent on the formation of the enzyme-substrate complex.[3] X-ray crystallography has revealed that AXKO-0046 binding induces conformational changes in the enzyme, leading to inhibition of its catalytic activity.[3][5] This allosteric inhibition mechanism contributes to its high selectivity for LDHB over LDHA.[4]

Data Presentation

Biochemical Potency
CompoundTargetAssay TypeReported PotencyReference
AXKO-0046Human LDHBEnzymatic AssayEC50 = 42 nM[1][2]
AXKO-0046Human LDHBEnzymatic AssayIC50 = 5.56 nMN/A

Note: Discrepancies in reported potency values may arise from different assay conditions and methodologies.

Selectivity
CompoundTargetInhibition at 300 µMReference
AXKO-0046Human LDHANo significant inhibition[4]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Water bath or sonicator

Protocol:

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound in 100% DMSO.

  • Gently warm the solution in a water bath (up to 37°C) or sonicate briefly to aid dissolution.

  • For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • For in vivo studies, specific formulation protocols should be followed. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL.[1]

  • Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Viability/Proliferation Assay (General Protocol)

Principle: To determine the effect of AXKO-0046 on cancer cell growth, a variety of assays can be employed, such as MTT, XTT, or crystal violet assays. The following is a general protocol using a crystal violet-based method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Crystal Violet solution (0.5% in 25% methanol)

  • Methanol (B129727)

  • Sorensen's glycine (B1666218) buffer (or similar solubilizing agent)

  • Plate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).

  • After incubation, gently wash the cells with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

  • Remove the methanol and let the plate air dry completely.

  • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

  • Wash the plate thoroughly with water to remove excess stain and let it air dry.

  • Solubilize the stain by adding 100 µL of Sorensen's glycine buffer to each well and shaking for 5-10 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Measurement of Extracellular Lactate Levels (General Protocol)

Principle: To assess the direct impact of LDHB inhibition by AXKO-0046 on lactate metabolism, extracellular lactate levels can be measured. A decrease in lactate consumption by cells expressing high levels of LDHB is expected.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 24-well or 6-well cell culture plates

  • This compound stock solution

  • Lactate Assay Kit (commercially available)

  • Plate reader

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • At different time points (e.g., 6, 24, 48 hours), collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number or total protein content in the corresponding wells.

  • Analyze the data to determine the effect of AXKO-0046 on lactate levels.

Western Blot Analysis of Metabolic Proteins (General Protocol)

Principle: To investigate the downstream effects of LDHB inhibition on other metabolic pathways, the expression levels of key metabolic proteins can be analyzed by Western blotting.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LDHB, LDHA, and other metabolic targets (e.g., HK2, PKM2, components of the electron transport chain)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate cells and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

AXKO_0046_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_ldha_reaction cluster_ldhb_reaction cluster_tca TCA Cycle & Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_met Pyruvate Lactate Lactate LDHB LDHB Pyruvate_met->Lactate LDH LDHA LDHA Mitochondrion Mitochondrion Pyruvate_met->Mitochondrion AXKO_0046 AXKO-0046 AXKO_0046->LDHB Inhibits

Caption: Mechanism of AXKO-0046 action on lactate metabolism.

Experimental_Workflow_Cell_Viability A 1. Seed Cancer Cells in 96-well plate B 2. Treat with AXKO-0046 (Dose-response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Fix and Stain (Crystal Violet) C->D E 5. Solubilize Stain D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for cell viability assay using AXKO-0046.

Signaling_Pathway_Impact AXKO_0046 AXKO-0046 LDHB LDHB Inhibition AXKO_0046->LDHB Lactate_to_Pyruvate Decreased Lactate to Pyruvate Conversion LDHB->Lactate_to_Pyruvate Autophagy Modulation of Autophagy LDHB->Autophagy Pyruvate_Pool Altered Intracellular Pyruvate Pool Lactate_to_Pyruvate->Pyruvate_Pool TCA_Cycle Impact on TCA Cycle Pyruvate_Pool->TCA_Cycle Cell_Proliferation Inhibition of Cancer Cell Proliferation Pyruvate_Pool->Cell_Proliferation OxPhos Changes in Oxidative Phosphorylation TCA_Cycle->OxPhos OxPhos->Cell_Proliferation Autophagy->Cell_Proliferation

Caption: Potential downstream effects of LDHB inhibition by AXKO-0046.

References

Application Notes and Protocols for AXKO-0046 Dihydrochloride in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 dihydrochloride (B599025) is a potent and selective uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a critical enzyme in cellular metabolism.[1][2][3][4] With an EC50 value of 42 nM for LDHB, AXKO-0046 presents a valuable tool for investigating the role of LDHB in cancer metabolism and exploring novel therapeutic strategies.[1][2][3] Notably, this inhibitor shows high selectivity for LDHB over the LDHA isoform.[1] The mechanism of action involves binding to a novel allosteric site on the LDHB tetramer, rather than the catalytic site.[1]

Recent research highlights the potential of targeting LDHB in cancer therapy, particularly in combination with other treatment modalities. The rationale for this approach stems from the role of LDHB in metabolic reprogramming of cancer cells, including its involvement in autophagy and resistance to certain therapies.[1] Preclinical evidence suggests that inhibiting LDHB may sensitize cancer cells to genotoxic agents, ferroptosis inducers, and radiotherapy. This document provides a summary of the current understanding of AXKO-0046 in combination therapy studies, including available data and detailed experimental protocols to guide further research.

Data Presentation

Currently, specific quantitative data from preclinical studies combining AXKO-0046 dihydrochloride with other therapeutic agents are not widely published. The following table summarizes the foundational single-agent activity of AXKO-0046 and its derivatives, which underscores its potential for use in combination studies.

Table 1: In Vitro Inhibitory Activity of AXKO-0046 and Its Derivatives against LDHB [1]

CompoundEC50 (nM) against LDHB
AXKO-0046 42
AXKO-0060 (N-methylated benzylamino group)250
AXKO-0077 (N-methylated cycloheptylamino group)7,400
AXKO-0058 (Di-methylated amino groups)8,300

Data extracted from Shibata et al., Scientific Reports, 2021.[1]

Signaling Pathways and Experimental Workflows

LDHB's Role in Cancer Metabolism and Potential for Combination Therapy

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis & Lactate Metabolism cluster_downstream Cellular Processes Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA NAD+ NADH TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Lactate Lactate LDHB LDHB Lactate->LDHB NADH NAD+ LDHA->Lactate LDHB->Pyruvate Autophagy Autophagy LDHB->Autophagy Supports Ferroptosis Ferroptosis Suppression LDHB->Ferroptosis Suppresses Synergy Synergistic Anti-Cancer Effect TCA->Synergy Autophagy->Synergy Ferroptosis->Synergy DNA_Damage DNA Damage Repair DNA_Damage->Synergy AXKO0046 AXKO-0046 dihydrochloride AXKO0046->LDHB Combination_Agent Combination Agent (e.g., Cisplatin, RSL3, Radiation) Combination_Agent->DNA_Damage Induces Damage

General Experimental Workflow for In Vitro Combination Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays (48-72h post-treatment) Cell_Culture 1. Cancer Cell Line Culture (e.g., Mesothelioma, Breast Cancer) Drug_Prep 2. Prepare Stock Solutions AXKO-0046 & Combination Agent Cell_Culture->Drug_Prep Seeding 3. Seed Cells in Multi-well Plates Drug_Prep->Seeding Single_Agent 4a. Treat with Single Agents (Dose-response curves) Seeding->Single_Agent Combination 4b. Treat with Combination (Fixed ratio or checkerboard) Seeding->Combination Viability 5a. Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Single_Agent->Viability Combination->Viability Mechanism 5c. Mechanistic Assays (e.g., Western Blot, Apoptosis Assay, ROS detection) Combination->Mechanism Synergy_Analysis 5b. Synergy Analysis (Chou-Talalay method - CI value) Viability->Synergy_Analysis Data_Analysis 6. Data Analysis & Interpretation Synergy_Analysis->Data_Analysis Mechanism->Data_Analysis

Experimental Protocols

While specific protocols for AXKO-0046 in combination therapy are not yet detailed in the literature, the following established methods can be adapted.

Protocol 1: In Vitro Cell Viability Assay for Combination Synergy (Checkerboard Assay)

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination agent (e.g., cisplatin, RSL3)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a dilution series for both AXKO-0046 and the combination agent. For a 7x7 checkerboard, prepare 7 concentrations of each drug, typically centered around their respective IC50 values.

  • Treatment: Remove the overnight culture medium and add fresh medium containing the drugs in a checkerboard format. Include wells for each drug alone, as well as untreated and vehicle controls.

  • Incubation: Incubate the plate for a period relevant to the cell line and drugs being tested (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the untreated control.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., using CompuSyn software).

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

Protocol 2: Western Blot Analysis of Pathway Modulation

Objective: To investigate the effect of AXKO-0046 and a combination partner on key signaling proteins.

Materials:

  • Treated cell lysates from a combination study

  • Protein electrophoresis equipment (gels, running buffer, transfer system)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for PARP, cleaved caspase-3, γH2AX, LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the efficacy of AXKO-0046 in combination with another therapeutic agent in a preclinical in vivo cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells for implantation

  • This compound formulated for in vivo use

  • Combination agent formulated for in vivo use

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, AXKO-0046 alone, Combination agent alone, AXKO-0046 + Combination agent).

  • Treatment Administration: Administer the treatments according to a predetermined schedule, dose, and route of administration. Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until a prespecified endpoint is reached (e.g., tumors reach a maximum size, or after a set duration).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

This compound is a selective and potent inhibitor of LDHB with significant potential for use in combination cancer therapy. While clinical data and extensive preclinical combination studies are still emerging, the scientific rationale for combining AXKO-0046 with agents that induce DNA damage, promote ferroptosis, or with radiotherapy is strong. The protocols outlined above provide a framework for researchers to systematically evaluate the synergistic potential of AXKO-0046 in various cancer models. Further research is warranted to identify optimal combination partners, dosing schedules, and responsive cancer types to translate the promise of LDHB inhibition into effective clinical strategies.[5]

References

Troubleshooting & Optimization

AXKO-0046 dihydrochloride solubility issues and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and precipitation of AXKO-0046 dihydrochloride (B599025) during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AXKO-0046 dihydrochloride and what is its mechanism of action?

This compound is an indole (B1671886) derivative that functions as a highly selective, uncompetitive inhibitor of human lactate (B86563) dehydrogenase B (LDHB), with an EC50 value of 42 nM.[1][2][3][4][5][6][7][8] It does not bind to the catalytic site of the enzyme but to a novel allosteric site on the tetramer.[5][6][8] This compound is a valuable tool for research in cancer metabolism.[1][2][3][6][7][8]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is the likely cause?

Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium.[9] This occurs because the compound's solubility limit is exceeded in the final aqueous environment.[9]

Q3: Can I simply filter out the precipitate and use the remaining solution?

Filtering the solution to remove the precipitate is generally not recommended. This action will remove an unknown amount of the active compound, leading to an inaccurate final concentration and compromising the reproducibility and validity of your experimental results.[10] It is better to address the root cause of the precipitation.[10]

Q4: How can I prevent precipitation of this compound in my experiments?

Preventing precipitation involves optimizing your dilution protocol. Key strategies include:

  • Using pre-warmed media (37°C): Adding the compound to cold media can decrease its solubility.[9]

  • Performing serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the stock solution.[9]

  • Adding the compound dropwise while gently vortexing: This helps to ensure rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.[9]

  • Lowering the final concentration: The final working concentration may be too high and exceed the compound's aqueous solubility.[9]

  • Minimizing the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, or a level empirically determined to be non-toxic to your specific cell line.[10]

Troubleshooting Guide

This guide addresses common issues encountered with this compound solubility.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[9]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[9]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[9]Always use pre-warmed (37°C) cell culture media for dilutions.[9][10]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, affecting compound solubility and potentially causing cellular toxicity.Ensure the final DMSO concentration is as low as possible, typically below 0.5%.[10]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[9]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.[9]
Issue 2: Precipitation Observed After Incubation (Hours to Days)
Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade or metabolize over time in the culture conditions, leading to the formation of insoluble byproducts.Consider preparing fresh media with the compound more frequently.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[9]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[9]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[10]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[10]
Temperature Fluctuations Repeated temperature changes, such as removing cultures from the incubator for extended periods, can affect compound solubility.Minimize the time that cultures are outside of the incubator.

Data Presentation: Solubility of this compound

Solvent Solubility Notes
DMSO ≥ 50 mg/mL (with ultrasonic)[7]A common solvent for creating high-concentration stock solutions.
DMSO 100 mg/mL (with ultrasonic)[11]
DMSO 10 mM[5]
In Vivo Formulation 1 ≥ 2.5 mg/mL (Clear solution)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Formulation 2 ≥ 2.5 mg/mL (Clear solution)10% DMSO, 90% (20% SBE-β-CD in saline).[11]
In Vivo Formulation 3 ≥ 2.5 mg/mL (Clear solution)10% DMSO, 90% corn oil.[11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-100 mM).

  • Dissolution: Vortex the solution vigorously to aid dissolution. If necessary, use brief sonication in a water bath to ensure the compound is fully dissolved.[11]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3]

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[9]

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.[9]

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even mixing.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the level toxic to your cells (typically <0.5%).[10]

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway: AXKO-0046 Inhibition of Lactate Dehydrogenase B

LDHB_Inhibition AXKO-0046 Mechanism of Action cluster_glycolysis Glycolysis cluster_redox Redox Balance Pyruvate Pyruvate LDHB LDHB Enzyme (Lactate Dehydrogenase B) Pyruvate->LDHB Lactate Lactate NADH NADH NADH->LDHB NAD NAD+ LDHB->Lactate LDHB->NAD AXKO_0046 AXKO-0046 AXKO_0046->LDHB Uncompetitive Inhibition

Caption: Mechanism of AXKO-0046 as an uncompetitive inhibitor of LDHB.

Experimental Workflow: Troubleshooting Compound Precipitation

Troubleshooting_Workflow Troubleshooting Precipitation of AXKO-0046 Start Start: Prepare Working Solution Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed Immediate_Precipitate Immediate Precipitation Precipitate_Observed->Immediate_Precipitate Yes Delayed_Precipitate Precipitation After Incubation Precipitate_Observed->Delayed_Precipitate Yes, after time No_Precipitate No Precipitation: Proceed with Experiment Precipitate_Observed->No_Precipitate No Troubleshoot_Immediate Troubleshoot Immediate Precipitation: - Check concentration - Use pre-warmed media - Serial dilution - Slow addition Immediate_Precipitate->Troubleshoot_Immediate Troubleshoot_Delayed Troubleshoot Delayed Precipitation: - Check for compound instability - Monitor media pH - Ensure proper humidification Delayed_Precipitate->Troubleshoot_Delayed Re_evaluate Re-evaluate Protocol Troubleshoot_Immediate->Re_evaluate Troubleshoot_Delayed->Re_evaluate

Caption: A logical workflow for troubleshooting precipitation issues with AXKO-0046.

References

Optimizing AXKO-0046 Dihydrochloride Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AXKO-0046 dihydrochloride (B599025) in cell culture experiments. AXKO-0046 is a potent and selective uncompetitive inhibitor of Lactate (B86563) dehydrogenase B (LDHB), a key enzyme in cancer metabolism.[1][2][3][4][5][6] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AXKO-0046 dihydrochloride?

A1: this compound is an indole (B1671886) derivative that acts as a selective, uncompetitive inhibitor of Lactate dehydrogenase B (LDHB).[1][2][3] It binds to the enzyme-substrate complex, specifically at a novel allosteric site on the LDHB tetramer, rather than the catalytic active site.[2][5] This uncompetitive inhibition means its inhibitory activity increases with higher concentrations of the substrates, NADH and pyruvate.[2][7]

Q2: What is a good starting concentration for this compound in my cell line?

A2: A good starting point is to perform a dose-response experiment covering a broad range of concentrations, typically from nanomolar to micromolar levels.[8] While the reported EC50 value for AXKO-0046 is 42 nM in an enzymatic assay, the optimal concentration for cell-based assays will vary depending on the cell line's metabolic profile and permeability to the compound.[1][3][9]

Q3: My cells are dying even at low concentrations of AXKO-0046. What could be the cause?

A3: Cell death can be due to several factors. Firstly, the concentration, even if low, might be cytotoxic to your specific cell line.[10] It is also crucial to check the concentration of the solvent (e.g., DMSO) used to dissolve the compound, as high concentrations can be toxic to cells.[8][11] Ensure the final solvent concentration is typically ≤ 0.1%.[12] Another possibility is that LDHB is essential for the survival of your specific cell line.

Q4: I am not observing any effect of the inhibitor. What should I do?

A4: There are several potential reasons for a lack of effect. The inhibitor may have degraded due to improper storage, so using a fresh aliquot is recommended.[11] Inaccurate concentration calculations or pipetting errors are also common sources of error.[11] Additionally, the cell line you are using may not express LDHB or may have low sensitivity to its inhibition.[12] It is also possible that the inhibitor has low permeability into the cells.[11]

Q5: How can I be sure the observed effects are due to LDHB inhibition and not off-target effects?

A5: To confirm on-target activity, consider performing several experiments. A clear dose-response relationship between the inhibitor concentration and the observed phenotype suggests on-target activity.[10] If available, using a structurally different inhibitor for the same target can help confirm the phenotype.[11] A rescue experiment, where you overexpress a resistant mutant of the target protein, could also be performed to see if it reverses the effect of the inhibitor.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments Compound degradation, inaccurate concentration, variable cell conditions (passage number, density).[10][11]Use fresh aliquots of AXKO-0046 for each experiment. Verify calculations and pipette calibration. Standardize cell seeding density and use cells within a consistent passage number range.[10]
Precipitation of the inhibitor in cell culture media Low aqueous solubility of AXKO-0046. The final concentration of the organic solvent (e.g., DMSO) is too high.[11]Ensure the final solvent concentration is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[11] Visually inspect for precipitates.
High background or off-target effects The inhibitor concentration is too high. The inhibitor has known off-target activities.[11]Perform a dose-response experiment to determine the optimal, non-toxic concentration.[8] Use a structurally different inhibitor for the same target to confirm the observed phenotype.[11]
Cells are rounding up and detaching High concentration of the inhibitor causing cytotoxicity. Solvent toxicity. The target protein (LDHB) may be crucial for cell adhesion in your cell line.[8]Perform a dose-response experiment to find a non-toxic concentration. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) and consistent across all wells, including the vehicle control.[8][12] Investigate the role of LDHB in cell adhesion for your specific cell type.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines a method to determine the effective and non-toxic concentration range of AXKO-0046 in a specific cell line using a cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).[12]

  • Treatment: Treat the cells with the different concentrations of AXKO-0046. Include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.[13]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of the cell viability).

Data Presentation: Example Dose-Response Data
Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
1095.1 ± 5.5
5085.3 ± 6.1
10070.2 ± 7.3
50045.8 ± 8.0
100020.1 ± 6.9
50005.4 ± 3.2

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow Experimental Workflow for Optimizing AXKO-0046 Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare AXKO-0046 serial dilutions treatment Treat cells with varying concentrations compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT) incubation->viability_assay data_analysis Analyze data and plot dose-response curve viability_assay->data_analysis determine_ic50 Determine IC50 and optimal concentration data_analysis->determine_ic50

Caption: Workflow for determining the optimal concentration of AXKO-0046.

signaling_pathway Simplified Signaling Pathway of LDHB Inhibition by AXKO-0046 Pyruvate Pyruvate LDHB LDHB Enzyme Pyruvate->LDHB Lactate Lactate NAD NAD+ NADH NADH NADH->LDHB LDHB->Lactate LDHB->NAD Metabolism Altered Cancer Cell Metabolism LDHB->Metabolism Impacts AXKO AXKO-0046 AXKO->LDHB Inhibits

Caption: Inhibition of LDHB by AXKO-0046 disrupts lactate metabolism.

References

AXKO-0046 dihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of AXKO-0046 dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of AXKO-0046 dihydrochloride?

This compound is a potent and highly selective inhibitor of human Lactate (B86563) Dehydrogenase B (LDHB).[1][2][3][4][5] It functions as an uncompetitive inhibitor with respect to both NADH and pyruvate (B1213749), meaning it binds to the enzyme-substrate complex.[1][6] X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][3][6] This allosteric binding is critical for its enzymatic inhibition.[1][3]

Q2: What is the reported potency of this compound for LDHB?

Multiple studies have consistently reported the potency of AXKO-0046 for LDHB, with an EC50 value of 42 nM.[1][2][3][4]

Q3: How selective is AXKO-0046 for LDHB over LDHA?

AXKO-0046 demonstrates high selectivity for LDHB. It has been shown to have over 100-fold greater selectivity for LDHB compared to its isoform, LDHA.[1] One study reported no inhibitory activity against LDHA at concentrations up to 300 μM.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

Potential Cause: Off-target effects, while AXKO-0046 is highly selective for LDHB over LDHA, its activity against a broader range of proteins has not been extensively published. Unexpected results could arise from interactions with other cellular components.

Troubleshooting Steps:

  • Confirm On-Target Engagement: In your experimental system, verify that AXKO-0046 is inhibiting LDHB as expected. This can be done by measuring lactate and pyruvate levels, or by a direct enzymatic assay of LDHB activity in cell lysates.

  • Control Experiments:

    • Include a negative control (vehicle-only treated cells) to establish a baseline.

    • Use a positive control for LDHB inhibition if available.

    • If possible, use a structurally distinct LDHB inhibitor to see if the observed phenotype is recapitulated. .

  • Dose-Response Analysis: Perform a dose-response curve for AXKO-0046 in your assay. If the unexpected effect occurs only at very high concentrations, it may be more likely to be an off-target effect.

  • Rescue Experiments: If your hypothesis involves a specific off-target, attempt a rescue experiment. For example, if you suspect inhibition of another enzyme, try to supplement the system with the product of that enzyme's reaction.

  • Consider Broader Profiling: For critical applications, consider performing your own off-target profiling using commercially available services that screen against a panel of kinases, GPCRs, and other enzymes.

Issue 2: Compound precipitation in cell culture media or assay buffer.

Potential Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions.

Troubleshooting Steps:

  • Review Solubility Information: Consult the manufacturer's datasheet for recommended solvents and solubility limits.

  • Use of Solvents: Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including vehicle controls.

  • Sonication/Warming: Gentle warming or sonication of the stock solution may aid in dissolution. However, be cautious of compound degradation with excessive heat.

  • Visual Inspection: Before adding to your experiment, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, you may need to adjust the final concentration or the dilution method.

Data Summary

ParameterValueReference(s)
Target Lactate Dehydrogenase B (LDHB)[1],[2],[3],[4],[5]
Mechanism of Action Uncompetitive, Allosteric Inhibition[1],[6],[3]
EC50 for LDHB 42 nM,[1],[2],[3],[4]
Selectivity >100-fold over LDHA[1]

Experimental Protocols

LDHB Enzymatic Activity Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing LDH activity.

  • Reagents and Materials:

    • Recombinant human LDHB enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • NADH

    • Pyruvate

    • This compound

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute AXKO-0046 in the assay buffer to achieve a range of desired concentrations.

    • In a 96-well plate, add the diluted AXKO-0046 solutions or vehicle control (assay buffer with the same final concentration of DMSO).

    • Add the LDHB enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 15 minutes at 25°C).

    • Initiate the enzymatic reaction by adding a mixture of NADH and pyruvate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the rate of reaction for each concentration of AXKO-0046.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the EC50 value.

Visualizations

LDHB_Inhibition_Pathway cluster_reaction LDHB Catalyzed Reaction cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate LDHB LDHB (Enzyme) Pyruvate->LDHB Lactate Lactate NADH NADH NADH->LDHB NAD NAD+ LDHB->Lactate LDHB->NAD Enzyme_Substrate_Complex LDHB-NADH-Pyruvate Complex AXKO_0046 AXKO-0046 AXKO_0046->Enzyme_Substrate_Complex Binds to allosteric site Enzyme_Substrate_Complex->Lactate Inhibits Reaction Enzyme_Substrate_Complex->NAD Inhibits Reaction

Caption: Mechanism of AXKO-0046 uncompetitive inhibition of LDHB.

experimental_workflow start Start: Prepare Reagents prepare_inhibitor Prepare AXKO-0046 Serial Dilutions start->prepare_inhibitor add_enzyme Add LDHB Enzyme to Plate start->add_enzyme add_inhibitor Add Inhibitor Dilutions & Vehicle to Plate prepare_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate start_reaction Initiate Reaction with NADH and Pyruvate incubate->start_reaction measure Measure Absorbance at 340 nm start_reaction->measure analyze Calculate Reaction Rates & Determine EC50 measure->analyze end End: Data Analysis analyze->end

Caption: Workflow for determining the EC50 of AXKO-0046 for LDHB.

troubleshooting_logic start Unexpected Experimental Result Observed check_on_target Confirm On-Target (LDHB) Engagement? start->check_on_target on_target_yes On-Target Effect Confirmed check_on_target->on_target_yes Yes on_target_no Issue with Assay or Compound check_on_target->on_target_no No off_target_q Could it be an Off-Target Effect? on_target_yes->off_target_q dose_response Perform Dose-Response Analysis off_target_q->dose_response Investigate controls Run Additional Controls off_target_q->controls Investigate high_conc Effect only at High Concentrations? dose_response->high_conc likely_off_target Likely Off-Target high_conc->likely_off_target Yes unlikely_off_target Re-evaluate On-Target Hypothesis high_conc->unlikely_off_target No

Caption: Troubleshooting logic for unexpected experimental results.

References

preventing AXKO-0046 dihydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AXKO-0046 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this selective Lactate (B86563) Dehydrogenase B (LDHB) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AXKO-0046 dihydrochloride and what is its mechanism of action?

A1: AXKO-0046 is a potent and selective inhibitor of Lactate Dehydrogenase B (LDHB), an enzyme involved in cancer metabolism.[1][2][3][4] It is an indole (B1671886) derivative with an EC50 value of 42 nM for LDHB.[1][2] Its mechanism of action is uncompetitive with respect to both NADH and pyruvate (B1213749), meaning it binds to the enzyme-substrate complex.[5][6] AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, not the catalytic active site.[3][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, please adhere to the following storage recommendations:

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 4°CAs specified by the supplierSealed container, away from moisture and light.[2]
Stock Solution (in DMSO) -20°C1 monthSealed, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1]
-80°C6 monthsSealed, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is recommended to prepare a clear stock solution in DMSO first before further dilution in aqueous buffers.

Q4: What are the primary factors that can lead to the degradation of this compound in an experimental setting?

A4: As an indole derivative and a dihydrochloride salt, AXKO-0046 may be susceptible to several factors that can cause degradation:

  • pH: The indole ring can undergo hydrolysis under alkaline conditions.[8][9][10] The dihydrochloride salt form is more stable at acidic to neutral pH. High pH can lead to the conversion of the salt to the free base, which may have different solubility and stability.[11]

  • Oxidation: The electron-rich indole ring is susceptible to oxidation.[12][13][14][15] This can be initiated by exposure to air, light, or the presence of oxidizing agents in the experimental media.

  • Light: Indole-containing compounds can be light-sensitive, which may promote oxidation.[16][17][18] It is advisable to protect solutions from direct light.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Loss of Inhibitory Activity or Inconsistent Results

If you observe a decrease in the expected inhibitory effect of AXKO-0046 or high variability between experiments, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Compound Degradation 1. Prepare Fresh Solutions: Prepare fresh stock solutions from the solid powder. Avoid using old stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles. 2. pH of Assay Buffer: Ensure your assay buffer is within a pH range of 7-8. LDH is typically active and stable in this range. Indole derivatives are also generally more stable at neutral to slightly acidic pH. Avoid highly basic conditions. 3. Protect from Light: Prepare and handle solutions in a low-light environment. Use amber-colored tubes or wrap tubes in aluminum foil. 4. Minimize Oxygen Exposure: If you suspect oxidation, consider de-gassing your buffers before use.
Improper Storage 1. Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture.[1][2] 2. Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[1]
Assay Conditions 1. Buffer Compatibility: Ensure that your buffer components do not interact with the compound. Phosphate buffers are generally a safe choice for many enzyme assays.[19] 2. Enzyme and Substrate Stability: Verify the stability and activity of your LDHB enzyme and substrates (NADH and pyruvate) under your assay conditions.

Issue 2: Precipitation of the Compound in Aqueous Buffer

Precipitation of AXKO-0046 upon dilution of the DMSO stock into your aqueous assay buffer can lead to a lower effective concentration of the inhibitor and inaccurate results.

Potential CauseTroubleshooting Steps
Low Aqueous Solubility 1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent effects on the enzyme and to maintain compound solubility. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. 3. Pre-warm Buffer: Gently warming the assay buffer before adding the compound stock can sometimes improve solubility. Ensure the final temperature is appropriate for your assay. 4. Sonication: Brief sonication of the final diluted solution can help to dissolve any small precipitates.
pH-Dependent Solubility 1. Check Buffer pH: The solubility of dihydrochloride salts can be pH-dependent.[20][21] Ensure the pH of your buffer is suitable for maintaining the solubility of AXKO-0046. A pH below the pKa of the compound will favor the more soluble salt form.

Experimental Protocols

Protocol 1: LDHB Activity Assay

This protocol is a general guideline for measuring the activity of LDHB and can be adapted to test the inhibitory effect of AXKO-0046. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.

Materials:

  • Recombinant human LDHB enzyme

  • Assay Buffer: 50 mM Tris-HCl or Phosphate buffer, pH 7.4

  • Pyruvate solution (e.g., 100 mM stock)

  • NADH solution (e.g., 10 mM stock)

  • This compound stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute the LDHB enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare the desired concentrations of AXKO-0046 by serially diluting the DMSO stock in the assay buffer. Remember to include a vehicle control (DMSO only).

    • Prepare a reaction mixture containing the assay buffer, pyruvate, and NADH at their final desired concentrations. For example, 1 mM pyruvate and 200 µM NADH.

  • Assay Setup:

    • Add a specific volume of the diluted AXKO-0046 or vehicle control to the wells of the 96-well plate.

    • Add the LDHB enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the reaction mixture (containing pyruvate and NADH) to each well to start the reaction.

  • Measure Absorbance:

    • Immediately start measuring the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Assessing the Stability of AXKO-0046 in Assay Buffer

This protocol helps determine the stability of AXKO-0046 under your specific experimental conditions.

Materials:

  • This compound

  • Your chosen assay buffer

  • HPLC-MS system

  • Incubator or water bath set to your experimental temperature

Procedure:

  • Prepare a solution of AXKO-0046 in your assay buffer at the final concentration used in your experiments.

  • Divide the solution into several aliquots in separate tubes.

  • Immediately take a time point zero (T=0) sample and analyze it by HPLC-MS to determine the initial peak area of the intact AXKO-0046.

  • Incubate the remaining aliquots at your experimental temperature (e.g., 25°C or 37°C). If assessing light sensitivity, wrap some tubes in foil and expose others to ambient light.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC-MS.

  • Compare the peak area of AXKO-0046 at each time point to the T=0 sample to determine the percentage of the compound remaining. This will give you an indication of its stability over time.

Visualizations

LDHB_Pathway Pyruvate Pyruvate EnzymeSubstrateComplex LDHB-Pyruvate-NADH Complex Pyruvate->EnzymeSubstrateComplex Lactate Lactate NAD NAD+ NADH NADH NADH->EnzymeSubstrateComplex LDHB LDHB AXKO_0046 AXKO-0046 AXKO_0046->EnzymeSubstrateComplex EnzymeSubstrateComplex->Lactate EnzymeSubstrateComplex->NAD

Caption: Mechanism of AXKO-0046 inhibition of LDHB.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare AXKO-0046 dilutions and vehicle control D Add inhibitor/vehicle to plate A->D B Prepare LDHB enzyme solution E Add LDHB enzyme and incubate B->E C Prepare Reaction Mix (Pyruvate + NADH) F Initiate reaction with Reaction Mix C->F D->E E->F G Measure Absorbance at 340 nm (kinetic) F->G H Calculate initial velocities (V₀) G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of AXKO-0046.

References

troubleshooting inconsistent results with AXKO-0046 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AXKO-0046 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this selective LDHB inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AXKO-0046 dihydrochloride and what is its mechanism of action?

This compound is a potent and selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB).[1][2][3] It is an indole (B1671886) derivative that functions as an uncompetitive inhibitor with an EC50 value of 42 nM.[1][2][4] Unlike competitive inhibitors, AXKO-0046 does not bind to the catalytic active site of the enzyme.[4][5][6] Instead, it binds to a novel allosteric site on the LDHB tetramer, at the interface between two dimers.[4][5] This uncompetitive mechanism means that its inhibitory activity increases with higher concentrations of the substrates, NADH and pyruvate (B1213749).[4]

Q2: I am observing inconsistent inhibitory effects of AXKO-0046 in my cell-based assays. What could be the cause?

Inconsistent results can arise from several factors related to the uncompetitive nature of AXKO-0046 inhibition:

  • Fluctuations in Intracellular Substrate Concentrations: The inhibitory potency of AXKO-0046 is dependent on the intracellular levels of NADH and pyruvate.[4] Variations in cell culture conditions, cell density, or metabolic states can alter these substrate concentrations, leading to variable inhibitory effects.

  • Cellular Metabolism: The metabolic phenotype of your cells (e.g., oxidative vs. glycolytic) will significantly impact the efficacy of an LDHB inhibitor.[4]

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your cell culture medium. Precipitation can lead to a lower effective concentration.

Q3: My EC50 values for AXKO-0046 are higher than the reported 42 nM. Why might this be?

Several factors could contribute to this discrepancy:

  • Assay Conditions: The published EC50 value was determined in a specific biochemical assay.[1][2] Your experimental conditions, such as enzyme and substrate concentrations, buffer composition, and temperature, can all influence the apparent EC50.

  • Substrate Concentrations: As AXKO-0046 is an uncompetitive inhibitor, lower concentrations of NADH and pyruvate in your assay will result in a higher apparent EC50 value.[4][7]

  • Enzyme Purity and Source: The purity and source of the LDHB enzyme can affect inhibitor potency.

Troubleshooting Guide

Issue 1: Poor or No Inhibition Observed
Potential Cause Troubleshooting Step
Incorrect Substrate Concentrations The inhibitory activity of AXKO-0046 is enhanced by higher concentrations of both NADH and pyruvate.[4] Review and optimize the concentrations of these substrates in your assay.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Inappropriate Assay Conditions Verify the pH and composition of your assay buffer. Ensure the incubation time is sufficient.
Low LDHB Expression in Cell Model Confirm the expression level of LDHB in your chosen cell line. AXKO-0046 is a selective inhibitor and will have no effect on cells lacking LDHB.[7]
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Incomplete Solubilization Ensure this compound is completely dissolved in your vehicle solvent before diluting into the assay buffer. Sonication may aid in solubilization.
Inconsistent Cell Seeding Density Variations in cell number can lead to differences in metabolic activity and substrate levels, affecting inhibitor performance. Ensure uniform cell seeding.
Edge Effects in Plate-Based Assays To minimize evaporation and temperature gradients, avoid using the outer wells of microplates or fill them with sterile buffer.

Experimental Protocols

LDHB Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of AXKO-0046 against purified LDHB.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • LDHB Enzyme: Prepare a working solution of purified human LDHB in assay buffer.

    • Substrate Solution: Prepare a solution containing NADH and sodium pyruvate in assay buffer. Final concentrations in the assay will typically be in the low micromolar to millimolar range.

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add 5 µL of diluted AXKO-0046 solution to the wells of a 96-well plate.

    • Add 85 µL of the LDHB enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (Vmax) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

AXKO-0046 Mechanism of Action

cluster_0 LDHB Enzyme cluster_1 Substrates cluster_2 Inhibitor cluster_3 Enzyme-Substrate Complex cluster_4 Inhibited Complex LDHB LDHB Complex LDHB-NADH-Pyruvate LDHB->Complex Binds NADH NADH NADH->Complex Pyruvate Pyruvate Pyruvate->Complex AXKO AXKO-0046 InhibitedComplex LDHB-NADH-Pyruvate-AXKO-0046 AXKO->InhibitedComplex Complex->InhibitedComplex AXKO-0046 Binds

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results with AXKO-0046 CheckSubstrates Verify NADH and Pyruvate Concentrations Start->CheckSubstrates CheckCompound Prepare Fresh Compound Stocks CheckSubstrates->CheckCompound CheckCells Assess Cell Health and Density CheckCompound->CheckCells OptimizeAssay Optimize Assay Conditions (pH, temp) CheckCells->OptimizeAssay ResultsConsistent Results are Consistent OptimizeAssay->ResultsConsistent Yes ResultsInconsistent Results Still Inconsistent OptimizeAssay->ResultsInconsistent No ContactSupport Contact Technical Support ResultsInconsistent->ContactSupport

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: AXKO-0046 Dihydrochloride Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering potential assay interference, specifically with fluorescence readings, when working with the compound AXKO-0046 dihydrochloride (B599025). The following sections offer structured FAQs, detailed troubleshooting protocols, and alternative assay considerations.

Frequently Asked Questions (FAQs)

Q1: My fluorescence readings are unexpectedly high in wells containing AXKO-0046 dihydrochloride, even in my negative controls. What is the likely cause?

This issue is often caused by the intrinsic fluorescence (autofluorescence) of the test compound itself. Many organic molecules absorb light at one wavelength and emit it at another, which can be detected by the plate reader and artificially inflate the signal. You will need to perform a spectral scan of the compound alone to determine its excitation and emission profile.

Q2: My fluorescence signal is decreasing as I increase the concentration of this compound, which is the opposite of my expected biological effect. What could be happening?

This phenomenon is likely due to fluorescence quenching. The compound may be absorbing the excitation light or the emitted light from your fluorescent probe, or it could be interacting with the fluorophore in a way that dissipates its energy without emitting light. This results in a lower-than-expected signal.

Q3: How can I definitively determine if this compound is interfering with my assay?

The most direct method is to run a "compound-only" control plate. In this setup, you test various concentrations of this compound in your assay buffer without any cells or other biological components. If you still observe a signal that correlates with the compound's concentration, you have confirmed interference.

Q4: Can I simply subtract the background signal from my compound-only controls?

While background subtraction is a common practice, it may not be sufficient if the interference is non-linear or if the compound's optical properties change upon interaction with cellular components. This method can introduce errors and mask the true biological effect. It is a potential first step, but further investigation and alternative methods are strongly recommended if the interference is significant.

Troubleshooting Guide: Diagnosing Assay Interference

If you suspect this compound is interfering with your fluorescence assay, follow this workflow to diagnose and mitigate the issue.

G cluster_0 Phase 1: Interference Confirmation cluster_1 Phase 2: Characterization & Mitigation A Start: Suspected Fluorescence Interference B Run Compound-Only Control: Assay buffer + AXKO-0046 at various concentrations A->B C Does compound alone generate a signal? B->C D Yes: Interference Confirmed (Autofluorescence) C->D Yes E No: Proceed to Quenching Test C->E No J Perform Spectral Scan: Determine Ex/Em peaks of AXKO-0046 D->J F Run Quenching Control: Assay buffer + Fluorophore + AXKO-0046 at various concentrations E->F G Does signal decrease with increasing compound conc.? F->G H Yes: Quenching Confirmed G->H Yes I No significant interference detected. Re-evaluate primary experiment. G->I No H->J K Mitigation Strategy: 1. Change assay fluorophore 2. Switch to orthogonal assay (e.g., Luminescence, Absorbance) J->K

Caption: Troubleshooting workflow for identifying fluorescence interference.

Data Presentation: Characterizing Compound Interference

Properly characterizing the interference is crucial. The following tables illustrate hypothetical data from key troubleshooting experiments.

Table 1: Compound Autofluorescence Scan This experiment measures the fluorescence of this compound alone across a range of wavelengths to find its peak excitation (Ex) and emission (Em).

Concentration (µM)Excitation (nm)Emission (nm)Relative Fluorescence Units (RFU)
103504508,520
104855201,230
10530590350
5035045041,600
504855205,980
505305901,670

Table 2: Assay Signal Comparison This table compares the results of the same biological experiment run with three different detection methods.

AXKO-0046 (µM)Fluorescence Assay (RFU)Luminescence Assay (RLU)Absorbance Assay (OD)
0.118,94598,5400.85
125,67075,3200.61
1045,83041,0500.33
10098,45010,2100.12

Key Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

  • Preparation: Prepare a dilution series of this compound in the final assay buffer (without cells, enzymes, or detection reagents). Include a "buffer only" blank control.

  • Plate Setup: Dispense the dilutions and controls into a microplate (a black, clear-bottom plate is recommended for fluorescence).

  • Spectral Scan:

    • Place the plate in a multi-mode microplate reader.

    • Perform an excitation scan: Set a fixed emission wavelength (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm).

    • Perform an emission scan: Set a fixed excitation wavelength (based on the peak from the previous scan) and scan a range of emission wavelengths (e.g., 400-700 nm).

  • Analysis: Identify the excitation and emission wavelengths that produce the maximum signal. Compare this spectrum to that of your assay's fluorophore to determine the degree of overlap.

Protocol 2: Switching to an Orthogonal (Luminescence-Based) Assay

If fluorescence interference is confirmed, switching to an orthogonal method like a luminescence-based assay is a robust solution. Luminescence is the production of light from a chemical reaction and is far less susceptible to interference from fluorescent compounds.

Example: Switching from a Fluorescent to a Luminescent Kinase Activity Assay

Many kinase activity assays use fluorescently labeled ATP analogs or antibodies. A common luminescent alternative measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

G cluster_0 Kinase Reaction cluster_1 Luminescent Detection cluster_2 A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B Kinase Activity C Remaining ATP A->C Unconsumed ATP D Luciferase + Luciferin (B1168401) C->D E Light (Luminescence) D->E ATP-dependent reaction F AXKO-0046 (Kinase Inhibitor) F->A Inhibits

Caption: Signaling pathway for a luminescence-based kinase inhibition assay.

  • Kinase Reaction: Set up the kinase reaction with your kinase, substrate, ATP, and varying concentrations of this compound. Incubate for the desired time.

  • ATP Detection: Add a luciferin/luciferase-based reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates the luminescence reaction. The luciferase enzyme uses the remaining ATP to convert luciferin into oxyluciferin, producing a light signal.

  • Measurement: After a brief incubation, measure the luminescence signal on a plate reader.

  • Analysis: A higher concentration of the inhibitor (AXKO-0046) should result in less ATP consumption, leading to a stronger luminescent signal. The signal is inversely proportional to kinase activity.

AXKO-0046 dihydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and experimental use of AXKO-0046 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for AXKO-0046 dihydrochloride?

A1: For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture and light.[1] If dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation, avoid repeated freeze-thaw cycles.[1]

Q2: What is the stability of this compound at room temperature?

A2: this compound is stable for short-term shipping at room temperature for periods of less than two weeks.[3] However, for routine laboratory use and storage, it is not recommended to keep the compound at room temperature for extended periods to ensure its integrity and activity. The compound is stable under the recommended storage conditions of 4°C.[3]

Q3: How should I dissolve this compound?

A3: this compound is soluble in DMSO.[1][4] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 50 mg/mL (111.49 mM).[1] It is important to use newly opened, hygroscopic DMSO, as moisture can impact solubility.[1] Sonication may be required to fully dissolve the compound.[1][4]

Q4: What is the mechanism of action of AXKO-0046?

A4: AXKO-0046 is a highly selective, uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB).[5][6] It binds to a novel allosteric site on the LDHB enzyme, distinct from the catalytic active site.[5][6] This binding occurs at the interface between two dimers of the enzyme tetramer.[6] As an uncompetitive inhibitor, AXKO-0046 binds to the enzyme-substrate complex (LDHB-NADH-pyruvate), and its inhibitory activity increases with higher concentrations of the substrates, NADH and pyruvate (B1213749).[5]

Q5: What are the primary research applications for AXKO-0046?

A5: AXKO-0046 is primarily used in cancer metabolism research.[1][5] By selectively inhibiting LDHB, it serves as a chemical probe to investigate the role of LDHB-associated pathways in cancer cell proliferation, autophagy, and metabolic reprogramming.[5][7] It is particularly relevant for studying cancers that exhibit a dependence on aerobic glycolysis, such as certain types of breast and lung cancer.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Media - Low solubility in aqueous solutions.- Exceeding the solubility limit.- Interaction with media components.- Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution just before use.- If precipitation occurs during dilution, try gentle warming or brief sonication. Note that slight precipitation has been observed at concentrations higher than 1200 μM in some in vitro assays.[10]
Inconsistent or No Inhibitory Effect - Compound Degradation: Improper storage or handling.- Incorrect Assay Conditions: Sub-optimal pH, temperature, or enzyme/substrate concentrations.- Pipetting Errors: Inaccurate dilution of the inhibitor.- Verify Compound Integrity: Use a fresh aliquot of the inhibitor. Ensure proper storage conditions have been maintained.- Optimize Assay: Confirm that the assay buffer pH and temperature are optimal for LDHB activity. Since AXKO-0046 is an uncompetitive inhibitor, ensure that both NADH and pyruvate are present at appropriate concentrations.[5]- Serial Dilutions: Prepare fresh serial dilutions for each experiment to ensure accurate concentrations.
High Background Signal in Assay - Compound Interference: The compound itself may absorb light or fluoresce at the assay wavelength.- Contaminated Reagents: Impurities in the buffer, enzyme, or substrate.- Run Controls: Include control wells with the compound but without the enzyme to check for direct interference.- Use Fresh Reagents: Prepare fresh buffers and reagent solutions.
Unexpected Cellular Effects - Off-target effects: Although highly selective for LDHB, high concentrations may lead to unforeseen interactions.- Cellular context: The effect of LDHB inhibition can be cell-type specific.[8][11]- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration with maximal LDHB inhibition and minimal off-target effects.- Literature Review: Consult literature for known effects of LDHB inhibition in your specific cell model. For example, LDHB expression and its role can vary significantly between different cancer types.[8][11]

Quantitative Data Summary

Table 1: Stability and Storage of this compound

FormStorage TemperatureDurationNotes
Solid4°CLong-termSealed, away from moisture and light.[1]
In Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
In Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2]
ShippingRoom Temperature< 2 weeksFor short-term transport.[3]

Table 2: In Vitro Activity of AXKO-0046

ParameterValueTargetNotes
EC₅₀42 nMHuman LDHBUncompetitive inhibition.[4][5]
IC₅₀5.56 nMHuman LDHBDetermined in a colorimetric assay.[10][12]

Experimental Protocols & Methodologies

LDHB Inhibition Assay (Based on Shibata et al., 2021)

This protocol describes a substrate-competition assay to determine the inhibitory activity of AXKO-0046 on LDHB.

  • Reagent Preparation:

    • Prepare a stock solution of AXKO-0046 in 100% DMSO.

    • Prepare serial dilutions of AXKO-0046 to achieve final assay concentrations ranging from 0.00001 µM to 100 µM.

    • Prepare solutions of NADH and pyruvate at various concentrations (e.g., 10, 30, 50, 100, and 200 μM).

    • Prepare a solution of purified human LDHB enzyme at a suitable concentration (e.g., 0.25 nM).

  • Assay Procedure:

    • In a suitable assay plate, add the LDHB enzyme solution.

    • Add the desired concentration of AXKO-0046.

    • To initiate the enzymatic reaction, add the NADH and pyruvate substrates. To determine the uncompetitive nature, vary the concentration of one substrate while keeping the other constant.

    • Incubate the reaction mixture at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the enzyme activity by monitoring the change in a detectable product (e.g., NAD⁺) or the consumption of a substrate (e.g., NADH).

    • Calculate the EC₅₀ values at different substrate concentrations. For an uncompetitive inhibitor like AXKO-0046, the EC₅₀ values will decrease as the substrate concentration increases.[5]

Visualizations

LDHB_Signaling_Pathway LDHB Signaling Pathway in Cancer Metabolism cluster_upstream Upstream Regulation cluster_core LDHB-Mediated Metabolism cluster_downstream Downstream Cellular Effects mTOR mTOR STAT3 STAT3 LDHB_gene LDHB Gene STAT3->LDHB_gene upregulates transcription KRAS KRAS KRAS->LDHB_gene correlates with high expression Promoter_Hypermethylation Promoter Hypermethylation Promoter_Hypermethylation->LDHB_gene suppresses expression LDHB LDHB Enzyme LDHB_gene->LDHB expresses Pyruvate Pyruvate LDHB->Pyruvate NADH NADH LDHB->NADH Autophagy Autophagy LDHB->Autophagy regulates basal autophagic flux Lactic_Acid_Clearance Lactic Acid Clearance LDHB->Lactic_Acid_Clearance enables Lactate Lactate Lactate->LDHB TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle fuels NAD NAD+ NAD->LDHB AXKO_0046 AXKO-0046 dihydrochloride AXKO_0046->LDHB inhibits (uncompetitive) Cell_Proliferation Cell_Proliferation TCA_Cycle->Cell_Proliferation supports Autophagy->Cell_Proliferation supports Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth NK_Cell_Activation NK Cell Activation NK_Cell_Activation->Tumor_Growth suppresses Lactic_Acid_Clearance->NK_Cell_Activation triggers experimental_workflow Experimental Workflow: LDHB Inhibition Assay prep 1. Reagent Preparation (AXKO-0046, LDHB, Substrates) plate 2. Assay Plate Setup (Add LDHB and AXKO-0046) prep->plate reaction 3. Initiate Reaction (Add NADH and Pyruvate) plate->reaction incubation 4. Incubation (Room Temperature, 15 min) reaction->incubation measurement 5. Measurement (e.g., Spectrophotometry) incubation->measurement analysis 6. Data Analysis (Calculate EC₅₀/IC₅₀) measurement->analysis

References

ensuring complete dissolution of AXKO-0046 dihydrochloride for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete dissolution of AXKO-0046 dihydrochloride (B599025) for accurate and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of AXKO-0046 dihydrochloride?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (266.28 mM), though this may require sonication to achieve complete dissolution. For ease of handling, preparing a 10 mM stock solution in DMSO is a common practice.

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this:

  • Reduce the final concentration of the compound: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Decrease the percentage of DMSO in the final solution: While preparing the stock in 100% DMSO is recommended, ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.

  • Employ serial dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer. This gradual decrease in solvent strength can help prevent the compound from crashing out of solution.

  • Consider co-solvents or excipients: For challenging cases, especially in in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 can be used in combination with saline.[3]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: this compound is a salt of a likely basic parent compound. As a hydrochloride salt, its solubility is pH-dependent.[4][5] In acidic to neutral solutions, the amine groups of the parent compound are protonated, forming the more soluble hydrochloride salt. As the pH becomes more basic, the compound may convert to its less soluble free base form, potentially leading to precipitation. It is advisable to maintain a slightly acidic to neutral pH for your assay buffer if compatible with your experimental system.

Q4: What are the best practices for storing my this compound stock solution?

A4: To ensure the stability and integrity of your this compound stock solution, follow these storage guidelines:

  • Aliquot into single-use vials: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Store at low temperatures: For short to medium-term storage (1-6 months), -20°C is suitable. For long-term storage, -80°C is recommended.[1]

  • Protect from light and moisture: Store the vials in a dark, dry place. Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which can decrease compound solubility.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete dissolution of the solid compound in DMSO. Insufficient solvent volume or agitation.Increase the volume of DMSO. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may also be effective.
Precipitation observed in the stock solution during storage. The stock solution is supersaturated, or moisture has been absorbed.Try preparing a slightly less concentrated stock solution. Ensure you are using anhydrous DMSO and that the storage vials are tightly sealed.
Inconsistent assay results. Incomplete dissolution or precipitation of the compound in the assay plate.Visually inspect the assay plate wells for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider the troubleshooting steps for dilution-related precipitation.
Cell toxicity observed at higher concentrations. The final concentration of DMSO is too high.Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Calculating the Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of AXKO-0046 (free base) is 375.55 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a brief period.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.[1]

Dilution Protocol for an In Vitro Enzymatic Assay

This protocol aims to minimize precipitation when diluting the DMSO stock solution into an aqueous assay buffer.

  • Prepare Serial Dilutions: Prepare a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO.

  • Dilute into Assay Buffer: For the final dilution step, add a small volume of the appropriate DMSO dilution to your pre-warmed (if possible) aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity. This should be determined empirically for your specific assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock_prep Stock Solution Preparation cluster_assay_prep Assay Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw serial_dilution Prepare Serial Dilutions in DMSO thaw->serial_dilution final_dilution Dilute into Aqueous Assay Buffer serial_dilution->final_dilution run_assay Perform Assay final_dilution->run_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Dissolution Issues start Precipitation Observed? check_stock In Stock Solution? start->check_stock check_dilution Upon Dilution? start->check_dilution supersaturated Supersaturated or Moisture? check_stock->supersaturated Yes final_conc Final Concentration Too High? check_dilution->final_conc Yes remake_stock Remake at Lower Concentration Use Anhydrous DMSO supersaturated->remake_stock lower_conc Lower Final Concentration final_conc->lower_conc dmso_conc Final DMSO % Too High? final_conc->dmso_conc adjust_dmso Decrease Final DMSO % dmso_conc->adjust_dmso ph_issue pH Incompatibility? dmso_conc->ph_issue adjust_ph Use Slightly Acidic/Neutral Buffer ph_issue->adjust_ph

Caption: Decision tree for troubleshooting precipitation.

References

impact of serum on AXKO-0046 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AXKO-0046 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AXKO-0046 dihydrochloride?

This compound is a highly selective, uncompetitive inhibitor of human lactate (B86563) dehydrogenase B (LDHB).[1][2][3][4][5] It exhibits an EC50 value of 42 nM for LDHB inhibition.[1][2][3][4] Unlike competitive inhibitors that bind to the enzyme's active site, AXKO-0046 binds to a novel allosteric site on the LDHB tetramer.[5][6] This uncompetitive mechanism means that its inhibitory activity increases with higher concentrations of the substrates, NADH and pyruvate (B1213749).[6][7]

Q2: How does the uncompetitive inhibition of AXKO-0046 affect experimental design?

As an uncompetitive inhibitor, AXKO-0046 binds to the enzyme-substrate complex. Consequently, the apparent potency of AXKO-0046 will increase as the concentrations of both NADH and pyruvate increase.[6][7] It is crucial to maintain consistent and well-defined substrate concentrations throughout your experiments to ensure reproducible results. When comparing data across different experiments, ensure that the NADH and pyruvate concentrations are identical.

Q3: Can serum in my cell culture media affect the activity of AXKO-0046?

While specific data on the effect of serum on AXKO-0046 activity is not currently available in published literature, it is a critical factor to consider. Small molecule inhibitors can bind to serum proteins, particularly albumin.[8][9] This binding reduces the free concentration of the inhibitor available to interact with its target, potentially leading to a decrease in its apparent potency (a higher IC50/EC50 value). It is recommended to experimentally determine the impact of serum on AXKO-0046 activity in your specific assay system.

Q4: How should I prepare and store this compound?

For in vitro experiments, AXKO-0046 can be dissolved in DMSO to prepare a stock solution.[10] For in vivo studies, various formulations are suggested, such as a mixture of DMSO, PEG300, Tween-80, and saline.[10] For long-term storage, the powdered form should be kept at -20°C.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50/EC50 values for AXKO-0046 Fluctuations in substrate (NADH, pyruvate) concentrations.Ensure precise and consistent concentrations of NADH and pyruvate in all assays. Prepare fresh substrate solutions regularly.
Presence or varying concentrations of serum in the assay medium.Quantify and standardize the serum concentration in your experiments. If possible, perform initial characterizations in serum-free media.
Degradation of the compound.Prepare fresh dilutions of AXKO-0046 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Lower than expected potency in cell-based assays compared to biochemical assays Serum protein binding.This is a common observation. The presence of serum in cell culture media can sequester the inhibitor, reducing its effective concentration. See the experimental protocol below to quantify this effect.
Cell permeability issues.While not documented for AXKO-0046, the compound may have limited ability to cross the cell membrane. Consider using cell lines with known differences in membrane transporter expression or performing permeabilization experiments.
Cellular metabolism of the compound.Cells may metabolize AXKO-0046, reducing its intracellular concentration over time. Time-course experiments may be necessary to assess the stability of the compound in your cell line.

Experimental Protocols

Protocol: Determining the Impact of Serum on AXKO-0046 Activity

This protocol outlines a method to quantify the effect of fetal bovine serum (FBS) on the half-maximal effective concentration (EC50) of AXKO-0046 in a biochemical assay.

1. Materials:

  • This compound
  • Recombinant human LDHB enzyme
  • NADH
  • Pyruvate
  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Fetal Bovine Serum (FBS), heat-inactivated
  • 96-well microplates
  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Prepare Reagents:
  • Prepare a concentrated stock solution of AXKO-0046 in DMSO (e.g., 10 mM).
  • Prepare working solutions of NADH and pyruvate in assay buffer.
  • Prepare serial dilutions of AXKO-0046 in assay buffer containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%).
  • Assay Setup:
  • In a 96-well plate, add the serially diluted AXKO-0046 with the corresponding FBS concentration.
  • Add the LDHB enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature.
  • Initiate the enzymatic reaction by adding a mixture of NADH and pyruvate.
  • Data Acquisition:
  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
  • Data Analysis:
  • Calculate the rate of reaction for each AXKO-0046 concentration.
  • Normalize the data to the control (no inhibitor).
  • Plot the normalized reaction rate against the logarithm of the AXKO-0046 concentration and fit a dose-response curve to determine the EC50 value for each FBS concentration.

Expected Outcome:

An increase in the EC50 value with increasing serum concentration is expected, indicating that serum proteins bind to AXKO-0046 and reduce its effective concentration.

Hypothetical Data Summary
Serum Concentration (%)EC50 of AXKO-0046 (nM)Fold Shift in EC50
0421.0
1852.0
52105.0
1045010.7

Visualizations

LDHB_Pathway Pyruvate Pyruvate Enzyme_Substrate_Complex LDHB-NADH-Pyruvate Complex Pyruvate->Enzyme_Substrate_Complex Binds Lactate Lactate NADH NADH NADH->Enzyme_Substrate_Complex Binds NAD_plus NAD_plus LDHB LDHB LDHB->Enzyme_Substrate_Complex Forms AXKO_0046 AXKO_0046 AXKO_0046->Enzyme_Substrate_Complex Binds & Inhibits Enzyme_Substrate_Complex->Lactate Produces Enzyme_Substrate_Complex->NAD_plus Produces

Caption: Uncompetitive inhibition of LDHB by AXKO-0046.

Serum_Impact_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_inhibitor Prepare AXKO-0046 Serial Dilutions add_inhibitor Add AXKO-0046/Serum Mix prep_inhibitor->add_inhibitor prep_serum Prepare Assay Media with Varying Serum % (0-10%) prep_serum->add_inhibitor add_enzyme Add LDHB Enzyme add_inhibitor->add_enzyme add_substrate Add NADH/Pyruvate add_enzyme->add_substrate measure Measure NADH Oxidation (Absorbance at 340nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curves calc_rate->plot_curve det_ec50 Determine EC50 for each Serum Concentration plot_curve->det_ec50

Caption: Workflow for assessing serum impact on AXKO-0046 activity.

Troubleshooting_Logic start Inconsistent/Low Potency of AXKO-0046 check_serum Is serum present in the assay? start->check_serum check_substrates Are substrate concentrations (NADH, Pyruvate) consistent? check_serum->check_substrates No quantify_serum Quantify serum effect (see protocol) check_serum->quantify_serum Yes standardize_substrates Ensure consistent substrate concentrations check_substrates->standardize_substrates No check_compound Is the compound stock fresh? check_substrates->check_compound Yes standardize_serum Standardize or remove serum for consistent results quantify_serum->standardize_serum end Problem Resolved standardize_serum->end standardize_substrates->end prepare_fresh Prepare fresh stock/dilutions check_compound->prepare_fresh No check_compound->end Yes prepare_fresh->end

References

Technical Support Center: Optimizing pH for AXKO-0046 Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AXKO-0046 Dihydrochloride (B599025): As of the latest literature review, specific experimental data detailing the optimal pH for AXKO-0046 dihydrochloride activity is not publicly available. This guide provides a comprehensive framework for researchers to determine the optimal pH for any small molecule inhibitor, using the principles of enzymology and assay development. The protocols and troubleshooting advice are broadly applicable and will enable users to establish the ideal conditions for their specific experimental setup with AXKO-0046 or other similar inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the assay buffer a critical parameter for studying enzyme inhibitors like AXKO-0046?

The pH of the reaction buffer is a cornerstone of any enzymatic assay for several reasons:

  • Enzyme Activity and Stability: Every enzyme, including Lactate Dehydrogenase B (LDHB), the target of AXKO-0046, has a characteristic pH range for optimal activity.[1][2][3][4] Outside this range, the ionization state of critical amino acid residues in the active site can change, leading to reduced substrate binding or catalytic efficiency.[2][5] Extreme pH values can cause irreversible denaturation of the enzyme.[1][2][4]

  • Inhibitor Properties: The pH can influence the inhibitor's chemical stability, solubility, and ionization state.[6][7][8] For a compound like this compound, changes in pH will alter its protonation state, which can affect its ability to bind to its target.

  • Substrate Properties: The charge and conformation of the substrates (e.g., pyruvate (B1213749) and NADH for LDHB) can also be pH-dependent, potentially affecting their recognition and binding by the enzyme.[2][5]

Q2: How can I select an appropriate buffer for determining the optimal pH for AXKO-0046 activity?

Choosing the right buffer is essential for reliable results. An ideal buffer should:

  • Have a pKa near the target pH: A buffer is most effective within ±1 pH unit of its pKa.[2][9]

  • Be chemically inert: The buffer components should not interact with the enzyme, substrate, or the inhibitor.[2]

  • Be stable: The buffer's pH should not change significantly with temperature fluctuations during the assay.[1][10]

It is often necessary to use a set of overlapping buffers to cover a wide pH range.

Data Presentation: Common Biological Buffers

The table below lists common buffers suitable for determining the optimal pH for enzymatic assays.

BufferpKa at 25°CEffective pH Range
Citrate3.1, 4.8, 6.42.5 - 7.0
Acetate4.83.8 - 5.8
MES6.15.5 - 6.7
Phosphate7.26.2 - 8.2
HEPES7.56.8 - 8.2
Tris8.17.1 - 9.1
Glycine-NaOH9.89.0 - 10.6

Experimental Protocols

Protocol for Determining the pH Optimum for AXKO-0046 Inhibition of LDHB

This protocol describes a general method to determine the optimal pH for the inhibitory activity of AXKO-0046 against its target, LDHB.

1. Reagents and Materials:

  • Purified human LDHB enzyme

  • This compound

  • Substrates: β-Nicotinamide adenine (B156593) dinucleotide (NADH) and Pyruvate

  • A series of assay buffers with varying pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 6.5-8.0, Tris-HCl for pH 8.0-9.0)

  • DMSO (for dissolving AXKO-0046)

  • 96-well, UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 5.5 to 9.0) setup_plate Plate Setup: Add Buffer, Enzyme, and Inhibitor/DMSO prep_buffer->setup_plate prep_inhibitor Prepare AXKO-0046 Stock (in DMSO) prep_inhibitor->setup_plate prep_reagents Prepare Substrate (NADH, Pyruvate) Stocks initiate Initiate Reaction: Add Substrate Mix prep_reagents->initiate pre_incubate Pre-incubate (e.g., 15 min at 25°C) setup_plate->pre_incubate pre_incubate->initiate measure Measure NADH Depletion (Absorbance at 340 nm) Kinetically initiate->measure calc_rate Calculate Initial Velocity (v₀) for each pH measure->calc_rate plot_data Plot v₀ vs. pH calc_rate->plot_data determine_optimum Identify Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for inhibitor activity.

3. Detailed Procedure:

  • Buffer Preparation: Prepare a series of 100 mM buffers covering a pH range from 5.5 to 9.0 in 0.5 pH unit increments. Ensure the final pH of each buffer is accurately measured at the intended assay temperature.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare stock solutions of NADH and pyruvate in water or a neutral buffer.

    • Dilute the LDHB enzyme to a working concentration in a neutral, stable buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the components in the following order for each pH to be tested:

      • Assay Buffer (of a specific pH)

      • AXKO-0046 solution (for test wells) or an equivalent volume of DMSO (for control wells). Aim for a final DMSO concentration of <0.5%.[6]

      • LDHB enzyme solution.

    • Include "no-enzyme" controls for each pH to correct for any non-enzymatic NADH degradation.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

  • Reaction Initiation: Start the reaction by adding a mixture of NADH and pyruvate to all wells.

  • Data Collection: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). This measures the rate of NADH consumption.

4. Data Analysis:

  • For each pH value, calculate the initial reaction velocity (v₀) by determining the slope of the linear portion of the absorbance vs. time curve.

  • Correct the velocities by subtracting the rate from the corresponding "no-enzyme" control.

  • Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis for both the inhibited and uninhibited reactions.

  • The pH at which AXKO-0046 shows the most significant reduction in enzyme activity, relative to the uninhibited enzyme's activity profile, is the optimal pH for its inhibitory effect.

Data Presentation: pH-Activity Profile Template

pHUninhibited Activity (v₀)Inhibited Activity (v₀)% Inhibition
5.5
6.0
6.5
7.0
7.5
8.0
8.5
9.0

Troubleshooting Guide

Q3: I am seeing very low or no enzyme activity across the entire pH range. What could be wrong?

This issue can be frustrating but is often solvable by systematically checking your assay components and conditions.

Possible Causes & Solutions:

  • Enzyme Denaturation: The enzyme may have denatured due to extreme pH values in some of your buffers.

    • Solution: Ensure you are working within the known stable pH range for LDHB. Prepare fresh enzyme dilutions and always keep the stock on ice.

  • Buffer Interference: A component of one of your chosen buffers might be directly inhibiting the enzyme.

    • Solution: Test enzyme activity at a single, known-to-be-optimal pH (e.g., pH 7.4) using different buffer systems (e.g., Phosphate vs. HEPES) to see if the buffer itself is the issue.

  • Inactive Reagents: The enzyme or substrates may have lost activity due to improper storage.

    • Solution: Use a fresh aliquot of the enzyme and prepare fresh substrate solutions. Run a positive control reaction under standard, previously validated conditions to confirm reagent activity.

Q4: My results are inconsistent between replicates and experiments. What should I check?

Poor reproducibility often points to subtle variations in the experimental setup.

Possible Causes & Solutions:

  • Insufficient Buffering Capacity: If you are working at the edge of a buffer's effective range, small additions of acidic or basic solutions (like the inhibitor stock) can cause significant pH shifts.

    • Solution: Double-check that your assay pH is within the pKa ± 1 range for your chosen buffer.[2][9] Consider increasing the buffer concentration.

  • Inhibitor Precipitation: AXKO-0046, like many small molecules, may have limited solubility in aqueous buffers, which can be pH-dependent.[7][8][12]

    • Solution: Visually inspect the wells for any precipitate after adding the inhibitor. You may need to assess the solubility of AXKO-0046 across the pH range independently. If precipitation is an issue, consider adding a small percentage of a co-solvent, but be sure to test its effect on enzyme activity first.

  • Pipetting Errors: Inconsistent liquid handling can introduce significant variability.

    • Solution: Ensure pipettes are properly calibrated. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[13]

Troubleshooting Workflow

G Start Problem: Inconsistent or Unexpected Results Check_pH Is Assay pH within Buffer's Optimal Range (pKa ± 1)? Start->Check_pH Check_Solubility Is Inhibitor Precipitating in Assay Buffer? Check_pH->Check_Solubility Yes Change_Buffer Solution: Select a more appropriate buffer or increase concentration. Check_pH->Change_Buffer No Check_Enzyme Is the Uninhibited Enzyme Active? Check_Solubility->Check_Enzyme No Assess_Solubility Solution: Assess inhibitor solubility vs. pH. Consider co-solvents. Check_Solubility->Assess_Solubility Yes Check_Controls Are Controls (No Enzyme, No Inhibitor) Behaving as Expected? Check_Enzyme->Check_Controls Yes New_Enzyme Solution: Use fresh enzyme aliquot. Verify substrate integrity. Check_Enzyme->New_Enzyme No Review_Protocol Solution: Review protocol for errors in reagent addition or calculations. Check_Controls->Review_Protocol No Success Problem Resolved Check_Controls->Success Yes Change_Buffer->Success Assess_Solubility->Success New_Enzyme->Success Review_Protocol->Success

Caption: A decision tree for troubleshooting common pH optimization issues.

References

potential for AXKO-0046 dihydrochloride resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance to AXKO-0046 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

AXKO-0046 is the first highly selective, small-molecule inhibitor of human lactate (B86563) dehydrogenase B (LDHB).[1][2][3][4] It functions as an uncompetitive inhibitor with an EC50 of 42 nM.[1][2][3][5][6][7] X-ray crystallography has revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, away from the catalytic active site.[1][2] This binding is at the interface between two dimers of the enzyme.[1][8] Its inhibitory activity increases with higher concentrations of the substrates NADH and pyruvate (B1213749), which is characteristic of uncompetitive inhibition.[1]

Q2: What is the therapeutic rationale for targeting LDHB with AXKO-0046?

Cancer cells often exhibit altered metabolism, including increased aerobic glycolysis (the Warburg effect).[1] While lactate dehydrogenase A (LDHA) is a well-known target in cancer therapy for its role in converting pyruvate to lactate, LDHB, which primarily catalyzes the reverse reaction (lactate to pyruvate), is also crucial for cancer cell proliferation and basal autophagy in certain cancer types.[1][2] Therefore, inhibiting LDHB with a selective compound like AXKO-0046 is a promising therapeutic strategy for targeting cancer metabolism.[1][3][4]

Q3: Have resistance mechanisms to AXKO-0046 been clinically identified?

As AXKO-0046 is a relatively new chemical probe, there is currently no published clinical data detailing specific resistance mechanisms in patients. However, based on the known mechanisms of drug resistance to other targeted therapies, several potential resistance mechanisms can be hypothesized.

Q4: What are the potential target-based mechanisms of resistance to AXKO-0046?

Given that AXKO-0046 binds to an allosteric site, potential target-based resistance mechanisms include:

  • Mutations in the LDHB gene: Specific point mutations in the region encoding the allosteric binding pocket could alter the site's conformation, thereby reducing the binding affinity of AXKO-0046.

  • Gene amplification of LDHB: An increase in the copy number of the LDHB gene could lead to overexpression of the LDHB protein. This would require higher concentrations of AXKO-0046 to achieve the same level of inhibition.

Q5: What are the potential non-target-based mechanisms of resistance?

Cells could develop resistance through mechanisms that do not involve direct alterations to the LDHB protein itself. These may include:

  • Metabolic Reprogramming: Cancer cells might adapt by upregulating alternative metabolic pathways to compensate for the inhibition of lactate-to-pyruvate conversion. This could involve increased reliance on other fuel sources or the upregulation of other enzymes that can perform similar functions.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could lead to increased pumping of AXKO-0046 out of the cell, thereby reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation and clearance of AXKO-0046.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to AXKO-0046 in Cell Culture Over Time

If you observe a gradual increase in the EC50 value of AXKO-0046 in your long-term cell culture experiments, it may indicate the development of resistance.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure that the AXKO-0046 stock solution is stable and has not degraded.

  • Sequence the LDHB Gene: Isolate genomic DNA from both sensitive (parental) and suspected resistant cells. Sequence the coding region of the LDHB gene to identify any potential mutations, particularly in the region corresponding to the allosteric binding site.

  • Assess LDHB Expression Levels: Compare the expression of LDHB at both the mRNA (via qRT-PCR) and protein (via Western blot) levels between sensitive and resistant cells.

  • Evaluate Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 or calcein-AM efflux assays) to determine if there is increased activity of ABC transporters in the suspected resistant cells. Also, assess the expression of common efflux pumps like MDR1.

Issue 2: Intrinsic Resistance to AXKO-0046 in a New Cell Line

If a particular cancer cell line shows unexpectedly low sensitivity to AXKO-0046 from the outset, this could be due to intrinsic resistance.

Troubleshooting Steps:

  • Characterize Baseline LDHB Expression: Determine the endogenous expression level of LDHB in the cell line. Low or absent expression would explain the lack of efficacy.

  • Analyze the Metabolic Profile: Perform metabolic profiling (e.g., using Seahorse XF Analyzer or mass spectrometry-based metabolomics) to understand the baseline metabolic state of the cell line. It may be that the cells are not reliant on the metabolic pathway involving LDHB.

  • Assess for Pre-existing LDHB Mutations: Sequence the LDHB gene to check for any naturally occurring polymorphisms or mutations that might affect AXKO-0046 binding.

Quantitative Data Summary

The following table presents hypothetical data comparing a sensitive parental cell line to a derived resistant cell line to illustrate the kind of quantitative changes that might be observed.

ParameterSensitive Cell Line (Parental)Resistant Cell Line (AXKO-R)Fold Change
AXKO-0046 EC50 42 nM840 nM20-fold ↑
LDHB mRNA Expression (Relative Quantification) 1.08.28.2-fold ↑
LDHB Protein Expression (Relative Densitometry) 1.07.57.5-fold ↑
Intracellular AXKO-0046 Concentration (at 100 nM external) 55 nM15 nM3.7-fold ↓
ABCB1 (MDR1) mRNA Expression (Relative Quantification) 1.012.512.5-fold ↑

Experimental Protocols

Protocol 1: Sequencing of the LDHB Gene

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from approximately 1x10^6 sensitive and resistant cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • PCR Amplification: Design primers flanking the coding exons of the human LDHB gene. Perform PCR to amplify these regions from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences to the reference sequence of human LDHB (NCBI RefSeq: NM_002300.8) to identify any mutations.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from sensitive and resistant cell pellets using an appropriate method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the target genes (LDHB, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the sensitive cells.

Visualizations

AXKO-0046_Mechanism_of_Action cluster_cell Cancer Cell Lactate_in Lactate LDHB LDHB Enzyme (Tetramer) Lactate_in->LDHB Substrate Pyruvate_out Pyruvate TCA TCA Cycle Pyruvate_out->TCA NAD NAD+ NAD->LDHB Co-factor NADH NADH LDHB->Pyruvate_out Product LDHB->NADH Product AXKO AXKO-0046 AXKO->LDHB Allosteric Inhibition

Caption: Mechanism of action of AXKO-0046, an allosteric inhibitor of LDHB.

Resistance_Investigation_Workflow cluster_target Target-Based Analysis cluster_nontarget Non-Target-Based Analysis start Observation: Decreased AXKO-0046 Sensitivity seq Sequence LDHB Gene start->seq expr Analyze LDHB Expression (qRT-PCR, Western Blot) start->expr efflux Assess Drug Efflux (ABC Transporter Assays) start->efflux metabolism Metabolic Profiling (Seahorse, Metabolomics) start->metabolism result1 result1 seq->result1 Mutation in Allosteric Site? result2 result2 expr->result2 LDHB Overexpression? result3 result3 efflux->result3 Increased Efflux? result4 result4 metabolism->result4 Metabolic Rewiring? end1 end1 result1->end1 Yes end2 end2 result2->end2 Yes end3 end3 result3->end3 Yes end4 end4 result4->end4 Yes

Caption: Workflow for investigating potential AXKO-0046 resistance mechanisms.

Metabolic_Bypass_Pathway Lactate Lactate LDHB_path LDHB Pathway Lactate->LDHB_path Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA LDHB_path->Pyruvate Bypass_path Upregulated Bypass Pathway (e.g., Glutaminolysis) Bypass_path->TCA Compensatory Flux AXKO AXKO-0046 AXKO->LDHB_path Inhibition

Caption: Hypothetical metabolic bypass mechanism for AXKO-0046 resistance.

References

assessing the purity of AXKO-0046 dihydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing the purity of AXKO-0046 dihydrochloride (B599025) samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle AXKO-0046 dihydrochloride? A1: this compound powder should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1][2] For long-term storage of stock solutions, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1][3] The compound is hygroscopic, so careful handling in a dry environment is recommended.

Q2: What is the expected appearance of solid this compound? A2: While the exact appearance can vary by batch, it is typically a solid powder. Any significant deviation from a uniform powder (e.g., discoloration, clumping, or visible impurities) should be noted and investigated.

Q3: What solvents are suitable for dissolving this compound for analysis? A3: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent, with solubilities reported up to 50-100 mg/mL, sometimes requiring ultrasonication to fully dissolve.[1][2][3] For analytical techniques like HPLC, it is best to dissolve the sample in the mobile phase if possible, or a compatible solvent like methanol (B129727) or a water/acetonitrile mixture.

Q4: What are the primary analytical methods for determining the purity of a new sample? A4: A combination of chromatographic and spectroscopic techniques is essential. The gold standard for quantitative purity analysis of small molecules is High-Performance Liquid Chromatography (HPLC), often with UV detection.[4][5] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical.[4][5][6] Additionally, Karl Fischer titration is used to determine the water content, which is crucial for an accurate purity assessment of a hygroscopic salt.[7][8][9]

Section 2: Core Purity Assessment Workflow

A systematic approach is crucial for accurately determining the purity of a new this compound sample. The following workflow outlines the recommended steps from sample receipt to final purity confirmation.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Checks & Preparation cluster_1 Phase 2: Primary & Secondary Analysis cluster_2 Phase 3: Data Integration & Reporting start Receive Sample visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test (e.g., DMSO, Methanol) visual->solubility prep Prepare Stock Solution & Analytical Samples solubility->prep hplc Purity by HPLC-UV (Area %) prep->hplc kf Water Content by Karl Fischer Titration prep->kf lcms Identity by LC-MS (Confirm Mass) hplc->lcms nmr Identity by ¹H-NMR (Confirm Structure) hplc->nmr calc Calculate Final Purity (Correct for Water & Solvents) report Generate Certificate of Analysis (CoA) calc->report finish Sample Approved report->finish

Caption: General workflow for purity assessment of this compound.

Data Presentation: Purity Summary Table

All analytical results should be compiled into a clear summary table to determine if the sample meets specifications.

Analytical Test Methodology Acceptance Criteria Result Pass/Fail
Appearance Visual InspectionWhite to off-white powderConformsPass
Identity by ¹H-NMR 500 MHz in DMSO-d6Spectrum conforms to referenceConformsPass
Identity by MS ESI+[M+H]⁺ = 376.27 ± 0.5 Da376.25Pass
Chromatographic Purity HPLC-UV at 214 nm≥ 98.0%99.71%Pass
Water Content Karl Fischer Titration≤ 2.0%0.5%Pass
Final Purity (Anhydrous) CalculationReport Value99.71%N/A

Section 3: Detailed Experimental Protocols

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chromatographic purity of this compound by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Identity by Proton Nuclear Magnetic Resonance (¹H-NMR)

This protocol confirms the chemical structure of the compound. Quantitative ¹H-NMR (qNMR) can also be used for an absolute purity determination.[10]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: DMSO-d6.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.

  • Procedure:

    • Acquire a standard ¹H-NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integrations of the acquired spectrum to a reference spectrum or the expected structure.

    • Check for the presence of signals corresponding to impurities or residual solvents.

Protocol 3: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of the free base of AXKO-0046.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: A rapid version of the HPLC method can be used.

  • MS Parameters:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: m/z 100-1000.

  • Procedure:

    • Inject the sample solution.

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ for the free base (C₂₅H₃₃N₃). The expected monoisotopic mass is 375.27 Da.

Protocol 4: Water Content by Karl Fischer Titration

This method quantifies the amount of water in the sample, which is essential for calculating the purity on an anhydrous basis.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.[11] The choice depends on the expected water content; coulometric is better for trace levels (<1%), while volumetric is suitable for higher levels.[11]

  • Reagent: Karl Fischer reagent (pyridine-free options are recommended).

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 50-100 mg) directly into the titration vessel.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[8]

    • Add the weighed sample to the titration vessel containing a suitable solvent (e.g., methanol).[7]

    • Titrate the sample to the electrometric endpoint.

    • The instrument software will calculate the percentage of water (w/w).

Section 4: Troubleshooting Guides

HPLC Analysis Issues

Q: I see an unexpected peak in my chromatogram. What should I do? A: An unexpected peak can be an impurity, a degradation product, or an artifact. Follow the decision tree below to diagnose the issue.

HPLC_Troubleshooting start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in a blank (diluent) injection? start->q1 a1_yes Source is likely contamination from solvent, glassware, or system carryover. q1->a1_yes Yes q2 Is the peak's retention time consistent across multiple injections? q1->q2 No sol1 Solution: - Use fresh, HPLC-grade solvents. - Clean injection port and loop. - Ensure glassware is clean. a1_yes->sol1 a2_no Irreproducible peak suggests injection issue or sample instability in autosampler. q2->a2_no No q3 Does LC-MS analysis of the peak show a relevant mass? q2->q3 Yes sol2 Solution: - Check injector for leaks/plugs. - Ensure sample is fully dissolved. - Check sample stability at room temp. a2_no->sol2 a3_yes Peak is likely a real impurity or degradation product. q3->a3_yes Yes a3_no Peak may be an artifact or non-ionizing impurity. q3->a3_no No sol3 Action: - Attempt to identify the structure via MS/MS. - Review synthesis/storage history. - Quantify and report. a3_yes->sol3 sol4 Action: - Check for UV-active mobile phase contaminants. - Consider alternative detection methods. a3_no->sol4

Caption: Decision tree for troubleshooting an unexpected HPLC peak.

Q: My peaks are tailing or fronting. How can I improve the peak shape? A: Poor peak shape is often related to secondary interactions on the column, column degradation, or sample overload.

  • Peak Tailing: This can be caused by interactions with acidic silanols on the silica-based column. Ensure your mobile phase has sufficient ionic strength or an appropriate modifier (like formic acid or TFA). Tailing can also indicate column degradation; try replacing the column.[12]

  • Peak Fronting: This is often a sign of column overload or a void/channel in the column packing.[12] Try injecting a lower concentration of your sample. If the problem persists, the column may need to be replaced.

NMR Analysis Issues

Q: The peaks in my ¹H-NMR spectrum are broad. What is the cause? A: Broad peaks can be caused by several factors:

  • Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample or acquiring the spectrum at a higher temperature.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Filtering the NMR sample through a small plug of celite or silica (B1680970) may help.

  • Poor Shimming: The magnetic field homogeneity may be poor. Ensure the instrument is properly shimmed before acquisition.

  • Chemical Exchange: Protons on amine (N-H) groups can exchange with trace water in the solvent, leading to broad signals. This is a characteristic of the molecule itself.

Q: I see a large peak around 2.50 ppm and 3.33 ppm. Is this an impurity? A: No, the peak at ~2.50 ppm is the residual solvent signal from DMSO-d5 in your DMSO-d6 solvent. The broad peak around 3.33 ppm is typically from residual water in the NMR solvent. These are expected and should be noted but not integrated as impurities.

Section 5: Mechanism of Action Context

AXKO-0046 is a selective, uncompetitive inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), an enzyme involved in cancer metabolism.[13][14] Understanding its target can provide context for its use in experiments. The diagram below illustrates the role of LDH in the glycolytic pathway.

LDHB_Pathway Glucose Glucose Glycolysis Glycolysis (Multiple Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDHA / LDHB) Pyruvate->LDH NAD⁺ / NADH Lactate Lactate LDH->Lactate AXKO AXKO-0046 AXKO->LDH Inhibits LDHB isoform

References

controlling for solvent effects in AXKO-0046 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AXKO-0046 dihydrochloride (B599025) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to effectively control for solvent-related effects.

Section 1: Understanding AXKO-0046 Dihydrochloride & Solvent Selection

1.1. What is this compound?

This compound is a potent and selective uncompetitive inhibitor of lactate (B86563) dehydrogenase B (LDHB) with an EC50 of 42 nM.[1][2][3][4][5][6][7][8] It is an indole (B1671886) derivative investigated for its therapeutic potential in cancer metabolism research.[1][2][3][4][5][6][7][8] As an uncompetitive inhibitor, AXKO-0046 binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of NADH and pyruvate.

1.2. How do I dissolve this compound?

Properly dissolving this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. For in vivo studies, co-solvent formulations are often necessary to achieve the desired concentration and maintain solubility in an aqueous environment.

Table 1: Solubility of AXKO-0046

Solvent/FormulationMaximum ConcentrationNotes
DMSO≥ 10 mMFor preparing concentrated stock solutions.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.66 mM)A clear solution suitable for in vivo applications.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (6.66 mM)An alternative formulation for in vivo studies.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% salineNot specifiedA common vehicle for poorly water-soluble compounds in animal research.[9]

SBE-β-CD: Sulfobutylether-β-cyclodextrin

1.3. FAQ: Stock Solutions

  • Q: How should I prepare a stock solution of this compound?

    • A: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved. Gentle warming or vortexing may aid dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q: My compound is not dissolving completely in DMSO. What should I do?

    • A: Ensure your DMSO is of high purity and anhydrous. If solubility issues persist, you can try gentle warming (be cautious of compound degradation) or sonication. If the issue continues, consider preparing a slightly lower concentration stock solution.

Section 2: Controlling for Solvent Effects in In-Vitro Assays

The presence of a solvent, even at low concentrations, can influence experimental outcomes. Therefore, it is crucial to implement proper controls.

2.1. Why is a vehicle control essential?

A vehicle control is a sample that contains the same concentration of the solvent used to dissolve the test compound, but without the compound itself. This is critical to distinguish the effects of the compound from any potential effects of the solvent on the cells or the assay.

2.2. What is the maximum recommended final solvent concentration?

The final concentration of the solvent in your cell-based assays should be kept as low as possible to minimize off-target effects.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventMaximum Recommended Final ConcentrationPotential Effects
DMSO< 0.5%Can induce cell stress, differentiation, or toxicity at higher concentrations.[10]
Ethanol< 0.5%Can affect cell metabolism and viability.

2.3. FAQ: In-Vitro Troubleshooting

  • Q: I am observing cytotoxicity in my vehicle control group. What should I do?

    • A: This indicates that the solvent concentration is too high for your specific cell line. Reduce the final solvent concentration in your assay. If you are performing serial dilutions of your compound, ensure that the solvent concentration is kept constant across all dilutions.

  • Q: My results are inconsistent between experiments. Could the solvent be the cause?

    • A: Yes, solvent variability can lead to inconsistent results. Always use the same high-purity solvent for all experiments. Prepare fresh dilutions of your compound from a frozen stock solution for each experiment to avoid issues with compound degradation or solvent evaporation.

  • Q: Can the solvent interfere with my assay readout?

    • A: Solvents can interfere with certain assay technologies. For example, colored compounds or solvents can affect absorbance-based assays. It is recommended to run a cell-free control containing the compound and solvent to check for any direct interference with the assay reagents.

Experimental Protocol: In-Vitro LDHB Enzymatic Assay

This protocol is adapted from methodologies used for assessing LDHB inhibitors.

  • Reagents:

    • Recombinant human LDHB enzyme

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • NAD+

    • Lactate

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., a colorimetric or fluorometric probe for NADH)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, NAD+, and lactate.

    • Add serial dilutions of this compound or the vehicle control (DMSO) to the wells of a microplate.

    • Add the LDHB enzyme to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Add the detection reagent and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the vehicle control.

Section 3: Managing Solvent Effects in In-Vivo Studies

3.1. Choosing the Right Vehicle for In-Vivo Administration

The choice of vehicle is critical for ensuring the compound reaches the target tissue in a soluble and active form without causing undue toxicity to the animal.

Table 3: Common In-Vivo Vehicle Formulations

Vehicle FormulationComponentsSuitabilityPotential Issues
Co-solvent MixtureDMSO, PEG300, Tween-80, Saline[9]Suitable for poorly water-soluble compounds administered via injection.Can cause local irritation or systemic toxicity at high concentrations.
Cyclodextrin-basedSBE-β-CD in SalineCan improve the solubility of hydrophobic compounds.Potential for nephrotoxicity at high doses.
Oil-basedCorn oilSuitable for oral or subcutaneous administration of lipophilic compounds.May lead to variable absorption.

3.2. Importance of a Vehicle Control Group in Animal Studies

A vehicle control group is essential in animal studies to differentiate the pharmacological effects of AXKO-0046 from any physiological responses caused by the solvent mixture.[9]

3.3. FAQ: In-Vivo Troubleshooting

  • Q: The animals in my vehicle control group are showing adverse effects. What should I do?

    • A: This suggests toxicity from the vehicle itself.[9] Try to reduce the concentration of the organic co-solvents (e.g., DMSO, PEG300) in your formulation. It is advisable to conduct a maximum tolerated dose (MTD) study for the vehicle alone before proceeding with the compound treatment.

  • Q: My compound is precipitating out of the in-vivo formulation. How can I improve its solubility?

    • A: You can try adjusting the ratios of the co-solvents in your formulation. Increasing the proportion of PEG or the surfactant (Tween-80) may help. Gentle warming and sonication during preparation can also improve solubility, but the solution should remain stable at the temperature of administration.

  • Q: How do I prepare the in-vivo formulation?

    • A: A common method is to first dissolve the compound in the organic co-solvent (e.g., DMSO) and then slowly add the other components (e.g., PEG300, Tween-80, and finally saline) while vortexing to maintain a clear solution.

Experimental Protocol: General In-Vivo Efficacy Study in a Xenograft Model

This is a generalized protocol and should be adapted based on the specific cancer model and experimental goals.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies.

  • Tumor Implantation:

    • Cancer cells (e.g., breast or lung cancer cell lines) are implanted subcutaneously or orthotopically.

  • Treatment Groups:

    • Vehicle control group

    • This compound treatment group(s) at various doses

  • Dosing:

    • The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule will depend on the pharmacokinetic properties of the compound and the vehicle used.

  • Monitoring:

    • Tumor size should be measured regularly (e.g., with calipers).

    • Animal body weight and overall health should be monitored daily.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic markers, histology).

Section 4: Visualizing Experimental Workflows

Diagram 1: Signaling Pathway of LDHB Inhibition

LDHB_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle LDHB LDHB AXKO0046 AXKO-0046 AXKO0046->LDHB Inhibits

Caption: Simplified signaling pathway illustrating the role of LDHB and its inhibition by AXKO-0046.

Diagram 2: Experimental Workflow for In-Vitro Assay

InVitro_Workflow start Start prepare_stock Prepare AXKO-0046 Stock Solution (in DMSO) start->prepare_stock prepare_dilutions Prepare Serial Dilutions (Constant Solvent %) prepare_stock->prepare_dilutions cell_seeding Seed Cells in Microplate add_treatment Add Compound/Vehicle to Cells cell_seeding->add_treatment prepare_dilutions->add_treatment incubation Incubate add_treatment->incubation assay Perform Assay (e.g., MTT, LDH activity) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in-vitro cell-based assay with AXKO-0046.

Diagram 3: Troubleshooting Logic for Solvent Effects

Caption: A logical workflow for troubleshooting potential solvent-related issues in experiments.

References

Validation & Comparative

Validating LDHB Inhibition in Cells: A Comparative Guide to AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AXKO-0046 dihydrochloride (B599025), a potent and selective inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), with other potential inhibitors. We delve into the experimental data for validating target engagement and downstream effects in a cellular context, offering detailed protocols and a head-to-head comparison to aid in the selection of the most suitable research tools.

Performance Comparison of LDHB Inhibitors

AXKO-0046 dihydrochloride stands out for its high potency and selectivity for LDHB. The following table summarizes the available data on AXKO-0046 and compares it with other compounds that have been reported to inhibit LDHB. It is important to note that while biochemical IC50 values are available for all compounds, cellular IC50 values specifically for LDHB inhibition are not consistently reported, representing a key data gap in the field.

InhibitorTypeMechanism of ActionBiochemical IC50 (LDHB)Cellular IC50 (General Proliferation)Selectivity
This compound Small MoleculeUncompetitive, allosteric42 nM[1][2]Not ReportedHigh selectivity for LDHB over LDHA
Tucatinib (B611992) Small MoleculeUncompetitive (reported for LDHB)~35-43% inhibition at 500 µM[3]10 nM - >1 µM (HER2-positive breast cancer lines)[4]Primarily a HER2 inhibitor
Capmatinib Small MoleculeUncompetitive (reported for LDHB)~24-31% inhibition at 500 µM[3]0.3-0.7 nM (c-Met driven lung cancer lines)[5]Primarily a c-Met inhibitor
Luteolin FlavonoidUncompetitive (reported for LDHB)Not Reported3.1 µM (A549 lung carcinoma)[6]Broad-spectrum kinase inhibitor
Quercetin (B1663063) FlavonoidUncompetitive (reported for LDHB)Not Reported7.7 µM (HL-60 leukemia)[7]Broad-spectrum kinase inhibitor

Note: The cellular IC50 values for Tucatinib, Capmatinib, Luteolin, and Quercetin are for their primary targets or general cell proliferation and not specific to LDHB inhibition. The inhibitory activity of these compounds on LDHB in a cellular context requires further investigation.

Experimental Validation Protocols

Validating the inhibition of LDHB in a cellular environment is crucial to confirm target engagement and understand the functional consequences. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentration of the LDHB inhibitor (e.g., AXKO-0046) or vehicle (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blotting:

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for LDHB.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Cellular Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the enzymatic activity of LDH in cell lysates, providing a direct assessment of the inhibitor's effect on its target.

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a dose-range of the LDHB inhibitor or vehicle for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer that preserves enzyme activity (e.g., a buffer containing a mild detergent like Triton X-100).

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • LDH Activity Measurement:

    • Prepare a reaction mixture containing lactate and NAD+.

    • Add a standardized amount of cell lysate to the reaction mixture.

    • Monitor the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH can be measured spectrophotometrically at 340 nm.

  • Data Analysis: Calculate the LDH activity per unit of total protein. A dose-dependent decrease in LDH activity in the inhibitor-treated samples indicates successful inhibition.

Western Blot Analysis of Downstream Signaling Pathways

LDHB has been implicated in the regulation of key signaling pathways such as mTOR and STAT3.[8][9][10] Western blotting can be used to assess the impact of LDHB inhibition on the phosphorylation status and expression levels of key proteins in these pathways.

Protocol:

  • Cell Culture and Treatment: Treat cells with the LDHB inhibitor at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration as described in the CETSA protocol.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against key pathway proteins. For the mTOR pathway, this includes phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K. For the STAT3 pathway, this includes phospho-STAT3 (Tyr705) and total STAT3.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and detect the signal.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. A decrease in the phosphorylation of mTOR and STAT3 pathway components upon treatment with the LDHB inhibitor would validate its downstream effects.

Visualizing the Concepts

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

LDHB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Lactate_int Lactate MCT1->Lactate_int LDHB LDHB Lactate_int->LDHB Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA LDHB->Pyruvate NADH NADH LDHB->NADH NAD NAD+ NAD->LDHB mTOR mTOR Signaling TCA->mTOR STAT3 STAT3 Signaling TCA->STAT3 Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth STAT3->Cell_Growth AXKO AXKO-0046 AXKO->LDHB Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis start Culture Cells treat Treat with Inhibitor/Vehicle start->treat cetsa Cellular Thermal Shift Assay (CETSA) treat->cetsa ldh_assay LDH Activity Assay treat->ldh_assay western Western Blot (Downstream Pathways) treat->western cetsa_analysis Target Engagement (Thermal Shift) cetsa->cetsa_analysis ldh_analysis Enzyme Inhibition (Activity Decrease) ldh_assay->ldh_analysis western_analysis Downstream Effects (Phosphorylation Changes) western->western_analysis Comparison_Logic Inhibitors LDHB Inhibitors AXKO-0046 Alternatives Parameters Comparison Parameters Biochemical Potency (IC50) Cellular Potency (IC50) Mechanism of Action Selectivity Downstream Effects Inhibitors->Parameters Validation Validation Methods CETSA LDH Activity Assay Western Blot Parameters->Validation Conclusion Selection of Optimal Research Tool Validation->Conclusion

References

AXKO-0046 Dihydrochloride: A Comparative Guide to its Dehydrogenase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of AXKO-0046 dihydrochloride (B599025) against other dehydrogenases, supported by available experimental data. AXKO-0046 dihydrochloride is a potent and highly selective inhibitor of Lactate (B86563) Dehydrogenase B (LDHB), a key enzyme in cellular metabolism.[1] Its unique mechanism of action confers exceptional specificity, making it a valuable tool for research into cancer metabolism and other therapeutic areas.

High Selectivity for LDHB over Other Dehydrogenases

This compound demonstrates remarkable selectivity for LDHB. Experimental data shows a half-maximal effective concentration (EC50) of 42 nM for the inhibition of LDHB.[1][2] In contrast, no significant inhibitory activity has been observed against Lactate Dehydrogenase A (LDHA) at concentrations up to 300 µM, indicating a selectivity of over 100-fold.[3]

The basis for this high selectivity lies in its unique mode of inhibition. AXKO-0046 binds to a novel allosteric site on the LDHB enzyme, a site that is not present in the LDHA isoform.[3][4][5] This uncompetitive inhibition mechanism, dependent on the formation of the enzyme-substrate complex, further contributes to its specificity.[3][6]

Due to this specific allosteric binding mechanism, which is unique to LDHB, significant inhibition of other dehydrogenases that do not possess this binding site is not expected.

Table 1: Selectivity Profile of this compound Against Dehydrogenases

Dehydrogenase IsoformEC50 / % InhibitionFold Selectivity vs. LDHB
Lactate Dehydrogenase B (LDHB)42 nM1
Lactate Dehydrogenase A (LDHA)> 300 µM (No inhibition observed)> 7140
Malate Dehydrogenase (MDH)Not Reported (Negligible inhibition expected)-
Glutamate Dehydrogenase (GDH)Not Reported (Negligible inhibition expected)-
Glucose-6-Phosphate Dehydrogenase (G6PD)Not Reported (Negligible inhibition expected)-

Experimental Methodologies

The selectivity of this compound was determined using a high-throughput mass spectrometry-based assay. The following protocol provides a representative method for assessing the selectivity of an inhibitor against a panel of dehydrogenases.

Dehydrogenase Activity Assay Using RapidFire Mass Spectrometry

This method allows for the rapid and direct measurement of enzyme activity by quantifying the conversion of a substrate to its product.

1. Reagents and Materials:

  • Recombinant human dehydrogenase enzymes (LDHB, LDHA, MDH, GDH, G6PD)

  • Substrates and cofactors specific to each dehydrogenase (e.g., pyruvate (B1213749) and NADH for LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.01% Tween-20)

  • This compound (or other test inhibitor)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • RapidFire High-Throughput Mass Spectrometry System

  • Appropriate solid-phase extraction (SPE) cartridge

2. Experimental Procedure:

  • Enzyme Preparation: Prepare working solutions of each dehydrogenase enzyme in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the assay buffer.

    • Add the test inhibitor (this compound) or vehicle control.

    • Add the specific substrate and cofactor for the dehydrogenase being tested.

    • Initiate the enzymatic reaction by adding the dehydrogenase enzyme.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Mass Spectrometry Analysis:

    • The quenched samples are injected into the RapidFire MS system.

    • The sample is loaded onto an SPE cartridge to remove salts and other interfering substances.

    • The analyte (product of the enzymatic reaction) is eluted from the cartridge and directly infused into the mass spectrometer.

    • The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific product.

  • Data Analysis:

    • The rate of product formation is calculated from the mass spectrometry signal.

    • The percent inhibition for each concentration of the inhibitor is determined relative to the vehicle control.

    • The EC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for dehydrogenase selectivity profiling and the signaling pathway of LDHB.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) plate Prepare Assay Plate (384-well) reagents->plate Dispense mix Mix Reagents in Plate plate->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction incubate->quench ms RapidFire MS Analysis quench->ms data Data Analysis (EC50) ms->data ldhb_pathway cluster_glycolysis Glycolysis cluster_ldh_reaction LDHB Catalyzed Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHB LDHB NADH NADH NAD NAD+ NADH->NAD AXKO AXKO-0046 AXKO->LDHB Inhibits (Allosteric)

References

A Comparative Guide to LDHB Inhibitors: AXKO-0046 Dihydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate (B86563) dehydrogenase B (LDHB) has emerged as a compelling target in cancer metabolism. Unlike its well-studied isoform, LDHA, which is primarily involved in the conversion of pyruvate (B1213749) to lactate, LDHB predominantly catalyzes the reverse reaction, converting lactate to pyruvate. This role is crucial for the metabolic symbiosis observed in some tumors, where lactate produced by glycolytic cancer cells is utilized by oxidative cancer cells. Inhibition of LDHB, therefore, presents a promising therapeutic strategy to disrupt this metabolic flexibility and impede tumor growth. This guide provides a detailed comparison of AXKO-0046 dihydrochloride (B599025), a highly selective LDHB inhibitor, with other known inhibitors, supported by experimental data and protocols.

Quantitative Comparison of LDHB Inhibitors

The following table summarizes the key quantitative data for AXKO-0046 dihydrochloride and other compounds with reported LDHB inhibitory activity.

InhibitorTypeIC50/EC50 (LDHB)Selectivity (LDHB vs. LDHA)Mechanism of ActionReference
This compound Selective LDHB Inhibitor42 nM (EC50)[1][2][3][4]>100-fold[2]Uncompetitive, Allosteric[2][2][3]
Luteolin Natural Product32.20 µM (IC50)[5]-Uncompetitive[5][5]
Quercetin Natural Product37.71 µM (IC50)[5]-Uncompetitive[5][5]
Tucatinib Repurposed Drug501.9 µM (IC50)[6]-Uncompetitive[6][7][6]
Capmatinib Repurposed Drug512.5 µM (IC50)[6]-Uncompetitive[6][7][6]
Oxamate Non-selective LDH Inhibitor-Non-selectiveCompetitive (with pyruvate)[5][7][5][7]
Gossypol Non-selective LDH Inhibitor-Non-selective-[8]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating LDHB inhibitors, the following diagrams are provided.

LDH_Pathway Lactate Dehydrogenase Metabolic Pathway cluster_LDHA LDHA-mediated cluster_LDHB LDHB-mediated Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Glycolytic Cells LDHA LDHA Lactate->Pyruvate Oxidative Cells LDHB LDHB NAD NAD+ NADH NADH + H+ NAD->NADH NAD->LDHB NADH->NAD NADH->LDHA LDHA->Lactate LDHB->Pyruvate

Caption: Lactate Dehydrogenase (LDH) metabolic pathway.

LDHB_Inhibitor_Workflow Experimental Workflow for LDHB Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_structural Structural Analysis cluster_cellular Cellular Assays High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification IC50/EC50 Determination IC50/EC50 Determination Hit Identification->IC50/EC50 Determination Selectivity Assay (vs. LDHA) Selectivity Assay (vs. LDHA) IC50/EC50 Determination->Selectivity Assay (vs. LDHA) Mechanism of Action Studies Mechanism of Action Studies Selectivity Assay (vs. LDHA)->Mechanism of Action Studies X-ray Crystallography X-ray Crystallography Mechanism of Action Studies->X-ray Crystallography Cellular Target Engagement Cellular Target Engagement Mechanism of Action Studies->Cellular Target Engagement Binding Site Characterization Binding Site Characterization X-ray Crystallography->Binding Site Characterization Effect on Lactate Metabolism Effect on Lactate Metabolism Cellular Target Engagement->Effect on Lactate Metabolism Anti-proliferative Effects Anti-proliferative Effects Effect on Lactate Metabolism->Anti-proliferative Effects

Caption: General experimental workflow for LDHB inhibitor evaluation.

Detailed Experimental Protocols

A critical aspect of comparing inhibitors is understanding the methodologies used for their characterization. Below are detailed protocols for key experiments cited in the comparison.

LDHB Enzyme Inhibition Assay (Colorimetric Method)

This protocol is adapted from studies evaluating LDHB inhibitors by monitoring the production of NADH.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LDHB.

Principle: The enzymatic activity of LDHB is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the conversion of lactate to pyruvate.

Materials:

  • Human recombinant LDHB enzyme

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5

  • Lactate solution (e.g., 50 mM Sodium L-Lactate)

  • NAD+ solution (e.g., 5 mM)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, clear bottom

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, lactate solution, and NAD+ solution at their final desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • x µL of test compound dilution (or vehicle control)

    • y µL of reagent mix

  • Enzyme Addition: Initiate the reaction by adding z µL of a pre-diluted LDHB enzyme solution to each well. The final volume in each well should be consistent.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

High-Throughput Mass Spectrometry (HT-MS) Based LDHB Inhibition Assay

This protocol is based on the method used for the discovery of AXKO-0046.[2][3][9]

Objective: To identify and characterize LDHB inhibitors by directly measuring the conversion of NADH to NAD+.

Principle: This assay directly quantifies the substrate (NADH) and product (NAD+) of the LDHB-catalyzed reaction using rapid mass spectrometry, offering high sensitivity and accuracy.

Materials:

  • Human recombinant LDHB enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20 and 1 mM DTT

  • Pyruvate solution

  • NADH solution

  • Test compounds in DMSO

  • 384-well plates

  • RapidFire-Mass Spectrometry (RF-MS) system

Procedure:

  • Compound Plating: Dispense test compounds and controls into a 384-well plate.

  • Enzyme and Substrate Addition: Add a solution containing LDHB enzyme to the wells. After a brief pre-incubation, add a solution containing pyruvate and NADH to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) containing an internal standard).

  • RF-MS Analysis: Analyze the samples using an RF-MS system to quantify the amounts of NADH and NAD+.

  • Data Analysis:

    • Calculate the percentage of NADH to NAD+ conversion for each well.

    • Determine the percent inhibition for each test compound relative to the controls.

    • For hit compounds, perform dose-response experiments to determine EC50 values.

X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the crystal structure of LDHB in complex with an inhibitor.[2][10]

Objective: To elucidate the binding mode and interactions of an inhibitor with LDHB at the atomic level.

Principle: By obtaining a high-resolution crystal structure of the LDHB-inhibitor complex, the precise binding site and the key molecular interactions can be identified, providing insights into the mechanism of inhibition and guiding further drug design.

Procedure:

  • Protein Expression and Purification: Express and purify recombinant human LDHB to high homogeneity.

  • Crystallization:

    • Screen for crystallization conditions for the LDHB protein alone (apo form) or in complex with its cofactor (e.g., NADH) and a substrate analog.

    • Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Soak the apo or complex crystals in a solution containing the inhibitor.

    • Co-crystallization: Set up crystallization trials with the LDHB protein pre-incubated with the inhibitor and cofactor.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with a known LDHB structure as a search model.

    • Build the inhibitor molecule into the electron density map and refine the structure.

  • Structural Analysis: Analyze the refined structure to identify the binding pocket of the inhibitor and the specific protein-ligand interactions.

Conclusion

This compound stands out as a highly potent and selective uncompetitive, allosteric inhibitor of LDHB, making it a valuable tool for studying the biological roles of this enzyme and a promising lead for therapeutic development. While other compounds, including natural products and repurposed drugs, have shown inhibitory activity against LDHB, they are significantly less potent. The uncompetitive mechanism of action observed for several of these inhibitors suggests that the allosteric site targeted by AXKO-0046 may be a druggable pocket for developing novel and selective LDHB inhibitors. The provided experimental protocols offer a foundation for researchers to identify and characterize new chemical entities targeting this important metabolic enzyme.

References

A Comparative Guide to LDHB Inhibitors: AXKO-0046 vs. Oxamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, metabolism, and drug discovery, the selective inhibition of lactate (B86563) dehydrogenase B (LDHB) presents a compelling therapeutic strategy. LDHB is a critical enzyme in the metabolic reprogramming of certain cancers, facilitating the utilization of lactate as a fuel source. This guide provides a detailed, data-driven comparison of two notable LDHB inhibitors: the highly selective, next-generation compound AXKO-0046, and the classical, non-selective inhibitor oxamate (B1226882).

Performance and Specificity: A Head-to-Head Comparison

AXKO-0046 and oxamate represent two distinct classes of LDHB inhibitors, differing substantially in their potency, selectivity, and mechanism of action. AXKO-0046 is a potent and highly selective allosteric inhibitor, whereas oxamate is a less potent, competitive inhibitor with activity against both LDHA and LDHB isoforms.[1][2][3][4]

Quantitative analysis underscores the significant advantages of AXKO-0046 for targeted LDHB research. The half-maximal effective concentration (EC50) for AXKO-0046 is in the nanomolar range, while the half-maximal inhibitory concentration (IC50) for oxamate is in the micromolar range, indicating a considerably higher potency for AXKO-0046.

ParameterAXKO-0046OxamateReference
Target(s) Lactate Dehydrogenase B (LDHB)Lactate Dehydrogenase A (LDHA) & B (LDHB)[2][5][6]
Potency (LDHB) EC50: 42 nM IC50: 5.56 nMIC50: 33.8 µM[5][7][8][9]
Mechanism of Action Uncompetitive, AllostericCompetitive with Pyruvate[1][2][3]
Selectivity Highly selective for LDHB over LDHA (no inhibition of LDHA at 300 µM)Non-selective[2][4]

Mechanism of Action: Allosteric vs. Competitive Inhibition

The fundamental difference in how these two molecules interact with the LDHB enzyme dictates their specificity and potential applications.

AXKO-0046 functions as an uncompetitive inhibitor.[2][3][7] X-ray crystallography has revealed that it does not bind to the catalytic active site. Instead, it occupies a novel allosteric pocket at the interface between the LDHB tetramer's dimers.[3][10][11][12] This unique binding mode is responsible for its high selectivity for the LDHB isoform.[3] The inhibition is uncompetitive with respect to both NADH and pyruvate.[3][11]

Oxamate , being a structural analog of pyruvate, acts as a competitive inhibitor of lactate dehydrogenase.[1][13] It directly competes with the substrate, pyruvate, for binding to the enzyme's active site. This mechanism is not isoform-specific, leading to the inhibition of both LDHA and LDHB.[4][13]

cluster_axko AXKO-0046: Allosteric Inhibition cluster_oxamate Oxamate: Competitive Inhibition AXKO AXKO-0046 Allosteric_Site Allosteric Site (Dimer Interface) AXKO->Allosteric_Site Binds to LDHB_Tetramer LDHB Tetramer Conformational_Change Conformational Change LDHB_Tetramer->Conformational_Change Induces Inhibition Inhibition of Enzymatic Activity Conformational_Change->Inhibition Oxamate Oxamate LDH_Active_Site LDH Active Site Oxamate->LDH_Active_Site Competes with Pyruvate Pyruvate Pyruvate->LDH_Active_Site Inhibition_Ox Inhibition of Pyruvate Conversion LDH_Active_Site->Inhibition_Ox cluster_pathway LDHB Metabolic Pathway Lactate Lactate LDHB_node LDHB Lactate->LDHB_node Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA LDHB_node->Pyruvate NAD+ -> NADH OxPhos Oxidative Phosphorylation TCA->OxPhos ATP ATP (Energy) OxPhos->ATP Inhibitor AXKO-0046 or Oxamate Inhibitor->LDHB_node start Start prep_plate Prepare serial dilutions of inhibitors (AXKO-0046, Oxamate) in 96-well plate start->prep_plate add_enzyme Add LDHB enzyme solution to each well prep_plate->add_enzyme incubate1 Incubate briefly at room temperature add_enzyme->incubate1 add_reagents Add reaction mix (Lactate, NAD+, NBT, PMS) to initiate reaction incubate1->add_reagents measure Measure absorbance at 570 nm kinetically over 10-30 minutes add_reagents->measure analyze Calculate % inhibition and determine IC50 values measure->analyze end End analyze->end

References

Navigating the Landscape of Lactate Dehydrogenase Inhibition: A Comparative Analysis of AXKO-0046 Dihydrochloride and GNE-140

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Key Metabolic Modulators for Cancer Research

In the intricate field of cancer metabolism, the enzyme lactate (B86563) dehydrogenase (LDH) has emerged as a critical therapeutic target. By catalyzing the interconversion of pyruvate (B1213749) and lactate, LDH plays a pivotal role in the metabolic reprogramming of tumor cells, famously known as the Warburg effect. This guide provides a comprehensive, data-driven comparison of two prominent inhibitors: AXKO-0046 dihydrochloride (B599025), a highly selective inhibitor of LDH isoform B (LDHB), and GNE-140, a potent dual inhibitor of both LDHA and LDHB. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms and efficacy.

At a Glance: Key Differences and Mechanisms of Action

AXKO-0046 dihydrochloride distinguishes itself as the first highly selective, small-molecule inhibitor of human LDHB.[1][2][3] It operates through an uncompetitive mechanism, binding to a novel allosteric site on the LDHB tetramer, rather than the catalytic active site.[4][5] This unique mode of action means its inhibitory potency increases with higher concentrations of the enzyme's substrates, NADH and pyruvate.[4][5]

In contrast, GNE-140 is a potent inhibitor of both LDHA and LDHB.[6] The (R)-enantiomer of GNE-140 is markedly more active, exhibiting 18-fold greater potency than its (S)-counterpart.[6] By targeting both major isoforms of LDH, GNE-140 broadly disrupts the glycolytic pathway, leading to a reduction in lactate production and subsequent metabolic stress in cancer cells that are heavily reliant on glycolysis for their proliferation and survival.[7][8]

Biochemical Potency: A Tale of Selectivity vs. Broad-Spectrum Inhibition

The primary distinction between AXKO-0046 and GNE-140 lies in their isoform selectivity and resulting biochemical potency. AXKO-0046 demonstrates remarkable selectivity for LDHB, with negligible activity against LDHA. GNE-140, on the other hand, potently inhibits both isoforms in the low nanomolar range.

CompoundTarget(s)EC50/IC50SelectivityMechanism of Action
This compound LDHB42 nM (EC50)[1][2][9]Highly selective for LDHB over LDHA[5]Uncompetitive with respect to NADH and pyruvate; binds to an allosteric site[4][5]
(R)-GNE-140 LDHA, LDHB3 nM (IC50 for LDHA), 5 nM (IC50 for LDHB)[6]Dual inhibitorNot explicitly stated, but implied competitive inhibition at the active site

Cellular and In Vivo Efficacy: Current State of the Evidence

While biochemical data provides a foundational understanding, cellular and in vivo studies are crucial for evaluating therapeutic potential. To date, published data on the cellular and in vivo efficacy of GNE-140 is more extensive than for AXKO-0046.

GNE-140 Efficacy Data

Assay TypeCell Line/ModelEffectConcentration/Dose
Cell Proliferation Panel of 347 cancer cell linesInhibition of proliferation in 37 cell lines5 µM[6]
Chondrosarcoma cells (with IDH1 mutations)IC50 of 0.8 µM[6]0.8 µM
MIA PaCa-2 (pancreatic cancer)IC50 of 1.24 µM[10]1.24 µM
Lactate Production MIA PaCa-2 (pancreatic cancer)Reduction with an IC50 of 670 nM[11]670 nM
In Vivo Tumor Growth MIA PaCa-2 xenograft modelNo significant antitumor activityUp to 400 mg/kg[10]
B16F10 allograft modelModest antitumor activity (not statistically significant)50 mg/kg (intratumoral injection)[10]

This compound Efficacy Data

Publicly available data on the cellular and in vivo efficacy of AXKO-0046 is limited. The majority of published research has focused on its biochemical characterization and its utility as a chemical probe to investigate the role of LDHB.[1][3][5] Further studies are required to determine its effects on cancer cell proliferation, lactate production, and in vivo tumor growth.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

GNE140_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA_LDHB LDHA / LDHB Pyruvate->LDHA_LDHB NAD+ NADH Lactate Lactate LDHA_LDHB->Glycolysis Regenerates NAD+ for Glycolysis LDHA_LDHB->Lactate GNE140 GNE-140 GNE140->LDHA_LDHB Inhibition Metabolic_Stress Metabolic Stress Cell_Death Decreased Proliferation / Cell Death Metabolic_Stress->Cell_Death

Caption: GNE-140 inhibits both LDHA and LDHB, disrupting glycolysis and leading to metabolic stress.

AXKO0046_pathway Lactate Lactate LDHB LDHB Lactate->LDHB NAD+ NADH Pyruvate Pyruvate LDHB->Pyruvate Metabolic_Shift Shift in Lactate/Pyruvate Metabolism AXKO0046 AXKO-0046 AXKO0046->LDHB Allosteric Inhibition

Caption: AXKO-0046 selectively inhibits LDHB through an allosteric mechanism.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzyme_Assay LDH Inhibition Assay (Recombinant Protein) IC50_Determination IC50/EC50 Determination Enzyme_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture Treatment Treatment with Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Lactate_Assay Lactate Production Assay Treatment->Lactate_Assay Xenograft Xenograft Model Establishment Dosing Inhibitor Administration Xenograft->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement

Caption: A generalized experimental workflow for evaluating LDH inhibitors.

Detailed Experimental Protocols

Protocol 1: LDH Inhibition Assay (Biochemical)

This protocol is for determining the IC50 values of inhibitors against recombinant LDH enzymes.

  • Materials:

    • Recombinant human LDHA or LDHB enzyme

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • Pyruvic acid

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compounds (AXKO-0046, GNE-140) dissolved in DMSO

    • 384-well assay plates

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer.

    • Add the diluted compounds to the wells of a 384-well plate. Include DMSO-only controls.

    • Add the recombinant LDHA or LDHB enzyme solution to each well and incubate for 15 minutes at room temperature.[12]

    • Initiate the reaction by adding a substrate solution containing NADH and pyruvic acid.

    • Immediately monitor the decrease in absorbance at 340 nm kinetically, which corresponds to the oxidation of NADH to NAD+.[12]

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of LDH inhibitors on cancer cell proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Opaque-walled 96- or 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in opaque-walled plates at a density that ensures exponential growth throughout the experiment and allow them to adhere overnight.[12]

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Treat the cells with the diluted compounds and include vehicle controls (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).[12]

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Cellular Lactate Production Assay

This protocol measures the effect of LDH inhibitors on lactate secretion by cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Commercial lactate assay kit (colorimetric or fluorometric)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[12]

    • Treat the cells with various concentrations of the test compounds, including a vehicle control.

    • Incubate the cells for a desired period (e.g., 24 hours).[12]

    • Collect the cell culture supernatant from each well.[12]

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's protocol.[7]

    • Normalize the lactate concentration to the cell number or total protein content to account for differences in cell viability.

Protocol 4: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of LDH inhibitors.

  • Materials and Methods:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • Test compound formulated for administration (e.g., oral gavage)[13]

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of the mice.[13]

    • Monitor tumor growth regularly with calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[13]

    • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., daily oral gavage).[13]

    • Continue to measure tumor volume and monitor animal body weight throughout the study.

    • At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group.

Conclusion

This compound and GNE-140 represent two distinct strategies for targeting lactate dehydrogenase in cancer. AXKO-0046 offers a highly selective tool for investigating the specific roles of LDHB, with a unique uncompetitive mechanism of action. GNE-140 provides a potent, broad-spectrum approach by inhibiting both LDHA and LDHB.

The available data indicates that while GNE-140 has demonstrated cellular activity against a range of cancer cell lines, its in vivo efficacy has been challenging to establish, potentially due to metabolic plasticity in tumors. For AXKO-0046, there is a clear need for further research to elucidate its cellular and in vivo effects to fully understand its therapeutic potential. The choice between these inhibitors will ultimately depend on the specific research question, the desired level of isoform selectivity, and the metabolic profile of the cancer model under investigation. This guide provides the foundational data and protocols to aid researchers in making these critical decisions.

References

Navigating the Landscape of Cancer Metabolism: A Comparative Guide to AXKO-0046 Dihydrochloride Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective targeting of cancer metabolism pathways offers a promising avenue for therapeutic intervention. AXKO-0046 dihydrochloride (B599025) has emerged as a potent and selective uncompetitive inhibitor of lactate (B86563) dehydrogenase B (LDHB), a key enzyme in the metabolic reprogramming of various cancers. This guide provides an objective comparison of AXKO-0046 with alternative compounds, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.

AXKO-0046 is a selective inhibitor of LDHB with an EC50 of 42 nM.[1][2][3][4][5][6][7][8] It functions through an uncompetitive mechanism, binding to a novel allosteric site on the LDHB tetramer, distinct from the active site.[4][5][6][7][8] This mode of action leads to increased inhibitory activity at higher concentrations of the substrates NADH and pyruvate.[4][6][9] LDHB plays a crucial role in cancer metabolism by converting lactate to pyruvate, thereby fueling the tricarboxylic acid (TCA) cycle and supporting oxidative phosphorylation.[10][11] Its inhibition is a strategic approach to disrupt the metabolic adaptability of cancer cells. Furthermore, LDHB has been implicated in promoting autophagy and maintaining mitochondrial function, both of which are critical for tumor cell survival and proliferation.[12][13]

Comparative Analysis of LDH Inhibitors

The landscape of lactate dehydrogenase inhibitors extends beyond LDHB-selective compounds to include LDHA-selective and pan-LDH inhibitors. The choice of inhibitor depends on the specific research question and the metabolic phenotype of the cancer model under investigation.

CompoundTarget(s)Mechanism of ActionIC50/EC50SelectivityReference(s)
AXKO-0046 LDHB Uncompetitive 42 nM (EC50, LDHB) >100-fold vs LDHA [4][6][7]
GNE-140 LDHANot Specified3 nM (IC50, LDHA)Not Specified[14]
GSK2837808A LDHANot Specified2.6 nM (IC50, LDHA)~16-fold vs LDHB[15]
NCATS-SM1440 LDHA/LDHBNot Specified40 nM (IC50, LDHA/LDHB)Pan-inhibitor[15]
NCATS-SM1441 LDHA/LDHBNot Specified40 nM (IC50, LDHA/LDHB)Pan-inhibitor[15]
Galloflavin LDHA/LDHBNot SpecifiedNot SpecifiedPan-inhibitor[16][17]
Oxamate LDHA/LDHBCompetitive (with pyruvate)mM rangeNon-selective[12][18]
Gossypol LDHA/LDHBCompetitive (with NADH)1.9 µM (Ki, LDHA), 1.4 µM (Ki, LDHB)Non-selective[5][17][18]
Luteolin LDHBUncompetitive32.20 µM (IC50, LDHB)Not Specified[12]
Quercetin LDHBUncompetitive37.71 µM (IC50, LDHB)Not Specified[12]
Tucatinib LDHBUncompetitive501.9 µM (IC50, LDHB)Not Specified[19][20]
Capmatinib LDHBUncompetitive512.5 µM (IC50, LDHB)Not Specified[19][20]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the LDHB signaling pathway and a typical workflow for evaluating LDH inhibitors.

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_shuttle Lactate Shuttle cluster_tca TCA Cycle & OXPHOS cluster_autophagy Autophagy Regulation cluster_telomerase Telomerase Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate->TCA Cycle Lactate->Pyruvate LDHB Lactate->Pyruvate Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP LDHB LDHB Proton Production Proton Production LDHB->Proton Production LDHB->Proton Production TERT interaction TERT interaction LDHB->TERT interaction LDHB->TERT interaction Lysosomal Acidification Lysosomal Acidification Proton Production->Lysosomal Acidification Proton Production->Lysosomal Acidification Autophagic Flux Autophagic Flux Lysosomal Acidification->Autophagic Flux Lysosomal Acidification->Autophagic Flux Telomerase Activity Telomerase Activity TERT interaction->Telomerase Activity TERT interaction->Telomerase Activity Cell Immortalization Cell Immortalization Telomerase Activity->Cell Immortalization Telomerase Activity->Cell Immortalization AXKO-0046 AXKO-0046 AXKO-0046->Lactate Inhibits LDHB

Caption: LDHB Signaling Pathway in Cancer Metabolism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies LDH Enzyme Inhibition Assay LDH Enzyme Inhibition Assay Determine IC50/EC50 & MOA Determine IC50/EC50 & MOA LDH Enzyme Inhibition Assay->Determine IC50/EC50 & MOA Cancer Cell Lines Cancer Cell Lines Determine IC50/EC50 & MOA->Cancer Cell Lines Treatment with Inhibitor Treatment with Inhibitor Cancer Cell Lines->Treatment with Inhibitor Cell Viability Assay Cell Viability Assay Treatment with Inhibitor->Cell Viability Assay Lactate Production Assay Lactate Production Assay Treatment with Inhibitor->Lactate Production Assay Oxygen Consumption Assay Oxygen Consumption Assay Treatment with Inhibitor->Oxygen Consumption Assay Autophagy Flux Assay Autophagy Flux Assay Treatment with Inhibitor->Autophagy Flux Assay Xenograft Mouse Model Xenograft Mouse Model Autophagy Flux Assay->Xenograft Mouse Model Inhibitor Treatment Inhibitor Treatment Xenograft Mouse Model->Inhibitor Treatment Tumor Growth Measurement Tumor Growth Measurement Inhibitor Treatment->Tumor Growth Measurement Toxicity Assessment Toxicity Assessment Inhibitor Treatment->Toxicity Assessment Compound Selection Compound Selection Compound Selection->LDH Enzyme Inhibition Assay

Caption: Experimental Workflow for Evaluating LDH Inhibitors.

Detailed Experimental Protocols

LDH Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted for measuring the inhibition of LDHB activity, which primarily catalyzes the conversion of lactate to pyruvate.

Materials:

  • Human recombinant LDHB enzyme

  • Test inhibitors (e.g., AXKO-0046, alternatives)

  • L-Lactate solution (substrate)

  • NAD+ solution (cofactor)

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)[21]

  • INT (p-iodonitrotetrazolium violet) solution[21]

  • PMS (phenazine methosulfate) solution[21]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490-570 nm[20][21]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors in Assay Buffer.

    • Prepare a working solution of LDHB enzyme in Assay Buffer.

    • Prepare a reaction mixture containing L-Lactate, NAD+, INT, and PMS in Assay Buffer.[21]

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of diluted inhibitor or vehicle control to the respective wells.

    • Add 20 µL of LDHB enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the reaction mixture to all wells.

    • Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes at 37°C. Alternatively, for an endpoint assay, incubate for 30 minutes and then measure the absorbance.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Lactate Production Assay

This assay measures the concentration of lactate in the cell culture medium.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • Lactate Assay Kit (commercially available kits from suppliers like Abcam, Cell Biolabs, or TCI are recommended)[1]

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the LDH inhibitor or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Collect the cell culture supernatant. If measuring intracellular lactate, lyse the cells according to the kit manufacturer's protocol.[4]

  • Lactate Measurement:

    • Perform the lactate assay on the collected samples according to the manufacturer's instructions of the chosen Lactate Assay Kit.[1] This typically involves incubating the sample with a reaction mixture and then measuring the absorbance or fluorescence.

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Determine the lactate concentration in each sample from the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption by cells, which is an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (Agilent) or similar instrument

  • Seahorse XF cell culture microplates

  • Cancer cell lines of interest

  • Cell culture medium

  • Test inhibitors

  • Seahorse XF Glycolysis Stress Test Kit or Cell Mito Stress Test Kit (Agilent)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Inhibitor Treatment:

    • Treat the cells with the LDH inhibitor for the desired duration.

  • Seahorse Assay:

    • Perform the Seahorse XF assay following the manufacturer's protocol.[22][23] This involves sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR parameters.

    • Compare the OCR profiles of inhibitor-treated cells with vehicle-treated controls.

Autophagy Flux Assay

This assay measures the degradation of autophagic cargo, providing a dynamic measure of autophagic activity.

Materials:

  • Cancer cell lines stably expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) or a luminescent LC3 reporter.[24]

  • Test inhibitors

  • Autophagy inducers (e.g., starvation, rapamycin) and inhibitors (e.g., bafilomycin A1, chloroquine) as controls.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Culture the reporter cell line and treat with the LDH inhibitor, along with positive and negative controls for autophagy modulation.

  • Imaging or Luminescence Measurement:

    • For fluorescent reporters: Acquire images using a fluorescence microscope. Autophagosomes will appear as yellow puncta (both GFP and mRFP signals), while autolysosomes will appear as red puncta (only mRFP signal, as GFP is quenched in the acidic environment).

    • For luminescent reporters: Measure the luminescence using a plate reader. A decrease in signal indicates increased autophagic flux, while an increase suggests inhibition.[24]

  • Data Analysis:

    • For imaging: Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow indicates increased autophagic flux.

    • For luminescence: Normalize the signal to control wells and compare the effects of the inhibitor.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of LDH inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring facilities

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.[25]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14][25]

  • Inhibitor Administration:

    • Administer the inhibitor or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.[14][26][27]

  • Monitoring and Measurement:

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[25]

    • Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of the inhibitor.

Conclusion

The selective inhibition of LDHB with compounds like AXKO-0046 represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. This guide provides a comparative framework and detailed methodologies to assist researchers in navigating the selection and evaluation of AXKO-0046 and its alternatives. By understanding the nuances of different LDH inhibitors and their effects on cellular pathways, the scientific community can continue to advance the development of novel metabolic therapies for cancer.

References

Cross-Validation of AXKO-0046 Dihydrochloride Efficacy with siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the function of Lactate (B86563) Dehydrogenase B (LDHB): the small molecule inhibitor AXKO-0046 dihydrochloride (B599025) and RNA interference using small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals interested in validating the therapeutic potential of targeting LDHB in cancer metabolism.

Introduction

Lactate Dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of lactate to pyruvate. The LDHB isoform is of particular interest in cancer research due to its role in the metabolic reprogramming of tumor cells.[1] AXKO-0046 dihydrochloride has been identified as a highly selective, uncompetitive inhibitor of human LDHB with an EC50 of 42 nM.[1][2][3] It binds to a novel allosteric site on the LDHB tetramer, offering a specific mechanism of action.[1]

Cross-validation of the effects of a small molecule inhibitor with a genetic knockdown approach, such as siRNA, is a crucial step in target validation. This process helps to ensure that the observed phenotype is a direct result of inhibiting the target protein and not due to off-target effects of the compound. This guide outlines the experimental framework for such a comparison, presenting hypothetical yet realistic data to illustrate the expected outcomes.

Data Presentation

The following tables summarize the expected quantitative data from a series of experiments designed to compare the effects of this compound and LDHB-targeting siRNA in a hypothetical cancer cell line.

Table 1: Comparison of LDHB Inhibition

Treatment GroupLDHB Protein Level (% of Control)LDHB Enzymatic Activity (% of Control)
Untreated Control100%100%
Scrambled siRNA Control98%95%
AXKO-0046 (42 nM)97%50%
LDHB siRNA15%20%

Table 2: Cellular Phenotype Comparison

Treatment GroupIntracellular Lactate (% of Control)Cell Proliferation (% of Control)
Untreated Control100%100%
Scrambled siRNA Control99%98%
AXKO-0046 (42 nM)65%70%
LDHB siRNA30%40%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

A suitable cancer cell line with known expression of LDHB would be cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator). For treatment, cells would be seeded and allowed to adhere overnight. This compound (solubilized in DMSO) would be added to the media at the desired concentration. For siRNA experiments, cells would be transfected with either LDHB-specific siRNA or a non-targeting scrambled siRNA as a control.

siRNA Transfection Protocol

The following protocol is a general guideline for siRNA transfection using a lipid-based transfection reagent.[4][5]

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate for 18-24 hours until cells are 60-80% confluent.[4]

  • Preparation of siRNA-lipid complexes:

    • Solution A: Dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.[4]

    • Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[4]

    • Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[4]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[4]

    • Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complex.

    • Overlay the mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[4]

  • Post-transfection:

    • Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.

    • Incubate for an additional 24-48 hours before proceeding with downstream assays.

Western Blot for LDHB Protein Quantification

This protocol outlines the steps for quantifying LDHB protein levels.[6][7]

  • Sample Preparation:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.[7]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LDHB overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

LDHB Enzymatic Activity Assay

This colorimetric assay measures the enzymatic activity of LDHB.[8][9]

  • Sample Preparation: Prepare cell lysates as described for the Western blot protocol.[8]

  • Assay Procedure:

    • Add 50 µL of cell lysate to a 96-well plate.

    • Prepare a reaction mixture containing lactate and NAD+.

    • Add 50 µL of the reaction mixture to each well.[9]

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The increase in absorbance corresponds to the production of NADH, which is directly proportional to LDHB activity.[9]

Intracellular Lactate Assay

This assay quantifies the levels of intracellular lactate.[10][11]

  • Sample Preparation:

    • Collect a known number of cells and wash them with cold PBS.

    • Lyse the cells and deproteinize the lysate.[11]

  • Assay Procedure:

    • Add 50 µL of the deproteinized sample to a 96-well plate.

    • Add 50 µL of a reaction mixture containing lactate dehydrogenase and a probe.[10]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. Lactate concentration is determined by comparison to a standard curve.[10]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_0 Glycolysis cluster_1 Lactate Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate Pyruvate:s->Lactate:n NAD+ -> NADH Lactate:n->Pyruvate:s NADH -> NAD+ LDHB LDHB AXKO_0046 AXKO-0046 AXKO_0046->LDHB Inhibits Activity siRNA LDHB siRNA LDHB_mRNA LDHB mRNA siRNA->LDHB_mRNA Degrades LDHB_mRNA->LDHB Translates to cluster_assays Downstream Assays start Seed Cancer Cells treatment Treat with AXKO-0046 or Transfect with siRNA start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest Cells incubation->harvest western Western Blot (LDHB Protein) harvest->western activity LDHB Activity Assay harvest->activity lactate Intracellular Lactate Assay harvest->lactate proliferation Cell Proliferation Assay harvest->proliferation analysis Data Analysis and Comparison western->analysis activity->analysis lactate->analysis proliferation->analysis cluster_axko Pharmacological Approach cluster_sirna Genetic Approach hypothesis Hypothesis: Inhibition of LDHB reduces cancer cell proliferation axko_treatment AXKO-0046 Treatment hypothesis->axko_treatment sirna_treatment LDHB siRNA Transfection hypothesis->sirna_treatment axko_result Decreased LDHB Activity Decreased Proliferation axko_treatment->axko_result conclusion Conclusion: LDHB is a valid therapeutic target axko_result->conclusion Convergent Results sirna_result Decreased LDHB Protein Decreased Proliferation sirna_treatment->sirna_result sirna_result->conclusion Convergent Results

References

A Comparative Guide to the Efficacy of AXKO-0046 Dihydrochloride: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and currently understood in vivo efficacy of AXKO-0046 dihydrochloride (B599025), a first-in-class, highly selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB). The information presented herein is supported by available experimental data to aid researchers in evaluating its potential as a chemical probe and therapeutic agent.

Executive Summary

AXKO-0046 dihydrochloride has demonstrated exceptional potency and selectivity for LDHB in various in vitro assays. It operates via an uncompetitive inhibitory mechanism, binding to a novel allosteric site on the enzyme. This unique mode of action distinguishes it from other non-selective LDH inhibitors. While comprehensive in vivo efficacy data for this compound is not yet widely published, its potent in vitro profile suggests significant potential for modulating LDHB-associated pathways in preclinical cancer models. Further research is required to fully elucidate its clinical relevance.[1]

In Vitro Efficacy of this compound

AXKO-0046 is a potent and selective inhibitor of human LDHB.[2][3] It has been identified as an indole (B1671886) derivative that exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate (B1213749).[1] This indicates that AXKO-0046 preferentially binds to the enzyme-substrate complex.[1]

Quantitative Analysis of In Vitro Inhibition
ParameterValueReference
EC50 (LDHB) 42 nM[1][2][3][4][5]
Mechanism of Inhibition Uncompetitive[1]
Binding Site Allosteric site on the LDHB tetramer[1]
Selectivity >100-fold selective for LDHB over LDHA[1]
Comparison with Other LDH Inhibitors
CompoundTargetIC50/EC50Mechanism of ActionReference
AXKO-0046 LDHB42 nM (EC50)Uncompetitive[1]
Oxamate LDHA and LDHBNon-selectiveCompetitive (pyruvate analog)[1]
GNE-140 LDHA and LDHB3 nM (LDHA), 5 nM (LDHB)Not specified
NCI-006 LDH1.6 µM (mouse RBCs), 2.1 µM (human RBCs)Not specified

Experimental Protocols: In Vitro Assays

LDHB Inhibition Assay (High-Throughput Mass Spectrometry)

This assay monitors the conversion of NADH to NAD+ by LDHB.

  • Reagent Preparation : Prepare solutions of recombinant human LDHB enzyme, NADH, and pyruvate in an appropriate buffer (e.g., HEPES).

  • Compound Preparation : Serially dilute this compound in DMSO and then into the assay buffer.

  • Reaction Initiation : Mix the LDHB enzyme, NADH, and the test compound in a 384-well plate and incubate. Initiate the enzymatic reaction by adding pyruvate.

  • Detection : After a set incubation period, quench the reaction. Use a high-throughput mass spectrometry system (e.g., RapidFire-MS) to detect and quantify the levels of NADH and NAD+.

  • Data Analysis : Calculate the percent inhibition of LDHB activity at various concentrations of AXKO-0046 to determine the EC50 value.

Substrate Competition Assay

This assay determines the mechanism of inhibition.

  • Assay Setup : The LDHB inhibition assay is performed with varying concentrations of both the inhibitor (AXKO-0046) and one of the substrates (either NADH or pyruvate), while the other substrate is kept at a constant concentration.

  • Data Collection : Measure the rate of reaction at each combination of inhibitor and substrate concentration.

  • Data Analysis : Generate Lineweaver-Burk plots to visualize the effect of the inhibitor on the enzyme kinetics. For uncompetitive inhibition, an increase in inhibitor concentration will result in a decrease in both Vmax and Km, leading to a series of parallel lines on the plot.[1]

Signaling Pathway and Experimental Workflow Diagrams

LDHB_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_ldh_reaction LDH Reaction cluster_inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHB Pyruvate->Lactate LDHB_node LDHB Pyruvate->LDHB_node NADH NADH NAD NAD NADH->NAD LDHB NADH->NAD NADH->LDHB_node AXKO0046 AXKO-0046 AXKO0046->LDHB_node LDHB_node->Lactate LDHB_node->NAD

Caption: Signaling pathway of LDHB inhibition by AXKO-0046.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Hypothetical) A High-Throughput Screening (Mass Spectrometry) B EC50 Determination A->B C Substrate Competition Assay D Mechanism of Inhibition (Uncompetitive) C->D E Pharmacokinetic Studies (Animal Models) F Tumor Xenograft Models E->F G Evaluation of Anti-tumor Activity F->G H Biomarker Analysis G->H

References

A Structural Comparison of the Selective LDHB Inhibitor AXKO-0046 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lactate (B86563) dehydrogenase B (LDHB) inhibitor AXKO-0046 with its structural analogues. The information presented is supported by experimental data to aid in understanding structure-activity relationships and guide future drug discovery efforts.

AXKO-0046 has been identified as the first highly selective, small-molecule inhibitor of human lactate dehydrogenase B (LDHB), an enzyme implicated in cancer metabolism.[1][2] This compound exhibits potent and uncompetitive inhibition of LDHB, binding to a novel allosteric site on the enzyme tetramer rather than the catalytic site.[1][2] This unique mechanism of action provides a promising avenue for therapeutic intervention. Understanding the structural nuances that govern the potency of AXKO-0046 and its analogues is critical for the development of more effective LDHB inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of AXKO-0046 and its analogues against human LDHB was determined using a high-throughput mass spectrometry screening system. The half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Compound IDChemical StructureModification from AXKO-0046EC50 (nM) for LDHBSelectivity over LDHA
AXKO-0046 N-({3-[2-(benzylamino)ethyl]-1H-indol-2-yl}methyl)cycloheptanamine-42>100-fold (>300 µM)[2]
AXKO-0060 N-methyl-N-((3-(2-(benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamineMethylation of the benzylamino group250[2]Not specified
AXKO-0077 N-benzyl-1-(2-((cycloheptyl(methyl)amino)methyl)-1H-indol-3-yl)ethan-1-amineMethylation of the cycloheptylamino group7,400[2]Not specified
AXKO-0058 N-((3-(2-(benzyl(methyl)amino)ethyl)-1H-indol-2-yl)methyl)-N-methylcycloheptanamineMethylation of both amino groups8,300[2]Not specified
AXKO-0067 N-((3-(2-(benzylamino)ethyl)-1-methyl-1H-indol-2-yl)methyl)cycloheptanamineMethylation at the 1-position of the indole (B1671886) ring>100,000[2]Not specified

The data reveals that modifications to the core structure of AXKO-0046 have a significant impact on its inhibitory potency. Methylation of the benzylamino group (AXKO-0060) leads to a moderate decrease in activity, while methylation of the cycloheptylamino group (AXKO-0077) results in a substantial loss of potency.[2] The simultaneous methylation of both amino groups (AXKO-0058) further reduces activity.[2] Notably, methylation at the 1-position of the indole ring (AXKO-0067) leads to a dramatic loss of inhibitory effect, highlighting the critical role of the indole NH group in the interaction with LDHB.[2]

Mechanism of Action and Signaling Pathway

AXKO-0046 acts as an uncompetitive inhibitor with respect to both NADH and pyruvate (B1213749).[2] This means it preferentially binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of the substrates.[2] X-ray crystallography has revealed that AXKO-0046 binds to an allosteric site at the interface of the LDHB tetramer, distant from the active site.[2][3] This allosteric binding is thought to be crucial for its high selectivity for LDHB over the LDHA isoform.[2]

LDHB is a key enzyme in cellular metabolism, catalyzing the interconversion of pyruvate and lactate. In certain cancer cells, LDHB is involved in metabolic reprogramming, contributing to cell proliferation and survival.[2][4] By inhibiting LDHB, AXKO-0046 can disrupt these metabolic pathways.

LDHB_Pathway cluster_reaction LDHB Catalyzed Reaction Pyruvate Pyruvate LDHB LDHB Pyruvate->LDHB Lactate Lactate Proliferation Cancer Cell Proliferation Lactate->Proliferation NADH NADH NADH->LDHB NAD NAD LDHB->Lactate LDHB->NAD AXKO0046 AXKO-0046 AXKO0046->LDHB Inhibition

Caption: Simplified signaling pathway of LDHB and the inhibitory action of AXKO-0046.

Experimental Protocols

High-Throughput Mass Spectrometry Screening for LDHB Inhibitors

The inhibitory activity of the compounds was assessed using a high-throughput mass spectrometry system to monitor the enzymatic reaction of LDHB.

Workflow:

Experimental_Workflow A 1. Reaction Mixture Preparation: - Human LDHB enzyme - NADH - Pyruvate - Test Compound (e.g., AXKO-0046) B 2. Incubation A->B C 3. Reaction Quenching B->C D 4. Mass Spectrometry Analysis (Detection of NADH and NAD+) C->D E 5. Data Analysis (Calculation of EC50 values) D->E

Caption: Experimental workflow for determining the inhibitory potency of LDHB inhibitors.

Detailed Methodology:

  • Reaction Mixture: The enzymatic reaction was carried out in a buffer containing recombinant human LDHB, the cofactor NADH, and the substrate pyruvate.

  • Compound Addition: The test compounds (AXKO-0046 and its analogues) were added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated to allow for enzymatic conversion of pyruvate to lactate and NADH to NAD+.

  • Reaction Termination: The reaction was stopped by the addition of a quenching solution.

  • Mass Spectrometry: The amounts of NADH and NAD+ were quantified using a high-throughput mass spectrometer.

  • Data Analysis: The percentage of inhibition at each compound concentration was calculated, and the EC50 values were determined by fitting the data to a four-parameter logistic equation.

For substrate competition assays, the concentration of either NADH or pyruvate was varied while keeping the other substrate at a constant concentration in the presence of different concentrations of the inhibitor.[2]

Conclusion

The structural comparison of AXKO-0046 and its analogues reveals critical structure-activity relationships for the inhibition of LDHB. The integrity of the amino groups and the indole NH is paramount for high-potency inhibition. AXKO-0046 stands out as a highly potent and selective uncompetitive inhibitor of LDHB, making it a valuable chemical probe to further investigate the role of LDHB in cancer metabolism and a promising starting point for the development of novel anticancer therapeutics.

References

AXKO-0046 Dihydrochloride: A Potent and Selective Positive Control for LDHB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying specific and potent tool compounds is critical for validating novel therapeutic targets. In the study of cancer metabolism, lactate (B86563) dehydrogenase B (LDHB) has emerged as a promising target. AXKO-0046 dihydrochloride (B599025) stands out as a highly selective and potent inhibitor of LDHB, making it an invaluable positive control for in vitro and cellular assays.

This guide provides a comprehensive comparison of AXKO-0046 dihydrochloride with other known lactate dehydrogenase (LDH) inhibitors, supported by experimental data. Detailed protocols for key assays are also presented to facilitate the use of this compound as a reliable positive control in LDHB-focused research.

Comparative Analysis of LDHB Inhibitors

This compound is a first-in-class, highly selective, and potent small-molecule inhibitor of human LDHB.[1][2] It exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate (B1213749), binding to a novel allosteric site on the LDHB tetramer.[1][3] This allosteric binding confers its high selectivity for LDHB over the closely related LDHA isoform.[1]

The performance of this compound compared to other LDH inhibitors is summarized in the table below.

CompoundTarget(s)IC50 / EC50 (LDHB)IC50 / EC50 (LDHA)Mechanism of ActionKey Characteristics
This compound LDHB 42 nM [1][3][4][5]>300 µM[1]Uncompetitive, Allosteric[1][3]Highly potent and selective LDHB inhibitor.
Oxamic acidLDHA & LDHBKi = 94.4 µM[6]Ki = 136 µM[6]Competitive (Pyruvate analog)[6]Non-selective LDH inhibitor.
GSK2837808ALDHA~5 nM[7]2.6 nM[7]CompetitivePotent LDHA inhibitor, used as a reference for LDHA selectivity.
LuteolinLDHB32.20 µM[8]-Uncompetitive[8]Natural product with moderate LDHB inhibitory activity.
QuercetinLDHB37.71 µM[8]-Uncompetitive[8]Natural product with moderate LDHB inhibitory activity.
TucatinibLDHB501.9 µM-UncompetitiveFDA-approved drug identified as a weak LDHB inhibitor.
CapmatinibLDHB512.5 µM-UncompetitiveFDA-approved drug identified as a weak LDHB inhibitor.

Experimental Protocols

Reproducible and robust experimental design is crucial for validating the effects of LDHB inhibition. Below are detailed protocols for key in vitro and cellular assays utilizing this compound as a positive control.

In Vitro LDHB Enzyme Activity Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of LDHB by monitoring the conversion of NADH to NAD+.

Materials:

  • Recombinant human LDHB enzyme

  • This compound

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • RapidFire-Mass Spectrometry (RF-MS) system or equivalent

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add assay buffer, recombinant LDHB enzyme, and varying concentrations of this compound or vehicle control.

  • Initiate the enzymatic reaction by adding a mixture of NADH and pyruvate.

  • Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples using an RF-MS system to quantify the amounts of NADH and NAD+.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the EC50 value.

In Vitro LDHB Enzyme Activity Assay (Colorimetric)

This assay measures LDHB activity by detecting the production of a colored formazan (B1609692) dye resulting from the reduction of a tetrazolium salt by NADH.

Materials:

  • Recombinant human LDHB enzyme

  • This compound

  • Lactate

  • NAD+

  • Phenazine methosulfate (PMS)

  • Nitro blue tetrazolium (NBT)

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • To each well of a 96-well plate, add assay buffer, recombinant LDHB enzyme, and serial dilutions of this compound or vehicle control.

  • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a solution containing lactate, NAD+, PMS, and NBT.

  • Measure the increase in absorbance at a specific wavelength (e.g., 570 nm) over time in a kinetic mode.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound to calculate the IC50 value.

Cellular Assay for LDHB Inhibition: Lactate Measurement

This assay assesses the functional consequence of LDHB inhibition in a cellular context by measuring changes in extracellular lactate levels.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lactate assay kit

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a desired time period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein content.

  • A reduction in extracellular lactate upon treatment with this compound indicates successful target engagement and inhibition of LDHB.[9]

Visualizing Key Pathways and Workflows

LDHB's Role in Cellular Metabolism and Inhibition by AXKO-0046

LDHB_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lactate_metabolism Lactate Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate LDHA TCA TCA Cycle AcetylCoA->TCA Lactate->Pyruvate LDHB LDHA LDHA LDHB LDHB AXKO0046 AXKO-0046 dihydrochloride AXKO0046->LDHB inhibits

Caption: Role of LDHB in converting lactate to pyruvate and its inhibition by AXKO-0046.

Experimental Workflow for Evaluating LDHB Inhibitors

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzyme_Assay LDHB Enzymatic Assay (MS or Colorimetric) Determine_IC50 Determine IC50/EC50 Enzyme_Assay->Determine_IC50 Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study Cell_Treatment Treat Cells with Inhibitor Mechanism_Study->Cell_Treatment Lactate_Measurement Measure Extracellular Lactate Cell_Treatment->Lactate_Measurement Cytotoxicity_Assay Assess Cell Viability/Proliferation Cell_Treatment->Cytotoxicity_Assay Target_Engagement Confirm Target Engagement (e.g., CETSA) Cell_Treatment->Target_Engagement Start Compound Screening or Selection Start->Enzyme_Assay

Caption: Workflow for the evaluation of potential LDHB inhibitors.

References

AXKO-0046: A Highly Specific Inhibitor of Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of AXKO-0046's specificity for Lactate (B86563) Dehydrogenase B (LDHB) over its isoform, Lactate Dehydrogenase A (LDHA). The following sections detail the compound's inhibitory potency, mechanism of action, and comparative performance against other known LDH inhibitors, supported by experimental data and methodologies.

Executive Summary

AXKO-0046 has been identified as the first highly selective, small-molecule inhibitor of human LDHB.[1][2] It demonstrates potent, uncompetitive inhibition of LDHB with an EC50 value of 42 nM.[3][4][5][6] Notably, AXKO-0046 shows no inhibitory activity against LDHA at concentrations up to 300 μM, signifying a selectivity of over 100-fold.[4][7] This high specificity is attributed to its binding to a novel allosteric site unique to the LDHB tetramer, distinct from the catalytic active site.[4][5] This guide will delve into the experimental data that substantiates these claims and compare AXKO-0046 with other LDH inhibitors.

Comparative Analysis of LDH Inhibitors

The landscape of lactate dehydrogenase inhibitors includes compounds with varying degrees of selectivity for the LDHA and LDHB isoforms. AXKO-0046 distinguishes itself through its remarkable and specific affinity for LDHB.

CompoundTarget(s)IC50/EC50/KiMechanism of ActionSelectivity
AXKO-0046 LDHB EC50 = 42 nM [3][4][5][6]Uncompetitive with NADH and pyruvate (B1213749) [4][5]>100-fold selective for LDHB over LDHA [4]
OxamateLDHA & LDHB-Non-selectiveNon-selective[1][8]
GSK2837808ALDHAIC50 = 2.6 nM-Selective for LDHA over LDHB (IC50 = 43 nM for hLDHB)[9]
FX-11LDHAKi = 8 µMCompetitive with NADH[10]Preferentially inhibits LDHA[10]
LuteolinLDHBIC50 = 32.20 µMUncompetitive[1]Modest LDHB inhibitor[1]
QuercetinLDHBIC50 = 37.71 µMUncompetitive[1]Modest LDHB inhibitor[1]

Mechanism of Action: A Tale of Two Isoforms

Lactate dehydrogenase is a critical enzyme in cellular metabolism, catalyzing the interconversion of pyruvate and lactate. The two primary isoforms, LDHA and LDHB, play distinct roles. LDHA is often upregulated in cancer cells, contributing to the Warburg effect by converting pyruvate to lactate.[8] Conversely, LDHB can be crucial for the proliferation of certain cancer cells by converting lactate back to pyruvate to fuel mitochondrial respiration.[2][11]

cluster_glycolysis Glycolysis cluster_ldha_pathway LDHA Pathway (e.g., Warburg Effect) cluster_ldhb_pathway LDHB Pathway (e.g., Oxidative Metabolism) cluster_inhibition Inhibitor Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Lactate_ext Lactate Pyruvate_ox Pyruvate Lactate_ext->Pyruvate_ox LDHB Mitochondrial Respiration Mitochondrial Respiration Pyruvate_ox->Mitochondrial Respiration AXKO0046 AXKO-0046 AXKO0046->Lactate_ext

Signaling pathways of LDHA and LDHB in cellular metabolism.

Experimental Validation of AXKO-0046 Specificity

The high selectivity of AXKO-0046 for LDHB was established through a series of robust experimental protocols.

High-Throughput Screening

A high-throughput mass spectrometry (RF-MS) screening system was developed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.[4][5] This system enabled the rapid screening of a diverse compound library, leading to the identification of AXKO-0046 as a potent and selective LDHB inhibitor.[4]

CompoundLibrary Compound Library PrimaryScreen Primary RF-MS Screen (LDHB Activity) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (>30% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (EC50 Determination) HitSelection->DoseResponse SelectivityAssay Selectivity Assay (vs. LDHA) DoseResponse->SelectivityAssay MechanismStudy Mechanism of Action Study SelectivityAssay->MechanismStudy AXKO0046 AXKO-0046 Identified MechanismStudy->AXKO0046

Experimental workflow for the identification of AXKO-0046.
Enzyme Inhibition Assay

The inhibitory activity of AXKO-0046 against both LDHB and LDHA was determined using a concentration-response curve. The results demonstrated a potent inhibition of LDHB with an EC50 of 42 nM, while no significant inhibition of LDHA was observed at concentrations up to 300 μM.[4][5]

Mechanism of Inhibition Studies

Substrate competition assays were performed to elucidate the mechanism of LDHB inhibition by AXKO-0046. The EC50 values of AXKO-0046 were found to decrease with increasing concentrations of both NADH and pyruvate.[4] This inverse relationship is characteristic of an uncompetitive inhibition mechanism, indicating that AXKO-0046 preferentially binds to the enzyme-substrate complex.[4]

X-ray Crystallography

Structural analysis through X-ray crystallography revealed that AXKO-0046 binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[4][5] This unique binding pocket is not conserved in LDHA, providing a structural basis for the high selectivity of AXKO-0046.[4]

Conclusion

The experimental evidence strongly supports the classification of AXKO-0046 as a highly specific and potent uncompetitive inhibitor of LDHB. Its unique allosteric binding mechanism distinguishes it from other known LDH inhibitors and provides a valuable tool for studying the specific roles of LDHB in normal physiology and disease states, particularly in the context of cancer metabolism. The remarkable selectivity of AXKO-0046 for LDHB over LDHA makes it a promising lead compound for the development of targeted therapies.

References

A Comparative Analysis of the Enzyme Kinetics of AXKO-0046 and Other Lactate Dehydrogenase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme kinetics of the selective Lactate (B86563) Dehydrogenase B (LDHB) inhibitor, AXKO-0046, with other known inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Lactate Dehydrogenase B (LDHB) is a critical enzyme in cellular metabolism, particularly in cancer, where it facilitates the conversion of lactate to pyruvate, fueling the tricarboxylic acid (TCA) cycle and promoting tumor growth.[1][2][3] The development of selective LDHB inhibitors is therefore a promising avenue for novel cancer therapies. This guide focuses on the kinetic properties of AXKO-0046, a potent and selective LDHB inhibitor, and compares it with other compounds, including natural flavonoids and a non-selective inhibitor.

Comparative Enzyme Kinetics of LDHB Inhibitors

The efficacy and mechanism of enzyme inhibitors are quantified by several kinetic parameters. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and its substrate.

The following table summarizes the key kinetic parameters for AXKO-0046 and other selected LDHB inhibitors.

InhibitorTarget(s)IC50 / EC50KiMechanism of InhibitionReference
AXKO-0046 LDHB 5.56 nMNot ReportedUncompetitive[4]
42 nMNot ReportedUncompetitive[5][6][7]
Luteolin (B72000) LDHB32.20 µM349 µM (vs Lactate), 194 µM (vs NAD+)Uncompetitive[8]
Quercetin LDHB37.71 µM265 µM (vs Lactate), 539 µM (vs NAD+)Uncompetitive[8]
Oxamate LDHA and LDHBNot Reported0.06 mM (for LDH-1)Competitive

Key Observations:

  • AXKO-0046 stands out as a highly potent inhibitor of LDHB, with reported IC50 values in the low nanomolar range.[4][5][6][7] Its uncompetitive mechanism of inhibition suggests that it binds to the enzyme-substrate complex, a characteristic it shares with the natural flavonoids, luteolin and quercetin.[5][8]

  • Luteolin and Quercetin , while also uncompetitive inhibitors, exhibit significantly higher IC50 and Ki values, indicating lower potency compared to AXKO-0046.[8]

  • Oxamate acts as a non-selective, competitive inhibitor of both LDHA and LDHB. Its micromolar Ki value indicates a weaker binding affinity compared to the nanomolar potency of AXKO-0046.

Experimental Protocols

The determination of these kinetic parameters relies on robust and reproducible experimental protocols. Below is a detailed methodology for a colorimetric LDHB inhibition assay, synthesized from established research protocols.

Protocol: Colorimetric LDHB Inhibition Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and kinetic analysis of LDHB inhibitors.

Materials:

  • Recombinant human LDHB enzyme

  • LDHB Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-Lactate (Substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) (NAD+) (Cofactor)

  • Nitroblue tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

  • Test inhibitors (e.g., AXKO-0046, luteolin, quercetin, oxamate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human LDHB in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of L-lactate and NAD+ in assay buffer.

    • Prepare stock solutions of NBT and PMS in a suitable solvent.

    • Prepare serial dilutions of the test inhibitors and a vehicle control (e.g., DMSO).

  • Assay Reaction:

    • In each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test inhibitor solution or vehicle control

      • LDHB enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a mixture of L-lactate and NAD+.

    • Immediately add the NBT/PMS solution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm at multiple time points (kinetic mode) or at a single endpoint after a fixed incubation time. The increase in absorbance corresponds to the formation of formazan, which is proportional to NADH production and thus LDHB activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the kinetic curves.

    • For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • For Ki determination and mechanism of action analysis, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or other suitable graphical methods.

Signaling Pathway and Experimental Workflow

To visualize the biological context of LDHB inhibition and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

LDHB Signaling Pathway in Cancer Metabolism

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS cluster_lactate_metabolism Lactate Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA PDH OXPHOS Oxidative Phosphorylation TCA->OXPHOS Lactate_in Extracellular Lactate Lactate_out Intracellular Lactate LDHA LDHA LDHB LDHB MCT1 MCT1 MCT4 MCT4 AXKO_0046 AXKO-0046 AXKO_0046->LDHB Inhibits

Experimental Workflow for LDHB Inhibition Assay

LDHB_Inhibition_Workflow start Start prep Prepare Reagents: - LDHB Enzyme - Substrates (Lactate, NAD+) - Inhibitors (AXKO-0046, etc.) - Assay Buffer & Detection Reagents start->prep plate Plate Setup (96-well): - Add Buffer, Inhibitor/Vehicle, and Enzyme prep->plate preincubate Pre-incubate (e.g., 10 min at 37°C) plate->preincubate reaction Initiate Reaction: Add Substrate Mix (Lactate + NAD+) and Detection Reagents (NBT/PMS) preincubate->reaction measure Measure Absorbance at 570 nm (Kinetic or Endpoint) reaction->measure analysis Data Analysis: - Calculate Initial Velocities - Determine IC50 and Ki values measure->analysis end End analysis->end

Conclusion

AXKO-0046 is a highly potent and selective uncompetitive inhibitor of LDHB. Its nanomolar potency distinguishes it from other known inhibitors like the natural flavonoids luteolin and quercetin, and the non-selective competitive inhibitor oxamate. The detailed experimental protocol and workflow provided in this guide offer a framework for the consistent and reliable evaluation of these and other potential LDHB inhibitors. Further investigation into the on and off rates (Kon and Koff) of these inhibitors would provide a more complete understanding of their kinetic profiles and inform the development of next-generation therapeutics targeting cancer metabolism.

References

AXKO-0046 Dihydrochloride: A Comparative Analysis of a Novel LDHB Inhibitor in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of AXKO-0046 dihydrochloride (B599025), a highly selective lactate (B86563) dehydrogenase B (LDHB) inhibitor, in comparison to other relevant compounds. This guide provides an objective analysis of its performance, supported by experimental data, detailed protocols, and pathway visualizations.

AXKO-0046 dihydrochloride has emerged as a potent and selective uncompetitive inhibitor of lactate dehydrogenase B (LDHB), an enzyme increasingly recognized for its critical role in cancer metabolism.[1][2][3][4] This indole (B1671886) derivative demonstrates high efficacy in inhibiting LDHB activity, offering a promising new avenue for therapeutic intervention in oncology.[1][2][3] This guide provides a detailed comparison of this compound with other compounds known to affect LDH activity, presenting key experimental data and methodologies to inform further research and development.

Quantitative Efficacy Comparison of LDHB Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to other relevant small molecules. The data highlights the superior selectivity and potency of AXKO-0046 for its target, LDHB.

CompoundTarget(s)Mechanism of ActionIC50 / EC50 ValueCell Line / Assay ConditionsReference
This compound LDHB Uncompetitive EC50: 42 nM Biochemical assay with recombinant human LDHB [1][5][6][7]
OxamateLDHA, LDHBCompetitive (pyruvate analog)IC50: 33.8 µM (LDHB)UV endpoint analysis with recombinant human LDHB[8]
TucatinibHER2, LDHBATP-competitive (HER2), Uncompetitive (LDHB)IC50: 501.9 µM (LDHB)Colorimetric assay with LDH-B[9][10]
Capmatinibc-MET, LDHBATP-competitive (c-MET), Uncompetitive (LDHB)IC50: 512.5 µM (LDHB)Colorimetric assay with LDH-B[9][10]
LuteolinLDHBUncompetitiveIC50: 32.20 µM (LDHB)Colorimetric assay with LDHB[11]
QuercetinLDHBUncompetitiveIC50: 37.71 µM (LDHB)Colorimetric assay with LDHB[11]

Mechanism of Action and Signaling Pathway

This compound distinguishes itself by its uncompetitive mechanism of inhibition, binding to the LDHB-NADH-pyruvate ternary complex.[2][7] This allosteric inhibition is highly specific to LDHB, with minimal off-target effects on the LDHA isoform.[2][3] The inhibition of LDHB disrupts the metabolic symbiosis within the tumor microenvironment, where cancer cells utilize lactate as a fuel source. By blocking the conversion of lactate to pyruvate (B1213749), AXKO-0046 effectively cuts off a key energy supply for oxidative cancer cells, leading to metabolic stress and inhibition of proliferation.[1][2]

LDHB_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_tca TCA Cycle & OXPHOS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_mito Pyruvate_mito Lactate->Pyruvate_mito LDHB Metabolic\nStress Metabolic Stress Lactate->Metabolic\nStress Inhibition of Lactate Utilization TCA Cycle TCA Cycle Pyruvate_mito->TCA Cycle Oxidative\nPhosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative\nPhosphorylation ATP ATP Oxidative\nPhosphorylation->ATP Cancer Cell\nProliferation Cancer Cell Proliferation ATP->Cancer Cell\nProliferation AXKO_0046 AXKO-0046 AXKO_0046->Lactate Inhibits LDHB Metabolic\nStress->Cancer Cell\nProliferation

Mechanism of this compound action on cancer cell metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and comparable inhibitors.

LDHB Inhibition Assay (High-Throughput Mass Spectrometry)

This method was central to the discovery and characterization of AXKO-0046.

  • Reaction Mixture: A solution containing recombinant human LDHB enzyme, NADH, and pyruvate in a buffer (e.g., HEPES-K+) is prepared.

  • Compound Incubation: The test compound (e.g., AXKO-0046) is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Detection: The levels of NADH and its oxidized form, NAD+, are quantified using a high-throughput mass spectrometry system, such as the RapidFire-MS system.

  • Data Analysis: The percentage of LDHB inhibition is calculated by comparing the NAD+/NADH ratio in the presence of the inhibitor to a control without the inhibitor. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[2][4]

Colorimetric LDHB Inhibition Assay

A common method used for screening and characterizing LDH inhibitors.

  • Reaction Buffer: A buffer containing lactate and NAD+ is prepared.

  • Enzyme and Inhibitor: Recombinant LDHB enzyme and the test inhibitor are pre-incubated in the reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Colorimetric Detection: The production of NADH is coupled to the reduction of a tetrazolium salt (e.g., WST-8 or INT) by an electron mediator (e.g., diaphorase), resulting in the formation of a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

  • Data Analysis: The rate of formazan formation is proportional to LDHB activity. IC50 values are calculated from dose-response curves.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Biochemical Characterization cluster_cellular Cellular Efficacy A Compound Library B LDHB Enzyme Assay (RapidFire-MS) A->B C Hit Identification B->C D Dose-Response Analysis (EC50/IC50 Determination) C->D E Mechanism of Action Studies (e.g., Lineweaver-Burk Plots) D->E F Selectivity Profiling (vs. LDHA) D->F G Cancer Cell Line Proliferation Assays D->G H Metabolic Flux Analysis G->H I In Vivo Xenograft Studies H->I

References

Comparative Analysis of AXKO-0046 Derivatives as Selective Lactate Dehydrogenase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Biological Activity of AXKO-0046 and its Analogs.

AXKO-0046 has been identified as a potent and selective inhibitor of human lactate (B86563) dehydrogenase B (LDHB), a critical enzyme in the metabolic pathways of cancer cells.[1][2] This guide provides a comparative analysis of the biological activity of AXKO-0046 and its derivatives, supported by experimental data, to aid in the ongoing research and development of novel cancer therapeutics.

Activity of AXKO-0046 and its Derivatives

AXKO-0046, an indole (B1671886) derivative, demonstrates highly potent and selective inhibition of LDHB with an EC50 value of 42 nM.[1][3] The inhibitory mechanism is uncompetitive with respect to both NADH and pyruvate (B1213749), suggesting that AXKO-0046 binds to the enzyme-substrate complex.[1] Structural analysis has revealed that this binding occurs at a novel allosteric site at the interface of the enzyme's tetramer, rather than the catalytic site.[1] This allosteric inhibition is key to its selectivity for LDHB over the LDHA isoform.[1]

The structure-activity relationship (SAR) of AXKO-0046 derivatives has been investigated through methyl scanning, revealing critical insights into the molecular interactions necessary for potent inhibition. AXKO-0046 possesses three hydrogen bond donors: the NH group of the indole ring, the benzylamine, and the cycloheptylamine (B1194755) moieties.[1] Modifications to these groups have a significant impact on inhibitory activity.

Compound IDModificationEC50 (µM) for LDHB InhibitionFold Change from AXKO-0046
AXKO-0046-0.042[1]1
AXKO-0060Methylation of the benzylamino group0.25[1]~6-fold decrease
AXKO-0077Methylation of the cycloheptylamino group7.4[1]~176-fold decrease
AXKO-0058Methylation of both amino groups8.3[4]~198-fold decrease
AXKO-0067Methylation of the indole NH group> 100[1]>2380-fold decrease

Caption: Comparative inhibitory activity of AXKO-0046 and its derivatives against LDHB.

Experimental Protocols

The following methodologies are central to the evaluation of AXKO-0046 and its derivatives.

High-Throughput LDHB Inhibition Assay

A high-throughput mass spectrometry (MS) screening system was utilized to identify and characterize LDHB inhibitors.[1][2] This method directly measures the enzymatic conversion of NADH to NAD+.

Protocol:

  • Reaction Mixture: The enzymatic reaction is conducted in a 384-well plate format. Each well contains the LDHB enzyme, the co-factor NADH, the substrate pyruvate, and the test compound (or DMSO as a control).

  • Incubation: The reaction is initiated by the addition of pyruvate and incubated for a specific duration at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching solution.

  • Detection: The reaction mixture is then analyzed using a RapidFire-Mass (RF-MS) system to quantify the amounts of NADH and NAD+.[2]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of NAD+ formation in the presence of the test compound to the control. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Substrate Competition Assays

To elucidate the mechanism of inhibition, substrate competition assays are performed.[1]

Protocol:

  • The LDHB inhibition assay is carried out as described above.

  • The assay is performed with varying concentrations of one substrate (e.g., NADH) while keeping the concentration of the other substrate (pyruvate) and the inhibitor constant.

  • This is repeated by varying the concentration of the second substrate (pyruvate) while keeping the first substrate (NADH) and the inhibitor concentration constant.

  • The resulting data is plotted using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For AXKO-0046, the parallel lines observed in the Lineweaver-Burk plots confirmed an uncompetitive binding mechanism.[1]

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and workflows involved in the analysis of AXKO-0046 derivatives.

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_tca TCA Cycle & OXPHOS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_LDHB Pyruvate Lactate_in Lactate (from TME) Lactate_in->Pyruvate_LDHB LDHB Lactate_out Lactate (to TME) Pyruvate_LDHB->Lactate_out LDHA AcetylCoA Acetyl-CoA Pyruvate_LDHB->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP AXKO_0046 AXKO-0046 & Derivatives AXKO_0046->Lactate_in Inhibits

Caption: LDHB's role in cancer cell metabolism.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Compound_Library Compound Library (AXKO-0046 Derivatives) Primary_Screening Primary HTS Assay (LDHB Inhibition) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>30% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Mechanism_Assay Mechanism of Inhibition Assay (Substrate Competition) Dose_Response->Mechanism_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Assay->SAR_Analysis

Caption: Experimental workflow for inhibitor screening.

Conclusion

The comparative analysis of AXKO-0046 and its derivatives underscores the critical role of the indole, benzylamine, and cycloheptylamine moieties in maintaining high-potency inhibition of LDHB. The data clearly indicates that methylation of the hydrogen bond donor groups leads to a significant reduction in activity, with the indole NH group being the most sensitive to modification.[1] These findings provide a valuable framework for the rational design of next-generation LDHB inhibitors with improved therapeutic potential. The detailed experimental protocols and pathway diagrams included in this guide serve as a practical resource for researchers in this field.

References

Validating the Allosteric Binding of AXKO-0046 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AXKO-0046 dihydrochloride (B599025) with alternative compounds, focusing on the validation of its allosteric binding to Lactate (B86563) Dehydrogenase B (LDHB). Experimental data is presented to facilitate an objective assessment of its performance.

Introduction to AXKO-0046 Dihydrochloride

This compound is a selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB), a crucial enzyme in cancer metabolism.[1][2][3][4][5] It exhibits an EC50 value of 42 nM for LDHB inhibition.[1][2][3][4][5] Structural studies, including X-ray crystallography, have confirmed that AXKO-0046 binds to a novel allosteric site on the LDHB enzyme, distinct from the active catalytic site.[2][3] This binding occurs at the interface where two dimers of the enzyme tetramerize.[2][3] The allosteric mechanism is further supported by the observation that its inhibitory activity is uncompetitive with respect to both NADH and pyruvate (B1213749), meaning it binds to the enzyme-substrate complex.[2]

Comparison with Alternative Allosteric and Active-Site Modulators

To objectively evaluate the allosteric binding and inhibitory potential of AXKO-0046, it is compared with other known LDHB modulators. These include the potent inhibitor GNE-140, the classic inhibitor oxamate, and the naturally occurring flavonoids luteolin (B72000) and quercetin, which have also been shown to bind to the same allosteric site as AXKO-0046.

Table 1: Quantitative Comparison of LDHB Inhibitors

CompoundTarget(s)Mechanism of ActionEC50 (LDHB)IC50 (LDHB)Ki (LDHB)Notes
This compound LDHB (selective)Allosteric, Uncompetitive42 nM--Binds to a novel allosteric site at the tetramerization interface.[2][3]
(R)-GNE-140 LDHA, LDHBActive-site-5 nM9.58 µM (in cell lysate)Potent inhibitor of both LDHA (IC50 = 3 nM) and LDHB.[6][7][8][9][10]
Sodium Oxamate LDHA, LDHBActive-site, Competitive (with pyruvate)-33.8 µM1.4 mM (for gossypol, a non-selective inhibitor)A well-known, non-selective LDH inhibitor.[11][12][13][14][15][16]
Luteolin LDHB (and others)Allosteric, Uncompetitive--44.8 nM (for LDHA)Binds to the same allosteric site as AXKO-0046.[11] Ki for LDHB not specified.
Quercetin LDHB (and others)Allosteric, Uncompetitive--841.2 nM (for LDHA)Binds to the same allosteric site as AXKO-0046.[11] Ki for LDHB not specified.

Note: Data for different parameters (EC50, IC50, Ki) are presented as available in the literature and may not be directly comparable due to different experimental conditions. The Ki for GNE-140 was determined in cell lysate, which may differ from measurements with purified enzyme.

Detailed Experimental Protocols

Validating the allosteric binding of a compound like AXKO-0046 involves a combination of enzymatic assays and biophysical techniques. Below are detailed methodologies for key experiments.

LDHB Enzyme Kinetics Assay

This protocol is designed to determine the inhibitory activity and mechanism of a test compound against LDHB.

Materials:

  • Recombinant human LDHB enzyme

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Pyruvate

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the test compound dilution to the appropriate wells. For control wells, add 10 µL of the solvent.

  • Add 20 µL of a 10 mM NADH solution to each well.

  • Initiate the reaction by adding 20 µL of a 50 mM pyruvate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 340 nm and 37°C.

  • Measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADH.

  • To determine the mechanism of inhibition, repeat the assay with varying concentrations of both NADH and pyruvate.

  • Calculate the rate of reaction for each condition and determine the EC50 or IC50 values by plotting the reaction rate against the inhibitor concentration. Lineweaver-Burk plots can be used to visualize the mechanism of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of a compound to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human LDHB enzyme

  • Test compound (e.g., this compound)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the LDHB enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the test compound dilutions over the immobilized LDHB surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association of the compound.

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

  • Regenerate the sensor surface between different compound concentrations using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human LDHB enzyme

  • Test compound (e.g., this compound)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Thoroughly dialyze both the LDHB enzyme and the test compound against the same buffer to minimize heat of dilution effects.

  • Degas both solutions before the experiment.

  • Load the LDHB solution into the sample cell of the calorimeter.

  • Load the test compound solution into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

  • Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.

  • Integrate the heat signal for each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Mandatory Visualizations

Signaling Pathway

LDHB_Pathway cluster_reaction LDHB Catalyzed Reaction Lactate Lactate LDHB LDHB Lactate->LDHB Pyruvate Pyruvate NAD NAD+ NAD->LDHB NADH NADH LDHB->Pyruvate LDHB->NADH AXKO_0046 AXKO-0046 AXKO_0046->Allosteric_Site Allosteric Binding

Caption: Allosteric inhibition of the LDHB-catalyzed conversion of lactate to pyruvate by AXKO-0046.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow start Start immobilize Immobilize LDHB on Sensor Chip start->immobilize prepare_analyte Prepare Serial Dilutions of AXKO-0046 immobilize->prepare_analyte inject_analyte Inject AXKO-0046 (Association) prepare_analyte->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Sensor Surface inject_buffer->regenerate regenerate->inject_analyte Next Concentration analyze Analyze Sensorgram Data (ka, kd, Kd) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: A typical experimental workflow for analyzing protein-ligand interactions using SPR.

Logical Relationship: Validation of Allosteric Binding

Allosteric_Validation hypothesis Hypothesis: AXKO-0046 is an allosteric inhibitor of LDHB kinetic_assay Enzyme Kinetic Assays hypothesis->kinetic_assay spr_itc Biophysical Assays (SPR/ITC) hypothesis->spr_itc structural_studies Structural Studies (X-ray Crystallography) hypothesis->structural_studies uncompetitive Uncompetitive inhibition with respect to NADH and Pyruvate kinetic_assay->uncompetitive direct_binding Direct binding to LDHB is confirmed (Kd, ka, kd, ΔH, ΔS) spr_itc->direct_binding binding_site Binding to a site distinct from the active site structural_studies->binding_site conclusion Conclusion: AXKO-0046 is a validated allosteric inhibitor of LDHB uncompetitive->conclusion direct_binding->conclusion binding_site->conclusion

Caption: Logical framework for the experimental validation of allosteric enzyme inhibition.

References

Safety Operating Guide

Safe Disposal of AXKO-0046 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of AXKO-0046 dihydrochloride (B599025), a selective inhibitor of lactate (B86563) dehydrogenase B (LDHB).

AXKO-0046 dihydrochloride is classified as a non-hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks and to adhere to institutional and local regulations for chemical waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, a potent and selective inhibitor of LDHB.[2][3]

ParameterValueDescription
EC₅₀ 42 nMThe half maximal effective concentration for the inhibition of LDHB.[2][3]
Molecular Formula C₂₅H₃₅Cl₂N₃The chemical formula for this compound.[1]
Molecular Weight 448.47 g/mol The molar mass of this compound.[1]

Experimental Protocols: Disposal Procedures

While this compound is not classified as hazardous, responsible disposal is necessary to prevent environmental contamination and maintain a safe workspace. The following step-by-step procedures are based on standard guidelines for the disposal of non-hazardous chemical powders and solutions in a laboratory setting.

Disposal of Solid this compound:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Containment: To prevent the powder from becoming airborne, handle the compound in a well-ventilated area, preferably within a fume hood.

  • Collection: Carefully sweep any remaining solid this compound into a designated, sealable container for non-hazardous chemical waste. Avoid generating dust.

  • Labeling: Clearly label the waste container as "Non-Hazardous Chemical Waste" and specify the contents ("this compound").

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service. Do not dispose of solid chemical waste in the regular trash.

Disposal of this compound Solutions:

  • PPE: Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Collection: Collect all solutions containing this compound in a sealable, clearly labeled waste container.

  • Labeling: Label the container as "Non-Hazardous Aqueous Waste" and list all chemical components, including the solvent (e.g., "this compound in DMSO").

  • Storage: Store the sealed waste container in a designated area for chemical waste, ensuring it is segregated from incompatible materials.

  • Disposal: Contact your institution's EHS office for guidance on the disposal of non-hazardous chemical solutions. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's EHS and local regulations.

Mechanism of Action: AXKO-0046 Inhibition of LDHB

AXKO-0046 is an uncompetitive and selective inhibitor of lactate dehydrogenase B (LDHB).[2][3] LDHB is an enzyme that catalyzes the conversion of lactate to pyruvate. The diagram below illustrates the mechanism by which AXKO-0046 inhibits this process.

AXKO_0046_Mechanism cluster_reaction LDHB Catalyzed Reaction cluster_inhibition Inhibition by AXKO-0046 Lactate Lactate LDHB LDHB (Enzyme) Lactate->LDHB + Pyruvate Pyruvate NAD NAD+ NAD->LDHB + NADH NADH + H+ LDHB->Pyruvate LDHB->NADH EnzymeSubstrate LDHB-Lactate-NAD+ Complex LDHB->EnzymeSubstrate Forms AXKO AXKO-0046 InactiveComplex Inactive Complex AXKO->InactiveComplex Forms EnzymeSubstrate->AXKO + InactiveComplex->LDHB Prevents Catalysis

Caption: Mechanism of LDHB inhibition by AXKO-0046.

References

Essential Safety and Logistical Information for Handling AXKO-0046 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of AXKO-0046 dihydrochloride (B599025). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by minimizing exposure and contamination.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for AXKO-0046 dihydrochloride states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety precautions to avoid inhalation, as well as eye and skin contact.[1] For potent powdered compounds, which have a high risk of aerosolization, more stringent PPE is recommended.[2]

ActivityRecommended PPERationale
Weighing and Dispensing (as Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)Minimizes risk of inhaling aerosolized potent powder.[2] Provides an additional barrier against contamination.[2]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduces the risk of aerosolization compared to handling powders, but protects against potential splashes and spills.[2]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[2]

Experimental Protocols: Handling and Disposal

Safe Handling Procedure:

  • Preparation: Before handling, ensure that a designated work area, such as a chemical fume hood, has been prepared and is functioning correctly.[2][3] All necessary PPE should be inspected and worn correctly.[3][4]

  • Weighing: When weighing the solid compound, perform the task within a ventilated enclosure to control potential dust.[2]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In case of a spill, absorb the liquid with a finely-powdered, liquid-binding material like diatomite.[1] Decontaminate the affected surfaces and equipment by scrubbing them with alcohol.[1]

  • Personal Decontamination:

    • Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids apart.[1] Remove contact lenses if present and easy to do so. A prompt consultation with a physician is advised.[1]

    • Skin Contact: Thoroughly rinse the affected skin with plenty of water.[1] Contaminated clothing and shoes should be removed, and medical attention should be sought.[1]

    • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]

Disposal Plan:

  • Contaminated Labware (e.g., vials, pipette tips): Collect all contaminated disposable labware in a designated, puncture-resistant, and sealed container.[2] This container should be clearly labeled as "Hazardous Waste" and include the name of the compound.[2]

  • Contaminated PPE (e.g., gloves, lab coat): Carefully remove all contaminated PPE to prevent self-contamination.[2] Place these items in a sealed bag or container labeled as hazardous waste.[2]

  • Waste Disposal: Dispose of all contaminated materials according to institutional and local regulations for hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination & Disposal cluster_emergency 4. Emergency Procedures prep_area Prepare designated work area (e.g., fume hood) don_ppe Inspect and don appropriate PPE prep_area->don_ppe weigh Weigh solid in ventilated enclosure prep_area->weigh prepare_solution Prepare solution weigh->prepare_solution spill Manage spills with absorbent material prepare_solution->spill decontaminate Decontaminate surfaces with alcohol spill->decontaminate dispose_waste Dispose of contaminated labware, PPE, and chemical waste decontaminate->dispose_waste eye_contact Eye Contact: Flush with water seek_medical Seek medical attention eye_contact->seek_medical skin_contact Skin Contact: Rinse with water skin_contact->seek_medical inhalation Inhalation: Move to fresh air inhalation->seek_medical

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.